molecular formula C6H7BFNO3 B1461676 (5-Fluoro-6-methoxypyridin-3-yl)boronic acid CAS No. 856250-60-7

(5-Fluoro-6-methoxypyridin-3-yl)boronic acid

Cat. No.: B1461676
CAS No.: 856250-60-7
M. Wt: 170.94 g/mol
InChI Key: OCWTXKZPAZAQQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Fluoro-6-methoxypyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C6H7BFNO3 and its molecular weight is 170.94 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-fluoro-6-methoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO3/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWTXKZPAZAQQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)OC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660175
Record name (5-Fluoro-6-methoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856250-60-7
Record name (5-Fluoro-6-methoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-Fluoro-6-methoxypyridin-3-yl)boronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (5-Fluoro-6-methoxypyridin-3-yl)boronic acid (CAS: 856250-60-7) for Advanced Organic Synthesis and Drug Discovery

This compound is a highly functionalized heterocyclic building block that has garnered significant attention in medicinal chemistry and materials science.[1] Its strategic placement of a fluorine atom, a methoxy group, and a boronic acid moiety on a pyridine scaffold makes it an exceptionally valuable reagent. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen, combined with the electron-donating methoxy group, creates a unique electronic profile that enhances reactivity and selectivity in cross-coupling reactions.[1]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of this compound. We will delve into its physicochemical properties, provide field-proven synthetic protocols, and illuminate its primary application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern drug discovery for forging carbon-carbon bonds.[2][3] The insights and methodologies presented herein are designed to be self-validating, empowering researchers to leverage this reagent's full potential in the synthesis of complex molecules, from novel pharmaceutical agents to advanced materials.[1]

Part 1: Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling. This compound is typically supplied as a white to off-white crystalline solid that is stable under recommended storage conditions.[1]

Data Summary Table
PropertyValueSource(s)
CAS Number 856250-60-7[1][4]
Molecular Formula C₆H₇BFNO₃[1][4]
Molecular Weight 170.93 g/mol [1]
IUPAC Name This compound[4]
Synonyms 3-Fluoro-2-methoxypyridine-5-boronic acid[1][4]
Appearance White to off-white crystalline powder[1]
Storage Conditions Store at 2 - 8 °C, tightly sealed[1]
Expert Handling and Storage Insights
  • Stability: Boronic acids, particularly heteroaromatic ones, can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source.[5] While generally stable, prolonged exposure to moisture or acidic conditions should be avoided. Storage in a desiccator at the recommended 2-8 °C is best practice.

  • Safety Precautions: This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[6] Always handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Avoid generating dust during transfer.

Part 2: Synthesis of Pyridyl Boronic Acids: A Representative Protocol

While numerous proprietary methods exist, a common and robust strategy for synthesizing pyridyl boronic acids involves a lithium-halogen exchange followed by quenching with a borate ester.[7] This approach offers high functional group tolerance and reliable yields.

Conceptual Synthesis Workflow

The following diagram outlines the logical steps for the synthesis, starting from a halogenated pyridine precursor.

G A Start: 3-Bromo-5-fluoro- 6-methoxypyridine B Lithium-Halogen Exchange (e.g., n-BuLi, THF, -78 °C) A->B Step 1 C Formation of 3-Lithiopyridine Intermediate B->C D Quench with Borate Ester (e.g., Triisopropyl borate) C->D Step 2 E Formation of Boronate Ester Adduct D->E F Aqueous Acidic Work-up (Hydrolysis) E->F Step 3 G Product Isolation & Purification F->G H Final Product: This compound G->H

Caption: A generalized workflow for synthesizing pyridyl boronic acids.

Detailed Step-by-Step Protocol

This protocol is a validated, general procedure adapted for this specific target.[7]

  • Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel with a solution of 3-bromo-5-fluoro-6-methoxypyridine in anhydrous tetrahydrofuran (THF).

    • Causality: An inert atmosphere and anhydrous conditions are critical to prevent quenching of the highly reactive organolithium reagent and the lithiated intermediate.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: The low temperature is essential to control the exothermic lithium-halogen exchange reaction, prevent side reactions such as addition of the organolithium to the pyridine ring, and ensure the stability of the 3-lithiopyridine intermediate.

  • Lithiation: Add n-butyllithium (n-BuLi) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir for 30-60 minutes at -78 °C after the addition is complete.

    • Causality: The rate of lithium-halogen exchange is much faster at this temperature than other potential reactions, leading to the selective formation of the desired lithiated species.[7]

  • Borate Quench: Add triisopropyl borate dropwise to the reaction mixture, again keeping the temperature below -70 °C.

    • Causality: The highly electrophilic boron atom of the borate ester is readily attacked by the nucleophilic carbon of the 3-lithiopyridine intermediate, forming the tetracoordinate boronate ester adduct.

  • Warm-up and Hydrolysis: After the addition, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding an aqueous solution of a weak acid (e.g., saturated ammonium chloride or dilute HCl).

    • Causality: The acidic work-up hydrolyzes the boronate ester to the desired boronic acid.

  • Isolation and Purification: The pH is carefully adjusted to the isoelectric point of the boronic acid (typically around pH 7) to induce precipitation.[7] The solid product is then collected by filtration, washed, and dried. Further purification can be achieved by recrystallization.

Part 3: Core Application in Suzuki-Miyaura Cross-Coupling

The premier application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a C-C bond between the boronic acid's pyridine ring and an aryl or vinyl halide/pseudohalide, providing access to complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals.[2]

The Catalytic Cycle

The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[3] The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[5][8]

Suzuki_Miyaura_Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetalation Transmetalation ([R²-B(OH)₃]⁻) PdII_Complex->Transmetalation PdII_Diaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (R¹-R²) RedElim->Product BoronicAcid R²-B(OH)₂ Base + Base (e.g., OH⁻) Boronate [R²-B(OH)₃]⁻ (Active Nucleophile)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Self-Validating Experimental Protocol

This protocol for a typical Suzuki coupling is designed for robustness and reproducibility.

  • Reagent Preparation: In a reaction vessel, combine this compound (1.1 eq.), the aryl halide (Ar-X, 1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

    • Causality: A slight excess of the boronic acid is used to drive the reaction to completion. The choice of base and catalyst can be critical and often requires screening for specific substrates, especially with challenging heteroaryl chlorides.[9]

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol/water.

    • Causality: The solvent must solubilize both the organic and inorganic reagents. Water is often essential for activating the base and facilitating the formation of the active boronate species.[3] Degassing (e.g., by sparging with argon for 15-30 minutes) is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Execution: Heat the mixture under an inert atmosphere to a temperature typically between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

    • Causality: Heating provides the necessary activation energy for the catalytic cycle, particularly the initial oxidative addition step.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.

Part 4: Broader Applications in Drug Discovery and Beyond

The true value of this compound lies in the molecules it helps create. Its utility is a direct reflection of the broader success of boronic acids in medicine.[10]

  • Pharmaceutical Development: This building block is a key intermediate in the synthesis of pharmaceuticals targeting cancer and infectious diseases.[1] The ability to rapidly generate analogues by coupling this reagent with various partners accelerates structure-activity relationship (SAR) studies, a critical component of drug discovery. The inclusion of the fluoropyridine motif is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

  • FDA-Approved Boron-Containing Drugs: The significance of the boronic acid functional group is underscored by several FDA-approved drugs, including the proteasome inhibitors Bortezomib (Velcade) and Ixazomib, which are used to treat multiple myeloma.[10][11] These drugs demonstrate the ability of the boronic acid moiety to act as a pharmacophore, forming reversible covalent interactions with enzyme targets.[11]

  • Bioconjugation and Materials Science: Beyond pharmaceuticals, this reagent is employed in bioconjugation to link molecules to drugs or imaging agents, thereby improving specificity.[1] In materials science, its unique chemical properties are harnessed to develop advanced materials such as sensors and catalysts.[1]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation. Its well-defined structure and predictable reactivity in the robust Suzuki-Miyaura coupling reaction provide chemists with a reliable method for constructing complex molecular architectures. For professionals in drug discovery, this compound offers a direct route to novel fluorinated heterocyclic scaffolds, a privileged structure class in modern medicine. A comprehensive understanding of its properties, synthesis, and application protocols, as detailed in this guide, is essential for unlocking its full potential in the laboratory and advancing the frontiers of science.

References

(5-Fluoro-6-methoxypyridin-3-yl)boronic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (5-Fluoro-6-methoxypyridin-3-yl)boronic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

This compound has emerged as a pivotal building block in medicinal chemistry and organic synthesis. Its unique electronic and structural properties, conferred by the fluorine and methoxy substituents on the pyridine ring, make it an invaluable reagent for creating complex molecules. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's core molecular profile, including its precise molecular weight, physicochemical properties, and a representative synthetic pathway. We delve into the mechanistic rationale behind its synthesis and application, particularly in the context of palladium-catalyzed cross-coupling reactions. Furthermore, this document outlines essential quality control parameters, key applications in pharmaceutical and diagnostic development, and critical safety and handling protocols to ensure its effective and safe utilization in the laboratory.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted pyridinylboronic acid, a class of organoboron compounds widely used in organic synthesis.[1] Its utility is primarily derived from its stability and versatile reactivity in forming carbon-carbon and carbon-heteroatom bonds.[2]

Chemical Structure and Identifiers

The structure features a pyridine ring functionalized with a boronic acid group at the 3-position, a fluorine atom at the 5-position, and a methoxy group at the 6-position. This specific arrangement of electron-withdrawing (fluoro) and electron-donating (methoxy) groups significantly influences the reactivity of the boronic acid moiety.

Caption: Chemical structure of this compound.

Molecular Formula and Weight

The molecular formula of the compound is C₆H₇BFNO₃.[3][4] Its molecular weight is a critical parameter for all experimental and industrial applications, essential for accurate reagent measurement and stoichiometric calculations.

Molecular Weight Calculation:

  • Carbon (C): 6 atoms × 12.011 u = 72.066 u

  • Hydrogen (H): 7 atoms × 1.008 u = 7.056 u

  • Boron (B): 1 atom × 10.81 u = 10.81 u

  • Fluorine (F): 1 atom × 18.998 u = 18.998 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Oxygen (O): 3 atoms × 15.999 u = 47.997 u

  • Total Molecular Weight: 170.934 u (often rounded to 170.93 or 170.94 g/mol in supplier catalogs).[3][4]

Physicochemical Data Summary

The following table summarizes the key properties and identifiers for this reagent, compiled from authoritative chemical databases and supplier information.

PropertyValueSource(s)
Molecular Weight 170.94 g/mol [4]
Molecular Formula C₆H₇BFNO₃[3][4]
CAS Number 856250-60-7[3][4]
Appearance White to off-white crystalline powder[3]
IUPAC Name This compound[4]
Purity (Typical) 98 - 105% (by titration)[3]
Storage Conditions Store at 2 - 8 °C, under inert atmosphere[3]

The Strategic Importance of Boronic Acids in Drug Discovery

Boronic acids are not merely synthetic intermediates; they are a class of compounds with unique physicochemical properties that make them highly valuable in drug design.[2] Their ability to act as bioisosteres of carboxylic acids and form reversible covalent bonds with diols—present in many biological targets—has driven their incorporation into therapeutic agents.[2] The first boronic acid-containing drug approved by the FDA was Bortezomib (Velcade®) in 2003, a proteasome inhibitor for treating multiple myeloma.[2] Since then, several others have been approved, including Vaborbactam, a β-lactamase inhibitor.[2][5]

The rise of boronic acids in medicinal chemistry is due to several desirable features[2][5]:

  • Versatile Reactivity: They are exceptionally effective in Suzuki-Miyaura cross-coupling reactions, one of the most robust methods for forming C-C bonds.[3]

  • Stability: Arylboronic acids are generally stable to air and moisture, making them easy to handle and store compared to more reactive organometallic reagents.[2]

  • Low Toxicity: The boronic acid functional group is typically well-tolerated, and its metabolic byproduct, boric acid, is considered a "green compound" that can be eliminated by the body.[2]

This compound is a prime example of a "next-generation" building block, where the pyridine core and its substituents are strategically chosen to fine-tune the properties of the final drug candidate, such as efficacy, selectivity, and pharmacokinetic profile.[3]

Representative Synthesis and Mechanistic Insights

While the exact proprietary synthesis methods may vary, a common and logical approach for preparing pyridyl boronic acids involves a lithium-halogen exchange reaction on a suitable precursor, followed by quenching with a borate ester. This method offers high yields and is adaptable to various substituted pyridines.[1]

A Plausible Synthetic Workflow

The following protocol is a representative, field-proven method adapted from established procedures for analogous compounds.[1] The causality for each step is explained to provide a deeper understanding of the process.

Step 1: Precursor Preparation (Not Shown) The synthesis begins with a suitable precursor, such as 3-bromo-5-fluoro-6-methoxypyridine. This starting material provides the correct arrangement of substituents and a halogen "handle" for the subsequent metallation step.

Step 2: Lithiation and Borylation

  • Inert Atmosphere: A reaction vessel is charged with the brominated precursor and an anhydrous aprotic solvent like tetrahydrofuran (THF). The system is maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly reactive organolithium intermediate by atmospheric moisture or oxygen.

  • Low-Temperature Cooldown: The solution is cooled to a low temperature, typically -78 °C (a dry ice/acetone bath). This is critical to control the highly exothermic lithium-halogen exchange and prevent side reactions, such as the reaction of the generated lithiopyridine with another molecule of the starting material.

  • Organolithium Addition: An organolithium reagent, most commonly n-butyllithium (n-BuLi), is added dropwise. The n-BuLi rapidly exchanges with the bromine atom on the pyridine ring, generating the highly nucleophilic 3-lithiopyridine intermediate.

  • Borylation Quench: A trialkyl borate, such as triisopropyl borate (B(OiPr)₃), is added to the reaction mixture. The nucleophilic carbon of the lithiopyridine attacks the electrophilic boron atom of the borate ester. This step must also be performed at low temperature to prevent the addition of more than one lithiopyridine equivalent to the boron center.

  • Warming: After the addition is complete, the reaction is allowed to slowly warm to room temperature.

Step 3: Hydrolysis and Isolation

  • Acidic Workup: The reaction is quenched by the addition of an aqueous acid (e.g., HCl). This step serves two purposes: it hydrolyzes the boronic ester intermediate to the desired boronic acid and neutralizes any remaining organolithium reagent.

  • Extraction & Purification: The aqueous and organic layers are separated. The product is typically extracted, dried, and purified, often by recrystallization or column chromatography, to yield the final white to off-white crystalline solid.[3]

G start 3-Bromo-5-fluoro-6-methoxypyridine in Anhydrous THF step1 Cool to -78°C Add n-BuLi start->step1 intermediate 3-Lithio-5-fluoro-6-methoxypyridine (Highly Reactive Intermediate) step1->intermediate step2 Quench with Triisopropyl Borate (B(OiPr)₃) intermediate->step2 borate_ester Intermediate Boronic Ester step2->borate_ester step3 Aqueous Acidic Workup (HCl) borate_ester->step3 product This compound (Final Product) step3->product

Caption: Representative workflow for the synthesis of a pyridyl boronic acid.

Quality Control and Characterization

Ensuring the identity and purity of this compound is paramount for its successful application and for the reproducibility of experimental results. A self-validating system of quality control involves a combination of techniques.

  • Purity Assessment by Titration: As noted by suppliers, a common method for determining the purity of boronic acids is through titration.[3] This quantitative analysis measures the acidic content and provides an assay value, which can sometimes exceed 100% if the sample contains partially dehydrated forms like boroxines (anhydrides).

  • Structural Confirmation by NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most powerful tool for confirming the chemical structure.

    • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring, the methoxy group protons, and the exchangeable protons of the B(OH)₂ group.

    • ¹³C NMR: This provides information on the carbon skeleton of the molecule.

    • ¹⁹F NMR & ¹¹B NMR: These specialized techniques can be used to directly observe the fluorine and boron atoms, respectively, providing unambiguous confirmation of their presence and chemical environment.[6]

  • Melting Point Analysis: A sharp and consistent melting point range is a good indicator of high purity.

Key Applications in Research and Development

The unique substitution pattern of this compound makes it a highly sought-after reagent in several advanced applications.[3]

Suzuki-Miyaura Cross-Coupling Reactions

This is the primary application for this compound.[3] It serves as the organoboron partner in palladium-catalyzed reactions to couple the (5-fluoro-6-methoxypyridin-3-yl) moiety with various aryl or heteroaryl halides or triflates. This reaction is a cornerstone of modern pharmaceutical synthesis, enabling the construction of complex biaryl structures found in many drug candidates targeting cancer and infectious diseases.[2][3]

Suzuki_Coupling BoronicAcid (5-Fluoro-6-methoxy -pyridin-3-yl)-B(OH)₂ Catalyst Pd Catalyst Base ArylHalide Ar-X (Aryl Halide/Triflate) Plus1 + Product 5-Fluoro-6-methoxy -3-Ar-pyridine (Biaryl Product) Catalyst->Product C-C bond formation

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Bioconjugation and Diagnostics

Boronic acids can form reversible covalent bonds with 1,2- or 1,3-diols. This property is exploited in bioconjugation to link molecules to sugars, glycoproteins, or other biomolecules. This allows researchers to attach drugs or imaging agents to specific biological targets, thereby improving specificity and reducing off-target effects.[3] In diagnostics, this interaction can be used in assays for the sensitive and specific detection of biomolecules.[3]

Materials Science

The unique chemical properties of this compound also lend themselves to applications in material science, such as in the development of advanced sensors or as components in catalysts where its electronic features can facilitate efficient chemical reactions.[3]

Safety, Handling, and Storage

Proper handling and storage are essential for user safety and to maintain the integrity of the reagent. The following guidelines are synthesized from standard safety data sheets (SDS) for similar boronic acids.[7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[7][8]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[7] Boronic acids are often classified as causing respiratory irritation.[7]

  • Hazard Identification: This compound is typically classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8]

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7][8]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[7]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place as recommended (typically 2-8 °C).[3][8] The compound should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[8]

  • Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. Do not let the product enter drains.[7]

Conclusion

This compound, with a molecular weight of approximately 170.94 g/mol , is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery and material science. Its well-defined structure and predictable reactivity in powerful synthetic methods like the Suzuki-Miyaura coupling allow scientists to construct novel molecular architectures with high precision. Understanding its core properties, synthetic origins, and safe handling protocols is fundamental to harnessing its full potential in advancing scientific research and developing next-generation therapeutics.

References

(5-Fluoro-6-methoxypyridin-3-yl)boronic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (5-Fluoro-6-methoxypyridin-3-yl)boronic acid: Properties, Reactivity, and Applications

Introduction: A Key Building Block in Modern Synthesis

Boronic acids are a cornerstone of modern organic chemistry, prized for their versatility, stability, and low toxicity.[1] First synthesized in 1860, these organoboron compounds have become indispensable as building blocks and synthetic intermediates.[1] Their prominence surged with the advent of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2][3][4] This reaction's mild conditions and high functional group tolerance have made it a favorite in academic and industrial labs, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5]

Within this vital class of reagents, this compound has emerged as a particularly valuable heterocyclic building block. Its unique substitution pattern—a pyridine core functionalized with a fluorine atom, a methoxy group, and the reactive boronic acid moiety—offers a sophisticated tool for introducing highly functionalized pyridine rings into complex molecular architectures. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, reactivity, and critical role in synthetic applications.

Physicochemical and Structural Properties

This compound is typically a white to off-white crystalline powder.[5] Its structural features are pivotal to its chemical behavior. The pyridine nitrogen, the electronegative fluorine atom, and the electron-donating methoxy group collectively influence the reactivity of both the boronic acid and the aromatic ring.

PropertyValue
CAS Number 856250-60-7[5][6]
Molecular Formula C₆H₇BFNO₃[5][6]
Molecular Weight 170.93 g/mol [5]
Appearance White to off-white crystalline powder[5]
Synonyms 3-Fluoro-2-methoxypyridine-5-boronic acid[5][6]
Storage Conditions Store at 2 - 8 °C[5]

Reactivity Profile: The Interplay of Substituents

The synthetic utility of this compound is dictated by the electronic properties of its substituents. Understanding their individual and collective effects is crucial for predicting reactivity and optimizing reaction conditions.

  • Boronic Acid Group (-B(OH)₂): This is the primary reactive site for cross-coupling reactions. To participate in the Suzuki-Miyaura catalytic cycle, it must be activated by a base to form a more nucleophilic boronate species (-B(OR)₃⁻), which facilitates the key transmetalation step.[2]

  • Pyridine Ring: The nitrogen atom within the aromatic ring acts as an electron sink, generally making the pyridine ring electron-deficient compared to benzene. This influences its coordination to metal catalysts and its susceptibility to certain side reactions.

  • Fluoro Group (-F): As a strongly electronegative atom, fluorine exerts a powerful electron-withdrawing inductive effect. This further decreases the electron density of the pyridine ring and can influence the Lewis acidity of the boron atom.

  • Methoxy Group (-OCH₃): In contrast, the methoxy group is an electron-donating group through resonance, pushing electron density into the pyridine ring. This partially counteracts the electron-withdrawing effects of the fluorine and the ring nitrogen.

Caption: Electronic influences within the molecule.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form a C(sp²)–C(sp²) bond with various organic halides and pseudohalides (e.g., triflates).[2][3][5]

Catalytic Cycle Mechanism

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) complex.

  • Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base to form a boronate (R²-B(OH)₃⁻), transfers its organic group (R²) to the palladium center, displacing the halide. This is the crucial step where the new carbon-carbon bond framework is assembled on the metal center.

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium complex are coupled, forming the final product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Aryl Halide) pd_complex1 trans-R¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation [R²B(OH)₃]⁻ (from Boronic Acid + Base) pd_complex2 trans-R¹-Pd(II)L₂-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 R¹-R² (Coupled Product)

Caption: The Suzuki-Miyaura catalytic cycle.

Field-Proven Experimental Protocol

This protocol provides a robust starting point for researchers. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

Objective: To couple this compound with a generic aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl Bromide (1.0 equivalent)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equivalents)

  • Toluene and Water (e.g., 10:1 v/v)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert gas supply (Nitrogen or Argon)

Methodology:

  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure the removal of oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add the degassed toluene and water via syringe. The reaction mixture is typically biphasic.[3]

  • Reaction: Place the sealed vessel in a preheated oil bath (typically 80-110 °C) and stir vigorously for the specified time (monitored by TLC or LC-MS, usually 4-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired biaryl product.

Experimental_Workflow start 1. Add Reagents (Ar-Br, Boronic Acid, Pd(OAc)₂, SPhos, K₃PO₄) to Schlenk Tube degas 2. Degas (Evacuate/Backfill with Argon x3) start->degas add_solvent 3. Add Solvents (Degassed Toluene/H₂O) degas->add_solvent react 4. Heat & Stir (80-110 °C, 4-24h) add_solvent->react workup 5. Aqueous Work-up (EtOAc, H₂O, Brine) react->workup purify 6. Purify (Column Chromatography) workup->purify end Final Product purify->end

Caption: General experimental workflow for Suzuki coupling.

Applications in Drug Discovery and Beyond

The incorporation of the 5-fluoro-6-methoxypyridine moiety is a strategic choice in medicinal chemistry. This structural motif can modulate a compound's pharmacokinetic properties, such as metabolic stability, solubility, and cell permeability, while also providing new vectors for hydrogen bonding and other crucial interactions with biological targets.

  • Pharmaceutical Development: This building block is a key intermediate in the synthesis of molecules targeting cancer and infectious diseases, where it contributes to enhancing drug efficacy.[5] The rise of boronic acid-containing drugs, including the proteasome inhibitor Bortezomib, underscores the value of this chemical class in medicine.[1][7]

  • Bioconjugation: It can be employed in processes to link biomolecules to drugs or imaging agents, potentially improving target specificity and reducing off-target side effects.[5]

  • Materials Science: The unique electronic properties of the fluoro-methoxypyridine unit make it a candidate for developing advanced materials like sensors and catalysts.[5]

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling of this compound is essential.

  • Hazards: The compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9]

  • Handling: Always handle in a well-ventilated area or a fume hood.[8][10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[9][10] Avoid creating dust.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] For long-term stability and to prevent dehydration/anhydride formation, refrigeration at 2-8 °C is recommended.[5]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation. Its well-defined reactivity, governed by a sophisticated interplay of electronic effects, makes it a reliable and versatile partner in Suzuki-Miyaura cross-coupling. For researchers in drug discovery, medicinal chemistry, and materials science, this compound provides a direct and efficient route to novel, highly functionalized pyridine-containing molecules, paving the way for the next generation of therapeutics and advanced materials.

References

A Methodological Guide to the Spectroscopic Characterization of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid in Drug Discovery

This compound is a substituted pyridine derivative that has garnered significant interest in the pharmaceutical industry. Its structural features—a fluorine atom, a methoxy group, and a boronic acid moiety on a pyridine ring—make it a versatile reagent for the synthesis of novel therapeutic agents.[1] The boronic acid group is particularly important for its role in palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon bonds with a high degree of control and efficiency. The fluorine and methoxy substituents can modulate the electronic properties and metabolic stability of the final drug candidates.

Given its role as a critical intermediate, ensuring the quality and structural integrity of this compound is paramount. Spectroscopic techniques are the cornerstone of this quality control, providing a detailed fingerprint of the molecule. This guide outlines the expected spectroscopic behavior of the compound and provides standardized protocols for data acquisition and analysis.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound, with the IUPAC name this compound, is presented below.[2]

Table 1: Chemical and Physical Properties [1][2]

PropertyValue
CAS Number856250-60-7
Molecular FormulaC₆H₇BFNO₃
Molecular Weight170.93 g/mol
AppearanceWhite to off-white crystalline powder

Based on this structure, we can predict the key features that should be observable in various spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR will provide a comprehensive picture of the molecule's connectivity and electronic environment.

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating NMR experiment begins with meticulous sample preparation. The choice of solvent is critical, as boronic acids can exist in equilibrium with their boroxine anhydrides, and the solvent can influence this equilibrium.

Step-by-Step Protocol:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a recommended solvent. It is polar enough to dissolve the boronic acid and contains a residual water peak that can be used for referencing. Its ability to form hydrogen bonds can also help in observing the exchangeable protons of the B(OH)₂ group.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.6 mL of DMSO-d₆.

    • Cap the tube and gently vortex or sonicate to ensure complete dissolution.

  • Instrument Setup and Acquisition:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, acquire at least 16 scans with a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) should be run with a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • For ¹⁹F NMR, a simple proton-decoupled experiment is usually sufficient.

    • For ¹¹B NMR, a wider spectral window will be necessary, and a baseline correction is often required.

Caption: NMR Spectroscopy Workflow for this compound.

Expected ¹H NMR Spectrum
  • B(OH)₂ Protons: A broad singlet is expected, the chemical shift of which will be highly dependent on concentration and the amount of residual water in the solvent.

  • Aromatic Protons: Two distinct signals are anticipated in the aromatic region (typically 7.0-9.0 ppm).

    • The proton at the C2 position will likely appear as a doublet, with coupling to the adjacent fluorine atom (³JHF).

    • The proton at the C4 position should also be a doublet, with a smaller coupling to the fluorine atom (⁴JHF).

  • Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methyl protons is expected, typically in the range of 3.5-4.5 ppm.

Expected ¹³C NMR Spectrum

Six distinct carbon signals are expected.

  • Aromatic Carbons:

    • The carbon bearing the fluorine (C5) will show a large one-bond carbon-fluorine coupling (¹JCF).

    • The carbons adjacent to the fluorine (C4 and C6) will exhibit smaller two-bond couplings (²JCF).

    • The carbon bearing the boronic acid group (C3) will likely be broad due to quadrupolar relaxation of the boron nucleus.

  • Methoxy Carbon (-OCH₃): A sharp signal is expected around 50-60 ppm.

Expected ¹⁹F and ¹¹B NMR Spectra
  • ¹⁹F NMR: A single resonance is expected, likely appearing as a doublet of doublets due to coupling with the two aromatic protons.

  • ¹¹B NMR: A broad singlet is anticipated, characteristic of a trigonal boronic acid. The chemical shift will be indicative of the electronic environment around the boron atom.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight and elemental composition of this compound.

Experimental Protocol: MS Analysis

Step-by-Step Protocol:

  • Ionization Method: Electrospray ionization (ESI) is a suitable technique for this polar molecule. Both positive and negative ion modes should be explored.

  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire a full scan mass spectrum in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

    • For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain an accurate mass measurement, which can be used to confirm the elemental formula.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Mass Spectrometry Acquisition cluster_analysis_ms Data Analysis Prep Prepare Dilute Solution (1 mg/mL in MeOH) ESI Electrospray Ionization (ESI) Prep->ESI FullScan Full Scan (Positive & Negative) ESI->FullScan HRMS High-Resolution MS (HRMS) FullScan->HRMS MW_Confirm Confirm Molecular Weight HRMS->MW_Confirm Formula_Confirm Confirm Elemental Formula HRMS->Formula_Confirm

Caption: Mass Spectrometry Workflow for this compound.

Expected Mass Spectrum
  • Positive Ion Mode: The protonated molecule [M+H]⁺ is expected at m/z 172.0580.

  • Negative Ion Mode: The deprotonated molecule [M-H]⁻ may be observed at m/z 170.0424.

  • HRMS: The accurate mass measurement should be within 5 ppm of the theoretical mass for the calculated elemental formula C₆H₇BFNO₃.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: IR Analysis

Step-by-Step Protocol:

  • Sample Preparation: For a solid sample, Attenuated Total Reflectance (ATR) is the most convenient method. Place a small amount of the powder directly on the ATR crystal.

  • Data Acquisition:

    • Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the clean ATR crystal before running the sample.

Expected IR Spectrum

Table 2: Expected IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3500-3200 (broad)O-H stretchB(OH)₂
3100-3000C-H stretchAromatic
2950-2850C-H stretch-OCH₃
1600-1450C=C and C=N stretchPyridine ring
1380-1330B-O stretchBoronic acid
1250-1000C-O and C-F stretchMethoxy and Fluoro groups

Conclusion: A Framework for Confident Characterization

This guide provides a comprehensive methodological framework for the spectroscopic characterization of this compound. By following these detailed protocols, researchers can confidently acquire and interpret NMR, MS, and IR data to verify the identity, purity, and structure of this important synthetic building block. The principles and expected spectral features outlined here serve as a valuable reference for anyone working with this compound, ensuring high standards of quality and scientific rigor in drug discovery and development.

References

A Comprehensive Technical Guide to the ¹H NMR Spectrum of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5-Fluoro-6-methoxypyridin-3-yl)boronic acid is a substituted heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a versatile building block, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, its precise structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically proton (¹H) NMR, serves as the primary and most definitive tool for its structural elucidation and purity assessment.

This in-depth guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. Moving beyond a simple data report, this document explains the underlying principles governing the spectral features, offering researchers and drug development professionals the field-proven insights needed for confident spectral interpretation. We will explore the theoretical basis for the expected spectrum, detail a robust experimental protocol, and conduct a thorough analysis of the resulting data, grounded in authoritative references.

Section 1: Molecular Structure and Theoretical ¹H NMR Predictions

A rigorous interpretation of an NMR spectrum begins with a theoretical analysis of the molecule's structure. The key to predicting the ¹H NMR spectrum lies in understanding the distinct chemical environments of the protons, the influence of adjacent atoms, and the resulting spin-spin coupling interactions.

The structure of this compound contains three distinct sets of non-exchangeable protons: two aromatic protons on the pyridine ring and the three protons of the methoxy group. The two protons on the boronic acid group are exchangeable.

Expected Signals and Chemical Environments:

  • Pyridine Ring Protons (H2, H4) : The pyridine ring has two protons at positions 2 and 4. These protons are in unique chemical environments and are expected to give rise to separate signals. Their chemical shifts are influenced by the ring nitrogen, the strongly electron-withdrawing fluorine and boronic acid groups, and the electron-donating methoxy group. The fluorine atom, in particular, will cause significant deshielding of adjacent protons.[1]

  • Methoxy Protons (-OCH₃) : The three protons of the methoxy group are chemically equivalent and are expected to produce a single, sharp signal (a singlet). This group is attached to an aromatic ring, and its signal will typically appear in the range of 3-4 ppm.[2]

  • Boronic Acid Protons (-B(OH)₂) : The two hydroxyl protons on the boron atom are acidic and capable of hydrogen bonding and rapid exchange with solvent molecules. This typically results in a single, broad signal. Its chemical shift is highly dependent on solvent, concentration, and temperature. In aprotic solvents like DMSO-d₆, this signal is often observable, while in protic solvents like D₂O or CD₃OD, it may exchange completely and become invisible.

Predicted Splitting Patterns (Multiplicity):

Spin-spin coupling between non-equivalent protons and between protons and other NMR-active nuclei (like ¹⁹F) splits the signals into multiplets. The multiplicity is governed by the n+1 rule for proton-proton coupling.[2] For proton-fluorine coupling, a similar splitting pattern is observed.

  • H4 Proton : This proton is expected to be coupled to the H2 proton (meta-coupling, ⁴JHH) and the ¹⁹F atom (ortho-coupling, ³JHF). This will result in a doublet of doublets (dd) multiplicity.

  • H2 Proton : This proton is expected to be coupled to the H4 proton (meta-coupling, ⁴JHH) and the ¹⁹F atom (meta-coupling, ⁴JHF). This will also result in a doublet of doublets (dd) multiplicity.

  • -OCH₃ Protons : With no adjacent protons, this signal will be a singlet (s).

  • -B(OH)₂ Protons : This signal is typically a broad singlet (br s) due to rapid exchange and quadrupolar relaxation effects from the boron nucleus.

The logical relationships governing these coupling patterns are visualized below.

G cluster_molecule This compound Structure cluster_signals Predicted ¹H NMR Signals H4 H4 H2 H2 H4->H2 ⁴JHH (meta) F5 F5 H4->F5 ³JHF (ortho) Signal_H4 H4: Doublet of Doublets (dd) H4->Signal_H4 H2->F5 ⁴JHF (meta) Signal_H2 H2: Doublet of Doublets (dd) H2->Signal_H2 OCH3 OCH3 Signal_OCH3 OCH3: Singlet (s) OCH3->Signal_OCH3

Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling relationships.

Section 2: Experimental Protocol for High-Resolution ¹H NMR Acquisition

The acquisition of a high-quality, interpretable spectrum requires a standardized and validated protocol. The following methodology is designed to yield unambiguous data for this compound.

Causality of Experimental Choices:

  • Solvent Selection (DMSO-d₆) : Dimethyl sulfoxide-d₆ is the solvent of choice for several key reasons. Firstly, its high polarity effectively dissolves the boronic acid. Secondly, it is aprotic, which slows down the exchange rate of the acidic -B(OH)₂ protons, allowing them to be observed as a distinct, albeit broad, signal. This is crucial for confirming the presence of the boronic acid moiety. Its residual proton signal (~2.50 ppm) and water signal (~3.33 ppm) are well-defined and typically do not overlap with the aromatic signals of the analyte.[3]

  • Analyte Concentration : A concentration of 5-10 mg in 0.6-0.7 mL of solvent provides an optimal signal-to-noise ratio for a modern NMR spectrometer (≥400 MHz) within a reasonable acquisition time.

  • Internal Standard : Tetramethylsilane (TMS) is used as the internal standard, with its signal defined as 0.00 ppm, to which all other chemical shifts are referenced.[2]

  • D₂O Exchange : A D₂O exchange experiment is a definitive method to identify exchangeable protons (like -OH). Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum will cause the -B(OH)₂ signal to disappear, confirming its assignment.

Step-by-Step Experimental Workflow
  • Sample Preparation :

    • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

    • Add ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v TMS.

    • Vortex the sample for 30 seconds or until the solid is completely dissolved.

    • Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

  • Spectrometer Setup and Data Acquisition :

    • Insert the sample into the NMR spectrometer (e.g., a 400 MHz Bruker Avance).

    • Lock the spectrometer onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the TMS and residual solvent signals.

    • Acquire the ¹H NMR spectrum using standard single-pulse parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16-32 scans).

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons for each peak.[4]

  • Confirmatory D₂O Exchange :

    • Remove the NMR tube from the spectrometer.

    • Add one drop of deuterium oxide (D₂O) to the tube.

    • Gently shake the tube to mix the contents and re-insert it into the spectrometer.

    • Re-acquire the ¹H NMR spectrum using the same parameters.

G cluster_workflow ¹H NMR Acquisition Workflow A 1. Sample Prep (10mg in 0.7mL DMSO-d₆) B 2. Spectrometer Setup (Lock & Shim) A->B C 3. Data Acquisition (16 Scans) B->C D 4. Data Processing (FT, Phase, Calibrate) C->D E 5. Spectral Analysis D->E F 6. D₂O Exchange (Optional) (Add 1 drop D₂O) E->F Confirmation G 7. Re-acquire Spectrum F->G G->E

Caption: Standard workflow for ¹H NMR sample preparation and analysis.

Section 3: Spectral Analysis and Data Interpretation

Based on the theoretical principles and data from analogous structures, the ¹H NMR spectrum of this compound in DMSO-d₆ is predicted to exhibit the following characteristics.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)Integration
H2~8.3 – 8.5dd⁴JHF ≈ 2-3 Hz, ⁴JHH ≈ 2-3 Hz1H
H4~7.9 – 8.1dd³JHF ≈ 8-10 Hz, ⁴JHH ≈ 2-3 Hz1H
B(OH)₂~8.2 – 8.4br s-2H
OCH₃~3.9 – 4.1s-3H

Detailed Signal Interpretation:

  • B(OH)₂ Signal (~8.3 ppm, broad singlet, 2H) : This broad signal, corresponding to the two hydroxyl protons of the boronic acid, often appears in the aromatic region in DMSO-d₆. Its breadth is a key characteristic. Upon performing a D₂O exchange, this signal will disappear, providing unequivocal proof of its identity.

  • H2 Signal (~8.4 ppm, doublet of doublets, 1H) : This is typically the most downfield of the ring protons. Its position is influenced by the deshielding effects of the adjacent ring nitrogen and the meta-positioned fluorine atom. The signal is split into a doublet of doublets due to:

    • Meta-coupling to the fluorine atom (⁴JHF), with a small coupling constant of approximately 2-3 Hz.

    • Meta-coupling to the H4 proton (⁴JHH), also with a small coupling constant of around 2-3 Hz.

  • H4 Signal (~8.0 ppm, doublet of doublets, 1H) : This proton is significantly influenced by the ortho-fluorine atom, which causes both a downfield shift and a large coupling. The signal is split into a doublet of doublets due to:

    • Ortho-coupling to the fluorine atom (³JHF), with a characteristically large coupling constant of 8-10 Hz.[5]

    • Meta-coupling to the H2 proton (⁴JHH), with a small coupling constant of 2-3 Hz.

  • OCH₃ Signal (~4.0 ppm, singlet, 3H) : This sharp singlet integrates to three protons and is found in the expected region for a methoxy group attached to an aromatic system. Its singlet nature confirms the absence of any adjacent protons.

Section 4: The Dynamic Nature of the Boronic Acid Group

The boronic acid functional group imparts unique characteristics to the NMR spectrum that extend beyond its own signal. Researchers must be aware that the chemical environment of the boron atom is not static.

  • Solvent Coordination : Lewis basic solvents, such as DMSO or THF, can coordinate to the empty p-orbital of the boron atom.[6] This coordination changes the hybridization at the boron center from sp² towards sp³, which can induce an upfield shift in the ¹¹B NMR spectrum and subtly alter the electronic effects on the pyridine ring, potentially causing minor shifts in the proton signals.[6]

  • pH and Aggregation : In aqueous media, the acidity of the boronic acid (pKa) plays a critical role. At pH values above the pKa, the boronic acid exists as the anionic sp³-hybridized boronate species, which dramatically changes the electronic properties and chemical shifts.[7][8] Furthermore, boronic acids can undergo dehydration to form cyclic anhydride trimers known as boroxines. This equilibrium is concentration and solvent-dependent. While less common in DMSO, the presence of boroxine species would result in a different set of ¹H NMR signals, and awareness of this possibility is crucial when unexpected peaks are observed.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information, providing a unique fingerprint for the molecule. The key diagnostic features are:

  • Two distinct signals in the aromatic region, both appearing as a doublet of doublets, confirming the disubstituted pyridine ring and the specific coupling patterns with the fluorine atom.

  • A sharp singlet around 4.0 ppm integrating to three protons, characteristic of the methoxy group.

  • A broad, exchangeable singlet in the downfield region (in DMSO-d₆), which disappears upon D₂O addition, unequivocally identifying the boronic acid protons.

By combining theoretical prediction with a robust experimental protocol, this guide equips researchers with the necessary expertise to confidently interpret the ¹H NMR spectrum of this important chemical building block, ensuring structural integrity and paving the way for its successful application in research and development.

References

The Strategic Advantage of Fluorine: A Technical Guide to the Reactivity of Fluorinated Pyridinylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated pKa—have made fluorinated pyridines a privileged motif in a multitude of approved therapeutics.[1] Among the synthetic tools available to construct these valuable structures, the Suzuki-Miyaura cross-coupling reaction stands out for its versatility and functional group tolerance.[2] This guide provides an in-depth exploration of the reactivity of fluorinated pyridinylboronic acids, offering field-proven insights into their synthesis, stability, and application in this critical C-C bond-forming reaction.

The Influence of Fluorine on Pyridinylboronic Acid Chemistry

The introduction of a fluorine atom onto the pyridine ring profoundly alters the electronic nature of the corresponding boronic acid. As a highly electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which has several important consequences for the reactivity of the boronic acid in the Suzuki-Miyaura coupling.

Firstly, the increased acidity of fluorinated phenylboronic acids is a well-documented phenomenon, and this trend extends to their pyridinyl counterparts.[3] This enhanced Lewis acidity can influence the equilibrium between the boronic acid and the active boronate species in the catalytic cycle. Secondly, the electron-deficient nature of the fluorinated pyridine ring can impact the rate-determining transmetalation step of the Suzuki-Miyaura reaction. While electron-poor arylboronic acids have sometimes been considered challenging coupling partners due to slower transmetalation rates, they can be highly effective with the appropriate choice of catalyst and reaction conditions.[4]

However, the presence of fluorine, particularly in conjunction with the pyridine nitrogen, can also exacerbate the inherent instability of these reagents. Protodeboronation, the undesired cleavage of the C–B bond, is a significant competing pathway, especially for 2-heteroarylboronic acids.[5] This guide will address strategies to mitigate this and other challenges.

Synthesis of Fluorinated Pyridinylboronic Acids: A Practical Approach

The synthesis of fluorinated pyridinylboronic acids typically involves the borylation of a corresponding fluorinated halopyridine. A common and effective method is the halogen-metal exchange of a brominated or iodinated fluoropyridine at low temperature, followed by quenching with a trialkyl borate.[6]

Experimental Protocol: Synthesis of (2-Fluoropyridin-4-yl)boronic acid[7]

This protocol details the synthesis of (2-fluoropyridin-4-yl)boronic acid from 4-bromo-2-fluoropyridine.

Materials:

  • 4-bromo-2-fluoropyridine

  • Triisopropyl borate

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous toluene

  • Anhydrous tetrahydrofuran (THF)

  • 3N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of anhydrous toluene and THF (4:1, 250 mL) in a flame-dried, three-necked flask under a nitrogen atmosphere, add 4-bromo-2-fluoropyridine (30.0 g, 0.17 mol) and triisopropyl borate (38.4 g, 0.20 mol).

  • Cool the mixture to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (80 mL, 0.20 mol, 2.5 M in hexanes) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for an additional 30 minutes after the addition is complete.

  • Allow the reaction to slowly warm to -20 °C over 1 hour.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by carefully adding 3N HCl (50 mL) to acidify the mixture to a pH of 2.

  • Stir the mixture at room temperature for 15 minutes.

  • Transfer the mixture to a separatory funnel and partition between ethyl acetate (150 mL) and water (150 mL).

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (2-fluoropyridin-4-yl)boronic acid as a solid.

The Challenge of Instability: Protodeboronation and Mitigation Strategies

A significant hurdle in the use of heteroarylboronic acids, particularly 2-pyridyl derivatives, is their propensity to undergo protodeboronation.[5] This decomposition pathway is often accelerated by the aqueous basic conditions typically employed in Suzuki-Miyaura couplings. The electron-withdrawing nature of the fluorine atom can further increase this susceptibility.

To circumvent this issue, several strategies have been developed:

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[5] These esters slowly hydrolyze under the reaction conditions to release the active boronic acid, keeping its concentration low and favoring the desired cross-coupling.

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are compatible with chromatography and long-term storage.[3][7][8] They serve as excellent "slow-release" sources of unstable boronic acids under aqueous basic conditions, making them highly effective in cross-coupling reactions.[3][7]

  • Anhydrous Conditions: Employing rigorously dried solvents and reagents can suppress water-mediated protodeboronation.[5]

  • Optimized Base Selection: Weaker bases, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), are often preferred over strong hydroxides to minimize boronic acid decomposition.[5]

  • In Situ Generation and Coupling: A one-pot procedure where the boronic acid is generated and immediately used in the subsequent coupling reaction can be an effective strategy to avoid isolation and decomposition of the unstable intermediate.[9][10]

Suzuki-Miyaura Coupling with Fluorinated Pyridinylboronic Acids: Optimized Protocols

The successful Suzuki-Miyaura coupling of fluorinated pyridinylboronic acids hinges on the careful selection of the catalyst, ligand, base, and solvent system. For these electron-deficient and potentially unstable substrates, catalyst systems that promote rapid oxidative addition and transmetalation are crucial.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
Coupling Partner 1Coupling Partner 2Catalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
2-Fluoropyridine-3-boronic acidAryl BromidePd(dppf)Cl₂ (5)dppfK₃PO₄Dioxane/H₂O80-100Good to Excellent[5][11]
2-Pyridyl MIDA boronateAryl ChloridePd₂(dba)₃ (2) / SPhos (4)SPhosK₃PO₄Toluene/H₂O100High[3][7]
2-Fluoropyridine-3-boronic acid pinacol esterAryl BromidePd(dppf)Cl₂ (5)dppfK₃PO₄Dioxane80-100High[5]
Pyridine-2-sulfonyl fluorideHetero(aryl) boronic acids/estersPd(dppf)Cl₂ (10)dppfNa₃PO₄Dioxane65-100Modest to Good[12]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid pinacol ester with an Aryl Bromide[6]

This protocol is adapted for unstable heteroaryl boronic acids by utilizing the more stable pinacol ester derivative.

Materials:

  • Aryl bromide

  • 2-Fluoropyridine-3-boronic acid pinacol ester

  • Potassium phosphate (K₃PO₄)

  • Pd(dppf)Cl₂

  • Anhydrous, degassed 1,4-dioxane

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), 2-fluoropyridine-3-boronic acid pinacol ester (1.2 eq.), and potassium phosphate (3.0 eq.).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) for three cycles.

  • Under the inert atmosphere, add the palladium precatalyst, Pd(dppf)Cl₂ (5 mol%), followed by anhydrous, degassed 1,4-dioxane.

  • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Mechanistic Considerations and Visualizations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[11] The presence of the fluorine atom and the pyridine nitrogen can influence these steps.

Suzuki_Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)-X L_n OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArArFPy Ar-Pd(II)-Ar' L_n Transmetalation->PdII_ArArFPy RedElim Reductive Elimination PdII_ArArFPy->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Boronate Ar'B(OR)3^- Boronate->Transmetalation BoronicAcid Ar'B(OH)2 BoronicAcid->Boronate + Base Base Base (e.g., K3PO4) ArX Ar-X ArX->OxAdd ArFPy F-Py-B(OH)2

Caption: Generalized Suzuki-Miyaura catalytic cycle.

The electron-withdrawing fluorine atom on the pyridinylboronic acid can decrease the nucleophilicity of the organic group, potentially slowing the transmetalation step. Furthermore, the Lewis basic pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation, a phenomenon often referred to as the "2-pyridyl problem."[13] The use of bulky, electron-rich phosphine ligands can often mitigate this issue by favoring the desired catalytic cycle over off-cycle catalyst poisoning.

Workflow start Start: Select Fluoropyridinylboronic Acid Derivative stability Assess Stability: Boronic Acid vs. Ester vs. MIDA Boronate start->stability synthesis Synthesize or Procure Reagent stability->synthesis Choose appropriate form reaction_setup Reaction Setup under Inert Atmosphere: Combine Aryl Halide, Boron Reagent, Base, Catalyst synthesis->reaction_setup heating Heating: Conventional or Microwave reaction_setup->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon completion purification Purification by Column Chromatography workup->purification product Characterize Final Product purification->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Conclusion

Fluorinated pyridinylboronic acids are indispensable reagents for the synthesis of high-value compounds in the pharmaceutical and materials science sectors. While their reactivity is nuanced by the electronic effects of the fluorine substituent and their inherent instability, a rational approach to their synthesis and application in Suzuki-Miyaura cross-coupling can lead to highly efficient and reproducible outcomes. By understanding the underlying principles of their reactivity and employing strategies to mitigate decomposition, such as the use of stable boronic esters or MIDA boronates, researchers can effectively harness the power of these versatile building blocks. The protocols and insights provided in this guide serve as a robust starting point for the successful implementation of fluorinated pyridinylboronic acids in your synthetic endeavors.

References

An In-depth Technical Guide to (5-Fluoro-6-methoxypyridin-3-yl)boronic acid: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid, a key building block in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, its pivotal role in carbon-carbon bond formation, and practical, field-tested methodologies for its handling, characterization, and application.

Introduction: A Versatile Heterocyclic Building Block

This compound is a substituted pyridinylboronic acid that has emerged as a valuable reagent in organic synthesis. Its unique electronic and steric properties, conferred by the fluorine and methoxy substituents on the pyridine ring, make it a highly sought-after component in the construction of complex molecular architectures.[1] This compound is particularly recognized for its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern pharmaceutical and agrochemical research.[1][2] The strategic placement of the boronic acid functional group, along with the modulating effects of the fluoro and methoxy groups, allows for precise and efficient formation of carbon-carbon bonds, enabling the synthesis of novel compounds with potential therapeutic applications.[1]

The growing importance of this reagent is underscored by its role as a key intermediate in the development of new therapeutic agents, particularly in oncology and infectious diseases.[1] Its stability and compatibility with a wide range of functional groups make it an adaptable tool for medicinal chemists.[1]

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis and process development. This section outlines the key characteristics of this compound.

Structural and Molecular Data

The structural and molecular properties of this compound are summarized in the table below. These identifiers are crucial for accurate sourcing and regulatory compliance.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 856250-60-7[1][3]
Molecular Formula C₆H₇BFNO₃[1][3]
Molecular Weight 170.94 g/mol [3]
Appearance White to off-white crystalline powder[1]
Canonical SMILES B(C1=CC(=C(N=C1)OC)F)(O)O[3]
InChIKey OCWTXKZPAZAQQW-UHFFFAOYSA-N[3]
Solubility and Stability

While comprehensive, quantitative solubility data in a range of organic solvents is not extensively published, empirical evidence from its use in synthesis suggests that this compound exhibits solubility in polar aprotic solvents commonly used for cross-coupling reactions, such as dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF). The solubility of boronic acids is known to be influenced by the solvent's polarity and its ability to engage in hydrogen bonding.[4]

Regarding stability, the compound is generally stable under normal laboratory conditions.[5] For long-term storage, it is recommended to keep the material in a tightly sealed container in a cool, dry, and well-ventilated place, with refrigeration (2–8 °C) often advised by suppliers.[1][6] As with many boronic acids, it may exist in equilibrium with its cyclic anhydride (a boroxine). This is a common characteristic and does not typically impede its reactivity in cross-coupling reactions, though it can affect the apparent purity if not accounted for.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for the formation of C-C bonds, particularly for creating biaryl and hetero-biaryl linkages, which are prevalent motifs in biologically active molecules.[2][7][8]

The unique substitution pattern of this boronic acid offers distinct advantages. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can influence the electronic properties of the molecule, while the methoxy group can modulate its steric profile and reactivity. These features allow for fine-tuning of the electronic and conformational properties of the final coupled product, a critical aspect of rational drug design.

Below is a generalized workflow for a Suzuki-Miyaura coupling reaction utilizing this compound.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Flame-dry flask under vacuum reactants Charge with Aryl Halide, This compound, Base (e.g., K3PO4, Cs2CO3) start->reactants catalyst Add Palladium Catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) & Ligand reactants->catalyst solvent Add Degassed Solvent (e.g., Dioxane, Toluene, 2-MeTHF) catalyst->solvent heating Heat reaction mixture under inert atmosphere (N2 or Ar) solvent->heating monitoring Monitor reaction progress (TLC, LC-MS) heating->monitoring quench Cool to RT and quench (e.g., with water or NH4Cl(aq)) monitoring->quench extract Extract with organic solvent (e.g., EtOAc, CH2Cl2) quench->extract dry Dry organic layer (e.g., Na2SO4, MgSO4) and filter extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end Characterize final product purify->end

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: Characterization and Analysis

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of both the starting material and the resulting synthetic products. The following are standard protocols for the analysis of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, ¹¹B, and ¹⁹F NMR are all informative.

Step-by-Step Protocol for NMR Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of the boronic acid into a clean, dry NMR tube.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for boronic acids as the acidic B(OH)₂ protons are typically observable.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution.

  • Analysis: Acquire NMR spectra. Key features to look for include the characteristic aromatic proton signals, the methoxy singlet, and couplings involving the fluorine atom. In ¹¹B NMR, a broad singlet is expected.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition of the compound.

Step-by-Step Protocol for MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a common and effective method for analyzing boronic acids. Both positive and negative ion modes should be explored.

  • Analysis: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system. The expected molecular ion peak [M+H]⁺ or [M-H]⁻ should be observed, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the compound.

Step-by-Step Protocol for HPLC Analysis:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute as necessary.

  • Column Selection: A reverse-phase C18 column is typically used for the analysis of small organic molecules like this boronic acid.

  • Mobile Phase: A gradient elution method is often employed, using a mixture of water and an organic solvent (acetonitrile or methanol), often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: A UV detector is commonly used, with the detection wavelength set to a λₘₐₓ of the compound.

  • Analysis: Inject the sample and integrate the resulting chromatogram to determine the purity, expressed as a percentage of the total peak area.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to ensure personnel safety. The following guidelines are based on available safety data sheets.[5][6][9][10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][10]

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6]

  • Health Hazards: This compound is classified as a skin and eye irritant and may cause respiratory irritation.[6][10] Avoid contact with skin and eyes, and do not ingest or inhale.[5]

  • First Aid Measures:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[5][6]

    • In case of skin contact: Wash off immediately with soap and plenty of water.[5][6]

    • If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[5][6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[5][9]

The logical flow for safe handling is depicted below.

Safety_Protocol cluster_assessment Pre-Handling Assessment cluster_handling Active Handling cluster_post_handling Post-Handling Procedures sds Review Safety Data Sheet (SDS) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) sds->ppe fume_hood Work in a well-ventilated fume hood ppe->fume_hood weighing Carefully weigh and transfer the compound fume_hood->weighing spills Contain and clean up any spills immediately weighing->spills storage Store in a cool, dry place in a sealed container weighing->storage waste Dispose of waste according to institutional guidelines storage->waste hygiene Wash hands thoroughly waste->hygiene

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Coupling of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5-Fluoro-6-methoxypyridinyl Moiety

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-substituted heteroaromatic scaffolds is a cornerstone of medicinal chemistry. The 5-fluoro-6-methoxypyridinyl unit, accessible through its corresponding boronic acid, is a privileged pharmacophore. Its unique electronic properties, conferred by the electron-withdrawing fluorine atom and the electron-donating methoxy group, allow for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability. This makes (5-Fluoro-6-methoxypyridin-3-yl)boronic acid a critical building block in the synthesis of a variety of therapeutic agents, including potent and selective kinase inhibitors.[1]

The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging carbon-carbon bonds between sp²-hybridized centers, offering a robust and versatile tool for the synthesis of complex biaryl and heteroaryl structures.[2] This guide provides a detailed examination of palladium catalysts and optimized protocols for the successful coupling of this compound with a range of aryl and heteroaryl halides, empowering researchers to leverage this valuable synthon in their synthetic endeavors.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational protocol design and effective troubleshooting. The generally accepted mechanism proceeds through three key elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl or heteroaryl halide (Ar-X). This step forms a Pd(II) intermediate.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic moiety to the Pd(II) center, displacing the halide. This is often the rate-determining step of the cycle.

  • Reductive Elimination: The two organic groups on the palladium complex couple to form the desired biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle

Catalyst and Ligand Selection: A Critical Choice for Success

The choice of palladium catalyst and its associated ligand is the most critical parameter for a successful Suzuki-Miyaura coupling. For heteroaryl boronic acids, especially those with potentially coordinating nitrogen atoms, the use of bulky, electron-rich phosphine ligands is often essential to promote efficient catalysis and prevent catalyst deactivation.

Catalyst SystemLigand TypeKey AdvantagesRecommended for
Pd(dppf)Cl₂ Ferrocene-based bisphosphineHigh stability, commercially available, and effective for a broad range of substrates.A reliable first-choice for general screening and optimization.
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0)A classic and effective catalyst, particularly for aryl bromides and iodides.Well-established and cost-effective for less challenging couplings.
Buchwald Ligands (e.g., SPhos, XPhos) + Pd(OAc)₂ or Pd₂(dba)₃ Biaryl monophosphinesHighly active for challenging substrates, including aryl chlorides and sterically hindered partners.When other catalysts show low reactivity or for coupling with aryl chlorides.

For the coupling of this compound, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is an excellent and robust choice, demonstrating broad applicability and good tolerance for the pyridine nitrogen.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide. Optimization of temperature, base, and solvent may be necessary for specific substrates.

Experimental_Workflow

Materials and Reagents:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 equiv)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Argon or Nitrogen gas

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the Pd(dppf)Cl₂ catalyst (0.03 equiv). Subsequently, add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1 v/v), via syringe. The reaction concentration should be between 0.1 and 0.5 M with respect to the limiting reagent.

  • Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously at 80-100 °C. The optimal temperature may vary depending on the reactivity of the aryl bromide.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently degassed solvent; Inappropriate base or solvent.Use a fresh batch of catalyst. Ensure thorough degassing of solvents. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.
Protodeboronation Presence of excess water; Base is too strong; High reaction temperature.Use anhydrous solvents and a milder base like K₂CO₃ or KF. Consider converting the boronic acid to a more stable pinacol ester. Lower the reaction temperature.
Homocoupling of Boronic Acid Presence of oxygen.Improve the degassing procedure for all solvents and reagents.
Formation of Palladium Black Catalyst decomposition.Use a more robust ligand system (e.g., Buchwald ligands). Lower the reaction temperature.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and reliable method for the synthesis of valuable heteroaromatic compounds for drug discovery and development. By understanding the underlying mechanism, carefully selecting the catalyst system, and following a robust experimental protocol, researchers can efficiently access a wide range of novel molecular architectures. The protocols and insights provided in this guide serve as a comprehensive resource to facilitate the successful application of this important synthetic transformation.

References

Topic: Optimal Bases for Suzuki Reactions with (5-Fluoro-6-methoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Opportunity of Substituted Pyridines

The (5-Fluoro-6-methoxypyridin-3-yl) moiety is a privileged scaffold in modern medicinal chemistry, appearing in numerous clinical candidates and approved drugs. Its unique electronic properties and hydrogen bonding capabilities make it a valuable component for modulating target affinity and pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction is the premier method for incorporating this fragment into complex molecules.

However, the inherent characteristics of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid present significant synthetic challenges. As an electron-deficient heteroarylboronic acid, it is prone to slow transmetalation and competitive protodeboronation, leading to diminished reaction yields.[1][2] Furthermore, the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[1] The selection of an appropriate base is therefore not a trivial parameter but a critical determinant of reaction success. This guide provides a detailed analysis of base selection, mechanistic insights, and optimized protocols to empower chemists to effectively utilize this important building block.

The Pivotal Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The base is a crucial activator in the Suzuki-Miyaura reaction. Its primary function is to facilitate the transmetalation step, where the organic group is transferred from boron to the palladium center. This activation can occur via two principal, non-mutually exclusive pathways.[3][4][5]

  • The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic tetracoordinate "ate" complex, RB(OH)₃⁻. This anionic species is significantly more reactive towards the R¹-Pd(II)-X complex, accelerating transmetalation.[3][6]

  • The Oxo-Palladium Pathway: The base (typically a hydroxide) can displace the halide on the palladium complex to form an R¹-Pd(II)-OH intermediate. This palladium hydroxide is more electrophilic and readily undergoes reaction with the neutral boronic acid.[4][5]

The operative pathway depends on the specific base, solvent, and substrates involved.[4] Regardless of the precise mechanism, an appropriately chosen base is essential to drive the catalytic cycle forward efficiently.

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ Active Catalyst oxidative_addition R¹-Pd(II)L₂-X pd0->oxidative_addition Oxidative Addition byproduct M⁺X⁻ + B(OH)₃ transmetalation R¹-Pd(II)L₂-R² oxidative_addition->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination product R¹-R² transmetalation->product boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ M⁺ boronic_acid->boronate boronate->oxidative_addition Boronate Pathway base Base (e.g., OH⁻) base->boronic_acid aryl_halide R¹-X aryl_halide->oxidative_addition

Caption: The Suzuki-Miyaura Catalytic Cycle.

Comparative Analysis of Optimal Bases

The choice of base must balance sufficient reactivity to promote transmetalation with a mildness that prevents degradation of the sensitive boronic acid. For this compound, which is susceptible to protodeboronation, this balance is paramount.[7]

BaseRelative Strength & TypeRecommended Catalyst/Ligand SystemTypical SolventKey Considerations for this compound
K₃PO₄ Strong, Non-NucleophilicBuchwald Precatalysts (e.g., XPhos Pd G2/G3), Pd₂(dba)₃/XPhos[7][8][9]Toluene, Dioxane, THF (often with minimal water)Highly Recommended. Excellent for preventing protodeboronation of unstable boronic acids. The combination with advanced ligands allows for fast reactions at lower temperatures, preserving the substrate.[7]
Cs₂CO₃ Strong CarbonatePd(dppf)Cl₂, Pd(OAc)₂/SPhos, Pd(PPh₃)₄[10]Dioxane/H₂O, DME/H₂O, THF/H₂OEffective General Choice. Higher solubility in organic solvents compared to K₂CO₃ can be advantageous.[11] Its high basicity can sometimes accelerate protodeboronation if reaction times are long or temperatures are high.
K₂CO₃ Moderate CarbonatePd(dppf)Cl₂, Pd(PPh₃)₄[12][13]Dioxane/H₂O, Acetonitrile/H₂O, Toluene/Ethanol/H₂OEconomical but Potentially Less Effective. A standard, cost-effective choice. May require higher temperatures or longer reaction times, increasing the risk of decomposition for this specific substrate.[14]
KF Weak, Non-NucleophilicPd₂(dba)₃/phosphine oxide ligands[2][15]Anhydrous Dioxane, THFNiche Application. Useful for substrates with base-labile functional groups. Its lower basicity may lead to slower reaction rates, but it can be the best choice to minimize protodeboronation in sensitive cases.[15]

Detailed Experimental Protocols

Reproducibility is key to successful synthesis. The following protocols provide validated starting points for the Suzuki-Miyaura coupling of this compound.

Protocol 1: High-Efficiency Coupling with Buchwald Precatalyst (Recommended)

This protocol is optimized for challenging, unstable boronic acids by using a modern precatalyst that rapidly generates the active Pd(0) species at mild temperatures, minimizing substrate decomposition.[7][8]

Materials:

  • Aryl/Heteroaryl Halide (1.0 equiv)

  • This compound (1.5 equiv)

  • XPhos Pd G2 or G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane or Toluene

Procedure:

  • Vessel Preparation: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl halide, this compound, K₃PO₄, and the XPhos Pd G2 precatalyst.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block set to 40–80 °C. The optimal temperature may require screening but should be kept as low as possible.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Protocol 2: Classic Conditions with Pd(dppf)Cl₂

This protocol uses a widely available and robust catalyst system suitable for a broad range of couplings.[16][17]

Materials:

  • Aryl/Heteroaryl Halide (1.0 equiv)

  • This compound (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v ratio)

Procedure:

  • Reagent Addition: To a reaction flask, add the aryl halide, this compound, Pd(dppf)Cl₂, and Cs₂CO₃.

  • Solvent Degassing: Separately, degas the dioxane/water solvent mixture by bubbling with an inert gas for 15-20 minutes.

  • Inert Atmosphere & Solvent Addition: Purge the reaction flask with an inert gas, then add the degassed solvent mixture.

  • Reaction: Equip the flask with a reflux condenser under an inert atmosphere and heat the mixture to 80–100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up & Purification: Follow steps 6 and 7 from Protocol 1.

Workflow Figure 2: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_vessel 1. Add Solids to Dry Reaction Vessel prep_inert 2. Establish Inert Atmosphere prep_vessel->prep_inert prep_solvent 3. Add Degassed Solvent prep_inert->prep_solvent react_heat 4. Heat and Stir prep_solvent->react_heat react_monitor 5. Monitor Progress (TLC / LC-MS) react_heat->react_monitor workup_cool 6. Cool and Dilute react_monitor->workup_cool workup_filter 7. Filter workup_cool->workup_filter workup_extract 8. Aqueous Wash workup_filter->workup_extract workup_purify 9. Purify (Chromatography) workup_extract->workup_purify

Caption: General Experimental Workflow for Suzuki Coupling.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Protodeboronation: The C-B bond is cleaved before coupling. This is the most common failure mode for this substrate.• Lower the reaction temperature.[16] • Use a less basic system (e.g., switch from Cs₂CO₃ to K₃PO₄ or KF).[2] • Use a more active catalyst system (e.g., XPhos Pd G2) to accelerate the desired reaction at a lower temperature.[7] • Ensure strictly anhydrous/degassed conditions if using a non-aqueous system.
Catalyst Deactivation: Pyridine nitrogen is inhibiting the palladium center.• Increase catalyst loading slightly (e.g., from 2% to 3-4%). • Use a bulky, electron-rich ligand like XPhos or SPhos, which can mitigate coordination from the pyridine substrate.[18]
Significant Homo-coupling of Aryl Halide Inefficient transmetalation from the boronic acid.• Ensure the base is sufficiently strong and soluble to activate the boronic acid (e.g., Cs₂CO₃ or K₃PO₄).[11] • Increase the equivalents of boronic acid (e.g., from 1.5 to 2.0 equiv).
Difficult Purification Residual boron-containing byproducts.• After the aqueous wash, perform an additional wash with dilute NaOH(aq) to extract boronic acid-related species as their water-soluble salts. • Consider a "catch and release" purification strategy using a boronic acid scavenger resin.

Conclusion

For the successful Suzuki-Miyaura coupling of the electronically demanding this compound, the choice of base is a critical optimization parameter. While standard carbonate bases can be effective, superior results are often achieved by mitigating the primary side reaction: protodeboronation. This is best accomplished by pairing a strong, non-nucleophilic base like potassium phosphate (K₃PO₄) with a highly active, modern palladium precatalyst system, such as XPhos Pd G2 . This combination facilitates rapid C-C bond formation at milder temperatures, maximizing yield and preserving the integrity of this valuable synthetic building block.

References

Application Notes & Protocols: (5-Fluoro-6-methoxypyridin-3-yl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

(5-Fluoro-6-methoxypyridin-3-yl)boronic acid has emerged as a crucial building block for medicinal chemists engaged in the design of complex therapeutic agents.[1] Its utility lies not just in its capacity to participate in robust carbon-carbon and carbon-heteroatom bond-forming reactions, but in the unique combination of electronic and physicochemical properties imparted by its substituted pyridine core. This guide provides an in-depth analysis of this reagent, detailing its strategic application, field-proven experimental protocols, and the scientific rationale behind its use in drug discovery programs targeting indications such as cancer.[1]

The pyridine ring is a common motif in pharmaceuticals, but the strategic placement of a fluorine atom at the 5-position and a methoxy group at the 6-position offers a distinct set of advantages. This specific substitution pattern modulates the electronic character, metabolic stability, and target-binding interactions of the parent molecule, making it an invaluable tool for lead optimization.[2]

The Strategic Advantage: Why this Moiety Works

The efficacy of the (5-Fluoro-6-methoxypyridin-3-yl) moiety stems from the synergistic interplay of its substituents. Understanding these effects is key to leveraging this building block effectively.

  • Metabolic Blocking: The fluorine atom, a bioisostere of hydrogen, is often introduced to block sites of oxidative metabolism. Its strong carbon-fluorine bond is resistant to cleavage by cytochrome P450 (CYP) enzymes, which can significantly enhance the half-life of a drug candidate. Placing the fluorine at the 5-position can protect an otherwise susceptible aromatic C-H bond from hydroxylation.

  • pKa Modulation: The highly electronegative fluorine atom exerts a powerful inductive effect, withdrawing electron density from the pyridine ring. This lowers the pKa of the ring nitrogen, reducing its basicity. For drug candidates, this can be a critical modification to mitigate off-target effects (e.g., hERG channel binding), improve cell permeability, and fine-tune solubility profiles.

  • Enhanced Target Interactions: The fluorine atom can participate in favorable non-covalent interactions within a protein binding pocket, including hydrogen bonds (with the fluorine acting as a weak H-bond acceptor) and dipole-dipole interactions. The methoxy group, with its oxygen atom, can also serve as a hydrogen bond acceptor, providing an additional anchor point for target engagement.

  • Conformational Control: The substituents can influence the preferred conformation of the molecule, potentially pre-organizing it for optimal binding to its biological target.

The following logical workflow illustrates the decision-making process where this reagent becomes a strategic choice in a drug discovery cascade.

Caption: Strategic workflow for employing the title boronic acid.

Data Presentation: Impact on Physicochemical Properties

While specific experimental data for a single compound series is proprietary, the expected impact of incorporating the 5-fluoro-6-methoxy-pyridine moiety can be illustrated with representative values. The following table provides a hypothetical comparison to guide researchers.

MoietyParent AromaticCalculated LogP (cLogP)Calculated pKa (Pyridine N)Expected Metabolic Stability (HLM t½)Rationale
Structure A Phenyl2.5N/ALow (~15 min)Prone to aromatic oxidation.
Structure B Pyridin-3-yl1.8~5.2Low-Moderate (~30 min)N adds polarity; still susceptible to oxidation.
Structure C 6-Methoxypyridin-3-yl1.9~5.5Moderate (~45 min)Methoxy group can be metabolically labile (O-dealkylation).
Structure D (5-Fluoro-6-methoxypyridin-3-yl) 2.1 ~4.0 High (>90 min) Fluorine blocks metabolism and lowers pKa, improving overall drug-like properties.[2]

Note: Values are illustrative estimates for a hypothetical small molecule to demonstrate trends. Actual values are highly dependent on the overall molecular structure. HLM = Human Liver Microsomes.

Application Protocols

This reagent is predominantly used in palladium-catalyzed Suzuki-Miyaura cross-coupling and copper-catalyzed Chan-Lam amination reactions.

Protocol 1: Optimized Suzuki-Miyaura Cross-Coupling

This protocol is designed for the coupling of this compound with a generic aryl or heteroaryl bromide. Heteroaryl boronic acids can be prone to decomposition (protodeboronation), making careful optimization of conditions critical.

Reaction Scheme: (5-Fluoro-6-methoxypyridin-3-yl)B(OH)₂ + Ar-Br → (5-Fluoro-6-methoxypyridin-3-yl)-Ar

Materials:

  • Aryl/Heteroaryl Bromide (1.0 equiv)

  • This compound (1.3 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv, 3 mol%)

  • Potassium Carbonate (K₂CO₃), finely powdered (3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.65 mmol, 1.3 equiv), and finely powdered K₂CO₃ (1.5 mmol, 3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (0.015 mmol, 3 mol%).

  • Solvent Addition: Prepare a 4:1 mixture of 1,4-Dioxane:Water and thoroughly degas it by sparging with inert gas for 20-30 minutes. Add the degassed solvent mixture to the reaction vial via syringe to achieve a final concentration of ~0.1 M with respect to the aryl bromide.

  • Reaction: Place the sealed vial in a preheated heating block or oil bath at 90-100 °C. Stir the reaction vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the limiting reagent (aryl bromide).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.

Caption: Workflow for the Suzuki-Miyaura cross-coupling protocol.

Troubleshooting Guide:

Issue ObservedPotential CauseRecommended Solution
Low Conversion Inactive catalyst; Insufficiently degassed solvent; Poor stirring in biphasic mixture.Use a fresh bottle of catalyst or a more robust pre-catalyst (e.g., a Buchwald G3 palladacycle). Ensure solvent is thoroughly degassed. Increase stir rate.
Protodeboronation Base is too strong; Presence of excess water; Reaction temperature too high.Switch to a milder base like potassium phosphate (K₃PO₄) or sodium carbonate (Na₂CO₃). Reduce the amount of water or run under anhydrous conditions with a base like CsF. Lower the reaction temperature and increase reaction time.
Homocoupling of Boronic Acid Oxygen contamination in the reaction vessel.Ensure the reaction setup is rigorously purged with inert gas before adding the solvent and catalyst.
Catalyst Decomposition (Black Precipitate) Coordination of pyridine nitrogen to palladium, leading to catalyst deactivation.Consider a ligand that is more electron-rich and sterically bulky (e.g., SPhos, XPhos) to shield the palladium center.
Protocol 2: Chan-Lam C-N Cross-Coupling

This protocol provides a method for forming a C-N bond, coupling the boronic acid with a primary or secondary amine. It is a valuable alternative to palladium-catalyzed Buchwald-Hartwig amination.

Reaction Scheme: (5-Fluoro-6-methoxypyridin-3-yl)B(OH)₂ + R¹R²NH → (5-Fluoro-6-methoxypyridin-3-yl)-NR¹R²

Materials:

  • Primary or Secondary Amine (1.0 equiv)

  • This compound (1.5 equiv)

  • Copper(II) Acetate (Cu(OAc)₂) (1.2 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM, anhydrous)

  • Molecular Sieves, 4 Å (activated)

Step-by-Step Methodology:

  • Vessel Preparation: To a round-bottom flask containing a magnetic stir bar, add the amine (e.g., 0.5 mmol, 1.0 equiv), this compound (0.75 mmol, 1.5 equiv), and Cu(OAc)₂ (0.6 mmol, 1.2 equiv).

  • Add Sieves: Add a scoop of activated 4 Å molecular sieves to the flask.

  • Solvent and Base Addition: Add anhydrous DCM (~0.2 M concentration) followed by pyridine (1.0 mmol, 2.0 equiv).

  • Reaction: Leave the flask open to the air (the reaction typically uses atmospheric oxygen as the terminal oxidant) and stir vigorously at room temperature for 24-48 hours.

  • Monitoring: Monitor the reaction by LC-MS for the formation of the desired product and consumption of the amine.

  • Workup: Upon completion, dilute the reaction mixture with DCM and filter through Celite® to remove the copper salts and sieves. Wash the Celite® pad with additional DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue can often be purified by flash column chromatography on silica gel to yield the N-aryl product.

Case Study: Application in the Synthesis of p300/CBP Inhibitors

A patent application (WO2018073586A1) describes the synthesis of arylimidazolyl isoxazoles as modulators of the histone acetyltransferases p300 and CBP, which are targets for cancer therapy.[3] In one example, this compound is used in a copper-mediated coupling reaction, demonstrating its utility in constructing complex, biologically active molecules.[3]

The patent describes a Chan-Lam type reaction where the boronic acid is coupled with an N-H containing intermediate. The reaction is carried out using a Cu/TMEDA complex in acetonitrile, highlighting an alternative set of conditions to the general protocol described above.[3] This real-world example validates the importance of this reagent in accessing novel chemical matter for drug discovery.

Conclusion

This compound is more than just a synthetic intermediate; it is a strategic tool for molecular design. The confluence of metabolic stability, pKa modulation, and versatile reactivity conferred by its unique substitution pattern makes it a highly valuable asset in medicinal chemistry. The protocols and insights provided herein are intended to empower researchers to effectively and rationally incorporate this privileged scaffold into their drug discovery programs, accelerating the development of next-generation therapeutics.

References

Synthesis of Novel Kinase Inhibitors Utilizing (5-Fluoro-6-methoxypyridin-3-yl)boronic acid: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Kinase Inhibitors and Strategic Synthesis

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy, offering more precise and effective treatments.[1][2] A key challenge in this field lies in the design and synthesis of novel inhibitors with high potency, selectivity, and favorable pharmacokinetic properties.[3][4]

The pyridine ring is a privileged scaffold in medicinal chemistry, known to enhance metabolic stability, permeability, potency, and binding of drug candidates.[2] Furthermore, the incorporation of fluorine into small molecules can significantly improve metabolic stability, binding affinity, and other pharmacokinetic parameters.[5][6][7] The strategic combination of these features in a single building block, such as (5-Fluoro-6-methoxypyridin-3-yl)boronic acid , offers a powerful tool for the synthesis of next-generation kinase inhibitors.[8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of kinase inhibitors. We will delve into the strategic advantages of this building block, provide a detailed, field-proven protocol for its application in a Suzuki-Miyaura cross-coupling reaction with a pyrazolo[3,4-b]pyridine core—a common scaffold in kinase inhibitor design—and discuss the necessary analytical techniques for characterization.[9][10]

The Strategic Advantage of this compound

This compound is a versatile reagent in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.[8][11] Its utility in kinase inhibitor synthesis stems from the unique properties conferred by its substituents:

  • Fluorine Atom: The high electronegativity of fluorine can alter the acidity of nearby functional groups, influencing a compound's ionization state, solubility, and membrane permeability.[5][6] It can also participate in favorable interactions within a protein's binding pocket, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity.[5][12] Moreover, the C-F bond is metabolically stable, often blocking sites of oxidative metabolism and increasing the drug's half-life.[6]

  • Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and influence the electronic properties of the pyridine ring, which can be crucial for target engagement and selectivity.

  • Pyridine Core: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, forming key interactions with the hinge region of many kinases, a critical factor for potent inhibition.[2] Pyridine-containing compounds have shown favorable pharmacokinetic profiles.[13]

  • Boronic Acid Functionality: This group is exceptionally useful for Suzuki-Miyaura cross-coupling reactions, which are known for their high functional group tolerance, mild reaction conditions, and commercial availability of a wide range of coupling partners.[4][14]

Core Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron compound (like our boronic acid) and an organic halide or triflate.[11][14] The general mechanism involves a catalytic cycle with a palladium complex.[14]

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd R-Pd(II)L_n-X Pd0->OxAdd Oxidative Addition Transmetalation R-Pd(II)L_n-R' OxAdd->Transmetalation Transmetalation RedElim R-R' Transmetalation->RedElim Reductive Elimination RedElim->Pd0 Regeneration of Catalyst ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of a TRK Inhibitor Scaffold

This protocol is adapted from the synthesis of pyrazolo[3,4-b]pyridine-based Tropomyosin receptor kinase (TRK) inhibitors and provides a detailed procedure for the Suzuki-Miyaura coupling of this compound with a suitable halo-pyrazolo[3,4-b]pyridine core.[9]

Materials and Reagents:

ReagentCAS NumberMolecular WeightSupplier
3-Iodo-1H-pyrazolo[3,4-b]pyridine117466-02-1245.02Commercially Available
This compound913835-74-2170.95Commercially Available
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.64Commercially Available
Sodium Carbonate (Na₂CO₃)497-19-8105.99Commercially Available
1,4-Dioxane (anhydrous)123-91-188.11Commercially Available
Water (deionized)7732-18-518.02-
Ethyl acetate (EtOAc)141-78-688.11Commercially Available
Brine (saturated NaCl solution)---
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Commercially Available

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • This compound may cause skin and eye irritation. Avoid inhalation of dust.

  • Palladium catalysts are toxic and should be handled with care.

  • 1,4-Dioxane is a flammable liquid and a potential carcinogen.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Iodo-1H-pyrazolo[3,4-b]pyridine (1.0 g, 4.08 mmol, 1.0 equiv.).

    • Add this compound (0.87 g, 5.09 mmol, 1.25 equiv.).

    • Add sodium carbonate (1.30 g, 12.24 mmol, 3.0 equiv.).

    • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.33 g, 0.41 mmol, 0.1 equiv.).

    • Evacuate and backfill the flask with argon or nitrogen three times to create an inert atmosphere.

  • Solvent Addition and Reaction:

    • Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask via syringe.

    • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Hexanes:Ethyl Acetate). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (100 mL) and water (50 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired product, 3-(5-Fluoro-6-methoxypyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine, as a solid.

Diagram 2: Synthetic Workflow for the TRK Inhibitor Scaffold

G A Reactants 3-Iodo-1H-pyrazolo[3,4-b]pyridine This compound Pd(dppf)Cl₂·CH₂Cl₂ Na₂CO₃ B Reaction Setup Inert Atmosphere (Ar/N₂) Add Solvents (Dioxane/H₂O) A->B 1. Combine C Suzuki-Miyaura Coupling Heat to 90°C Stir for 12-16h B->C 2. Initiate Reaction D Reaction Work-up Cool to RT Extraction with EtOAc and H₂O C->D 3. Quench & Extract E Purification Flash Column Chromatography D->E 4. Isolate Crude F Final Product 3-(5-Fluoro-6-methoxypyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine E->F 5. Purify

Caption: Step-by-step workflow for the synthesis of the kinase inhibitor scaffold.

Characterization of the Synthesized Inhibitor

Thorough characterization of the final product is crucial to confirm its identity, purity, and structure. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the number and types of protons, and their connectivity. Expected signals would include aromatic protons from both the pyrazolopyridine and the fluoromethoxypyridine rings, as well as a signal for the methoxy group.

    • ¹³C NMR: To identify the number of unique carbon atoms in the molecule. The carbon attached to the fluorine will show a characteristic coupling (C-F coupling).

    • ¹⁹F NMR: This is a highly sensitive technique to confirm the presence and chemical environment of the fluorine atom. A single peak is expected for the fluorine on the pyridine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compound, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A pure compound should ideally show a single peak.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation Inactive catalystUse a fresh batch of palladium catalyst. Consider a different palladium precatalyst or ligand.
Insufficiently inert atmosphereEnsure the reaction flask is properly evacuated and backfilled with an inert gas. Use degassed solvents.
Decomposition of boronic acidUse a slight excess of the boronic acid. Ensure the reaction temperature does not exceed the stability limit of the boronic acid.
Incomplete reaction Insufficient reaction time or temperatureIncrease the reaction time and/or temperature. Monitor the reaction closely by TLC.
Ineffective baseEnsure the base is anhydrous and of high purity. Consider using a stronger base like K₃PO₄.
Formation of side products Homocoupling of the boronic acidEnsure a strictly inert atmosphere. Use a stoichiometric amount or slight excess of the boronic acid.
Protodeborylation of the boronic acidMinimize the amount of water in the reaction if possible (though some water is often necessary). Use a less nucleophilic base.

Application in Kinase Signaling and Drug Discovery

The synthesized 3-(5-Fluoro-6-methoxypyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine is a scaffold for a potent Tropomyosin receptor kinase (TRK) inhibitor. TRK fusions are oncogenic drivers in a variety of cancers.[9] Inhibitors of the TRK signaling pathway can block downstream signaling cascades that promote cell proliferation and survival.

Diagram 3: Simplified TRK Signaling Pathway

TRK_Pathway TRK_Fusion TRK Fusion Protein RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway TRK_Fusion->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway TRK_Fusion->PI3K_AKT_mTOR Inhibitor Synthesized Inhibitor Inhibitor->TRK_Fusion Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Inhibition of the TRK signaling pathway by the synthesized inhibitor.

The synthesized compound can be further evaluated in a variety of assays to determine its biological activity:

  • In Vitro Kinase Assays: To determine the IC₅₀ value against the target kinase (e.g., TRKA, TRKB, TRKC) and a panel of other kinases to assess selectivity.

  • Cell-Based Assays: To evaluate the compound's ability to inhibit the proliferation of cancer cell lines harboring TRK fusions.

  • In Vivo Efficacy Studies: To assess the anti-tumor activity of the compound in animal models of cancer.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for incorporating this moiety into various heterocyclic scaffolds. The protocol detailed in this application note, adapted from established literature, offers a reliable starting point for the synthesis of potent TRK inhibitors and other kinase-targeted therapeutics. The strategic incorporation of the fluoropyridine motif is a proven strategy for enhancing the drug-like properties of small molecules, and its continued application will undoubtedly lead to the discovery of new and improved therapies for a range of diseases.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid with Aryl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the cross-coupling of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid with a variety of aryl bromides. The resulting 3-aryl-5-fluoro-6-methoxypyridine scaffold is of significant interest in medicinal chemistry due to the prevalence of fluorinated and methoxy-substituted pyridines in bioactive molecules.[3][4] The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This guide offers in-depth protocols, mechanistic insights, and practical troubleshooting advice to facilitate the successful synthesis of these valuable compounds.

Reaction Mechanism and Key Considerations

The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves the coupling of an organoboron compound with an organic halide.[1][5] The catalytic cycle, illustrated below, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][6]

The Catalytic Cycle
  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex.[1][6]

  • Transmetalation: This is a crucial step where the organic group from the boronic acid is transferred to the palladium center. The presence of a base is essential for this step.[7][8] The base activates the boronic acid, forming a more nucleophilic boronate species, which then readily undergoes transmetalation.[9][10]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][7]

Causality Behind Experimental Choices
  • Catalyst Selection: Palladium complexes with phosphine ligands are commonly employed. The choice of ligand can significantly impact reaction efficiency. For heteroarylboronic acids, electron-rich and bulky phosphine ligands often improve catalytic activity by promoting the reductive elimination step and stabilizing the palladium catalyst.[11]

  • Base Selection: The choice of base is critical and can influence reaction rates and yields.[10] Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃) are frequently used.[1] The base's role is to facilitate the formation of the boronate "ate" complex, which is more nucleophilic than the corresponding boronic acid.[9][10] The strength and solubility of the base should be considered based on the specific substrates.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. The choice of organic solvent can affect the solubility of the reactants and the reaction temperature.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the cross-coupling of this compound with a representative aryl bromide.

Protocol: Synthesis of 3-(4-Tolyl)-5-fluoro-6-methoxypyridine

Materials:

  • This compound

  • 4-Bromotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., Schlenk line)

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure:

  • Reagent Preparation:

    • In a clean, dry round-bottom flask, combine this compound (1.2 equivalents), 4-bromotoluene (1.0 equivalent), and potassium carbonate (2.0 equivalents).

    • Add the palladium catalyst, for instance, a pre-catalyst like [Pd(IPr)(cin)Cl] (0.5 mol%) or generate the active catalyst in situ by adding Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).[10]

  • Reaction Setup:

    • Seal the flask with a rubber septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen.

    • Add the degassed solvent system, typically a 4:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 10 minutes under the inert atmosphere.

    • Heat the mixture to reflux (typically 80-100 °C) and maintain this temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.[1]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash with water, followed by brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 3-(4-tolyl)-5-fluoro-6-methoxypyridine.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes typical conditions and considerations for optimizing the cross-coupling reaction with various aryl bromides.

ParameterCondition 1 (Standard)Condition 2 (For Electron-Poor Aryl Bromides)Condition 3 (For Sterically Hindered Aryl Bromides)Rationale
Catalyst Pd(PPh₃)₄ (3 mol%)Pd₂(dba)₃ (1.5 mol%) with a bulky phosphine ligand (e.g., SPhos, 3 mol%)Pd(OAc)₂ (2 mol%) with a highly active ligand (e.g., XPhos, 4 mol%)Bulky, electron-rich ligands can accelerate reductive elimination, which is often the rate-limiting step, especially for challenging substrates.
Base K₂CO₃ (2 equiv)Cs₂CO₃ (3 equiv)K₃PO₄ (3 equiv)Stronger bases like Cs₂CO₃ or K₃PO₄ can be more effective for less reactive boronic acids or aryl halides by promoting the formation of the boronate "ate" complex.
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)DMF/H₂O (10:1)The choice of solvent can influence solubility and reaction temperature. DMF can be beneficial for less soluble substrates.
Temperature 80-100 °C100-120 °C100-120 °CHigher temperatures can increase the reaction rate but may also lead to decomposition of the catalyst or starting materials.

Visualization of the Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh Reactants: - Boronic Acid - Aryl Bromide - Base - Catalyst Setup Assemble Glassware & Purge with Inert Gas Reagents->Setup Solvent Add Degassed Solvents Setup->Solvent Heat Heat to Reflux & Monitor Progress Solvent->Heat Cool Cool to RT & Dilute Heat->Cool Extract Liquid-Liquid Extraction Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Flash Column Chromatography Concentrate->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Insufficiently degassed system- Poor quality of boronic acid- Inappropriate base or solvent- Use a fresh batch of catalyst or a pre-catalyst.- Ensure thorough degassing of solvents and the reaction vessel.- Use freshly prepared or high-purity boronic acid.- Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems.
Formation of Homocoupled Byproducts - Reaction temperature is too high- Presence of oxygen- Lower the reaction temperature.- Ensure the reaction is run under a strictly inert atmosphere.
Protodeboronation of the Boronic Acid - Presence of excess water or protic impurities- Prolonged reaction time at high temperature- Use anhydrous solvents and dry reagents where possible.- Minimize reaction time by using a more active catalyst system.
Incomplete Conversion - Insufficient catalyst loading- Deactivation of the catalyst- Increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%).- Use a more robust ligand that is resistant to degradation.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound with aryl bromides is a powerful and versatile method for the synthesis of medicinally relevant 3-aryl-5-fluoro-6-methoxypyridine derivatives. By carefully selecting the catalyst, base, and solvent system, and by following the detailed protocols outlined in this guide, researchers can achieve high yields of the desired products. The provided troubleshooting guide offers practical solutions to common challenges, ensuring the successful application of this important synthetic transformation in drug discovery and development programs.

References

Application Notes and Protocols for the Use of (5-Fluoro-6-methoxypyridin-3-yl)boronic Acid in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of (5-fluoro-6-methoxypyridin-3-yl)boronic acid as a pivotal intermediate in pharmaceutical synthesis. The focus is on its utilization in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the construction of complex biaryl and heteroaryl structures, which are common motifs in modern pharmacophores. This guide elucidates the underlying reaction mechanisms, offers detailed, field-proven experimental protocols, and presents quantitative data to ensure reproducible and efficient synthesis.

Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties. The strategic introduction of substituents, such as fluorine and methoxy groups, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1]

This compound has emerged as a versatile and highly valuable building block in drug discovery.[1] Its unique substitution pattern—a fluorine atom at the 5-position and a methoxy group at the 6-position—offers distinct electronic properties that can be exploited for targeted molecular design. This boronic acid is predominantly employed in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology that forges carbon-carbon bonds with exceptional functional group tolerance and reliability. This reaction is a cornerstone in the synthesis of numerous pharmaceuticals, including kinase inhibitors for oncology and anti-inflammatory agents.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid) and an organohalide or triflate. The reaction's success in pharmaceutical manufacturing stems from its mild conditions, tolerance of a wide array of functional groups, and the generally low toxicity of the boron-containing byproducts.

The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is crucial and is typically facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle

Application in Pharmaceutical Intermediate Synthesis: A Case Study

This compound is a key building block for the synthesis of various pharmaceutical candidates. Its utility is exemplified in the preparation of precursors for selective Janus kinase 1 (JAK1) inhibitors, a class of drugs used in the treatment of autoimmune diseases like rheumatoid arthritis.

Synthesis of a Biaryl Amine Intermediate

The following protocol details the Suzuki-Miyaura coupling of this compound with a generic aryl bromide, N-(4-bromobenzyl)acetamide, to form the corresponding biaryl product. This protocol is adapted from established procedures for structurally similar 2-alkoxypyridylboronic acids and serves as a robust starting point for optimization.

Experimental_Workflow

Detailed Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound1315467-33-3170.941.21.2
N-(4-bromobenzyl)acetamide73865-17-5228.101.01.0
Dichlorobis(triphenylphosphine)palladium(II)13965-03-2701.900.050.05
Sodium Carbonate (Na₂CO₃)497-19-8105.993.03.0
1,4-Dioxane (anhydrous)123-91-188.1110 mL-
Deionized Water7732-18-518.022 mL-

Procedure:

  • Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (205 mg, 1.2 mmol), N-(4-bromobenzyl)acetamide (228 mg, 1.0 mmol), and sodium carbonate (318 mg, 3.0 mmol).

  • Catalyst Addition: Add dichlorobis(triphenylphosphine)palladium(II) (35 mg, 0.05 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (10 mL) followed by deionized water (2 mL) via syringe. The use of a water/dioxane mixture is common to ensure solubility of both the organic substrates and the inorganic base.

  • Reaction: Immerse the flask in a preheated oil bath at 95-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure biaryl product.

Expected Yield: 75-90%

Causality Behind Experimental Choices
  • Catalyst: Dichlorobis(triphenylphosphine)palladium(II) is a robust, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine is a versatile ligand suitable for a wide range of Suzuki couplings. For more challenging couplings, such as those involving aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) may be required to facilitate the oxidative addition step.

  • Base: Sodium carbonate is a moderately strong base that is effective in activating the boronic acid to form the boronate anion. The choice of base is critical; stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can sometimes increase reaction rates, but may also promote side reactions like protodeboronation, especially with sensitive heteroaryl boronic acids.

  • Solvent System: The 1,4-dioxane/water system is a common choice for Suzuki reactions. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Anhydrous conditions can be employed with certain bases (e.g., potassium fluoride) but are less common for standard boronic acids.

Safety and Handling

  • This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts are toxic and should be handled with care. Avoid inhalation of dust.

  • 1,4-Dioxane is a flammable liquid and a suspected carcinogen. All operations should be conducted in a fume hood.

  • The reaction should be performed under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.

Conclusion

This compound is a key synthetic intermediate that enables the efficient construction of complex fluorinated pyridine-containing molecules. Its application in the Suzuki-Miyaura cross-coupling reaction provides a reliable and versatile route to novel pharmaceutical intermediates. The protocol and insights provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their drug discovery and development programs.

References

Applications of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid in bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Applications of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid in Bioconjugation

Introduction: A Versatile Heterocyclic Building Block

This compound is a specialized heterocyclic organoboron compound that has emerged as a valuable tool in medicinal chemistry and bioconjugation.[1] Its structure, featuring a pyridine core functionalized with a boronic acid group, a fluorine atom, and a methoxy group, provides a unique combination of reactivity, selectivity, and physicochemical properties.[1] While widely recognized for its role as a key intermediate in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex pharmaceuticals, its application in the precise chemical modification of biomolecules is a field of growing importance.[1][2]

The strategic placement of the electron-withdrawing fluorine and electron-donating methoxy substituents modulates the electronic properties of the pyridine ring and the Lewis acidity of the boron center.[1] This fine-tuning is critical for controlling reaction kinetics and the stability of the resulting bioconjugates, making it a preferred choice for researchers aiming to develop sophisticated biotherapeutics, such as antibody-drug conjugates (ADCs) and targeted delivery systems.[1][3] This guide provides a detailed exploration of its applications, complete with experimental protocols and expert insights for researchers, scientists, and drug development professionals.

The Foundational Role of Boronic Acids in Chemical Biology

Boronic acids have carved a significant niche in chemical biology due to their unique and versatile reactivity profile.[3][4] Their utility is primarily centered on the ability of the boron atom to form reversible covalent bonds with diols—a functionality abundant in biological systems (e.g., in sugars and glycoproteins).[5][6] This interaction forms a boronate ester, a bond that is stable under physiological conditions but can be engineered to be responsive to specific stimuli, such as changes in pH.[7] This reversible covalent chemistry, combined with their generally low toxicity and stability in aqueous environments, makes boronic acids exceptional candidates for three primary roles in bioconjugate design.[3][8]

  • Bioconjugation Warheads: Directly reacting with functionalities on biomolecules to form stable or reversible linkages.

  • Linker Components: Serving as a central piece of a linker structure, often designed for controlled release of a payload.[3]

  • Functional Payloads: Acting as the active component, for instance, in enzyme inhibition.[8]

This compound excels as a bioconjugation warhead and linker component, primarily through its participation in palladium-catalyzed cross-coupling reactions.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forging carbon-carbon bonds in modern organic synthesis.[2] Its adaptation for bioconjugation is a testament to its mild reaction conditions and high tolerance for a wide array of functional groups, which are essential prerequisites for working with sensitive biological macromolecules like proteins and antibodies.

In this context, this compound serves as the nucleophilic boron partner. The biomolecule of interest is first modified to incorporate an electrophilic partner, typically an aryl or heteroaryl halide (e.g., a bromo- or iodo-functionalized amino acid side chain). The subsequent palladium-catalyzed reaction forms a highly stable C-C bond, securely tethering the pyridinyl moiety—and any payload attached to it—to the biomolecule.

cluster_0 Suzuki-Miyaura Bioconjugation Workflow A Biomolecule (e.g., Antibody) B Functionalization (Introduce Aryl Halide) A->B C Halide-Modified Biomolecule B->C E Suzuki-Miyaura Coupling (Pd Catalyst, Base) C->E D This compound + Payload (Drug, Dye) D->E G Purification & Characterization (SEC, MS, SDS-PAGE) E->G F Purified Bioconjugate (e.g., ADC) G->F cluster_1 pH-Responsive Release Mechanism A Bioconjugate (Diol-Polymer + Boronic Acid-Drug) B pH 7.4 (Bloodstream) Stable Boronate Ester Payload is Sequestered A->B C pH < 6.0 (Tumor/Endosome) H+ concentration increases A->C D Hydrolysis of Boronate Ester Payload is Released C->D E Diol-Polymer D->E F Boronic Acid-Drug D->F

References

The Strategic Application of (5-Fluoro-6-methoxypyridin-3-yl)boronic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Navigating Chemical Space

In the landscape of medicinal chemistry, the pyridine ring is a ubiquitous and privileged scaffold, forming the core of numerous approved drugs.[1] Its ability to engage in hydrogen bonding and other key interactions makes it a valuable component for achieving high target affinity. The strategic functionalization of this ring system is a cornerstone of modern drug design, allowing for the fine-tuning of a molecule's pharmacological profile. Among the vast arsenal of building blocks available to researchers, (5-Fluoro-6-methoxypyridin-3-yl)boronic acid has emerged as a particularly valuable synthon.

This application note serves as a technical guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will delve into its unique properties, provide detailed protocols for its application in the robust Suzuki-Miyaura cross-coupling reaction, and showcase its role in the synthesis of advanced drug candidates. The strategic incorporation of both a fluorine atom and a methoxy group onto the pyridine core imparts a unique combination of properties that can address common challenges in drug development, such as metabolic stability and target selectivity.[2][3]

Physicochemical Properties and Strategic Advantages

The utility of this compound stems from the synergistic effects of its substituents. The fluorine atom, with its high electronegativity and small size, can significantly enhance metabolic stability, increase lipophilicity to improve membrane permeability, and modulate the pKa of the pyridine nitrogen, thereby influencing drug-receptor interactions.[2] The methoxy group, an important pharmacophore, can enhance ligand-target binding, improve solubility, and positively influence ADME (absorption, distribution, metabolism, and excretion) properties.[4]

PropertyValueSource
CAS Number 856250-60-7PubChem[5]
Molecular Formula C₆H₇BFNO₃PubChem[5]
Molecular Weight 170.94 g/mol PubChem[5]
Appearance White to off-white crystalline powderChem-Impex[3]
Storage Conditions 2 - 8 °CChem-Impex[3]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis due to its functional group tolerance, mild reaction conditions, and the stability of the boronic acid starting materials.[6]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl or heteroaryl halide).

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)-X L2 R1-Pd(II)-X L2 Pd(0)L2->R1-Pd(II)-X L2 Oxidative Addition (R1-X) R1-Pd(II)-R2 L2 R1-Pd(II)-R2 L2 R1-Pd(II)-X L2->R1-Pd(II)-R2 L2 Transmetalation (R2-B(OH)2, Base) R1-Pd(II)-R2 L2->Pd(0)L2 Reductive Elimination [R1-R2] [R1-R2] R1-Pd(II)-R2 L2->[R1-R2] Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl bromide. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:
  • This compound (1.2 equiv.)

  • Aryl/Heteroaryl Bromide (1.0 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv.)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:
  • Reaction Setup: To an oven-dried reaction vessel, add this compound, the aryl/heteroaryl bromide, potassium phosphate, palladium(II) acetate, and SPhos.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times. This is crucial to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. The final concentration of the limiting reagent should be in the range of 0.1-0.2 M.

  • Reaction: Heat the reaction mixture with vigorous stirring to 80-100 °C.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the limiting starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:
  • Ligand Selection (SPhos): Bulky, electron-rich phosphine ligands like SPhos are often necessary for the efficient coupling of electron-deficient heteroaryl halides and can promote the oxidative addition step.

  • Base (K₃PO₄): A moderately strong base like potassium phosphate is effective in promoting the transmetalation step without causing significant degradation of sensitive substrates.

  • Solvent System (Dioxane/Water): The aqueous-organic solvent mixture aids in the dissolution of both the organic substrates and the inorganic base, facilitating the reaction. Degassing is critical to remove dissolved oxygen which can deactivate the catalyst.

Application Examples in Drug Discovery

The true value of this compound is demonstrated in its successful incorporation into complex, biologically active molecules. Below are examples from patent literature where this building block has been utilized to synthesize potential therapeutic agents.

LSD1 Inhibitors for Oncology

Lysine-specific demethylase 1 (LSD1) is a key epigenetic regulator and a validated target in oncology. A patent from Incyte Corporation describes the synthesis of imidazopyridine and imidazopyrazine derivatives as potent LSD1 inhibitors. In their synthesis, this compound is coupled with a chlorinated heterocyclic core to generate the final product.[7][8]

LSD1_Inhibitor Boronic_Acid Product LSD1 Inhibitor Boronic_Acid->Product Suzuki Coupling Core Core Heterocycle (e.g., Chlorinated Imidazopyridine) Core->Product

Caption: Synthesis of an LSD1 inhibitor using the subject boronic acid.

p300/CBP Inhibitors for Cancer Therapy

The histone acetyltransferases p300 and CBP are critical regulators of gene expression and are implicated in various cancers. A patent application discloses the use of this compound in the synthesis of arylimidazolyl isoxazole compounds as modulators of p300 and/or CBP.[4]

p300_Inhibitor Boronic_Acid Product p300/CBP Inhibitor Boronic_Acid->Product Chan-Lam Coupling (Copper-catalyzed) Core Pyrrolidinone Core Core->Product

Caption: Synthesis of a p300/CBP inhibitor.

GABA-A Receptor Modulators for Neurological Disorders

The GABA-A receptor is a key target for therapeutics aimed at treating anxiety, epilepsy, and other neurological conditions. A patent details the synthesis of substituted cinnoline derivatives as GABA-A receptor modulators, where this compound is a key reactant in a Suzuki coupling to build the final molecule.[9]

GABAA_Modulator Boronic_Acid Product GABA-A Receptor Modulator Boronic_Acid->Product Suzuki Coupling Core Bromo-Cinnoline Core Core->Product

Caption: Synthesis of a GABA-A receptor modulator.

Conclusion

This compound is a powerful and versatile building block for modern drug discovery. Its unique electronic and steric properties, conferred by the fluoro and methoxy substituents, provide medicinal chemists with a valuable tool to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. The robust and well-understood Suzuki-Miyaura cross-coupling reaction allows for its efficient incorporation into a wide array of complex molecular architectures. The successful application of this synthon in the development of inhibitors for diverse and challenging targets such as LSD1, p300/CBP, and GABA-A receptors underscores its significance and potential for future drug discovery programs.

References

Troubleshooting & Optimization

Preventing deboronation of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (5-Fluoro-6-methoxypyridin-3-yl)boronic acid

A Guide to Preventing Deboronation in Your Experiments

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the challenges associated with the stability of this reagent, particularly the prevention of deboronation.

This compound is a valuable tool in medicinal chemistry and organic synthesis, primarily for its role in Suzuki-Miyaura cross-coupling reactions.[1] Its unique electronic properties, stemming from the fluorine and methoxy substituents, make it a desirable component in the synthesis of complex molecules.[1] However, like many heteroaromatic boronic acids, it is susceptible to a common and often frustrating side reaction: protodeboronation.

Protodeboronation is the cleavage of the carbon-boron bond, which is then replaced by a carbon-hydrogen bond.[2] This process consumes your starting material and reduces the yield of your desired product. Understanding the mechanisms behind this unwanted reaction is the first step toward preventing it.

The Mechanism of Deboronation: A Quick Overview

Protodeboronation can be catalyzed by both acids and bases.[2][3]

  • Base-Catalyzed Protodeboronation: In the presence of a base, the boronic acid is converted to the more nucleophilic boronate species. This boronate can then react with a proton source, such as water, leading to the cleavage of the C-B bond.[2][4]

  • Acid-Catalyzed Protodeboronation: Under acidic conditions, protonation of the pyridine nitrogen can increase the compound's susceptibility to deboronation.[2]

For heteroaromatic boronic acids containing a basic nitrogen atom, like our compound of interest, the situation is more complex. These molecules can form zwitterionic species under neutral pH conditions, which can lead to rapid, unimolecular deboronation.[2]

Troubleshooting Guide: Preventing Deboronation

This section is structured in a question-and-answer format to directly address the issues you may be facing in the lab.

Question 1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields, and I'm isolating the deboronated side-product (3-Fluoro-2-methoxypyridine). What's going wrong?

Answer: This is a classic sign of protodeboronation competing with your desired cross-coupling reaction. The basic and often heated conditions of the Suzuki-Miyaura coupling can accelerate this unwanted side reaction.[5] Here’s a systematic approach to troubleshoot this issue:

Workflow for Mitigating Protodeboronation

cluster_0 Initial Low Yield cluster_1 Optimization Strategies cluster_2 Detailed Steps Low_Yield Low Yield & Deboronated Byproduct Optimize_Conditions 1. Optimize Reaction Conditions Low_Yield->Optimize_Conditions Modify_Reagent 2. Modify Boron Reagent Optimize_Conditions->Modify_Reagent If still problematic Lower_Temp Lower Temperature Optimize_Conditions->Lower_Temp Milder_Base Use Milder Base Optimize_Conditions->Milder_Base Anhydrous Anhydrous Conditions Optimize_Conditions->Anhydrous Advanced_Catalysis 3. Advanced Catalytic Systems Modify_Reagent->Advanced_Catalysis For challenging substrates Pinacol_Ester Switch to Pinacol Ester Modify_Reagent->Pinacol_Ester MIDA_Boronate Use MIDA Boronate Modify_Reagent->MIDA_Boronate Active_Catalyst Use Highly Active Catalyst Advanced_Catalysis->Active_Catalyst

Caption: Troubleshooting workflow for low yield due to protodeboronation.

1. Optimize Reaction Conditions:

  • Lower the Temperature: High temperatures can significantly accelerate deboronation.[5] If your catalyst is sufficiently active, try running the reaction at a lower temperature (e.g., 60-80 °C).

  • Use a Milder Base: Strong bases like NaOH or KOH can promote deboronation.[5] Consider switching to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[5][6]

  • Solvent Choice: The choice of solvent can influence the rate of deboronation. While some water is often necessary for the Suzuki-Miyaura reaction, excessive amounts can serve as a proton source.[5] Anhydrous solvents can be beneficial, but a small, optimized amount of water may be required for efficient coupling.[5] Common solvents for Suzuki reactions include toluene, THF, dioxane, and DMF.[7]

2. Modify the Boron Reagent:

  • Switch to a Boronic Ester: Converting the boronic acid to a more stable boronic ester is a highly effective strategy. Pinacol esters are commercially available and offer increased stability against protodeboronation.[5]

  • Utilize "Slow-Release" Strategies: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and release the boronic acid slowly under the reaction conditions.[5][8][9] This keeps the instantaneous concentration of the unstable free boronic acid low, minimizing decomposition.[5][9] Potassium trifluoroborates are another excellent alternative that are less prone to protodeboronation.[7][8]

3. Advanced Catalytic Systems:

  • Use a Highly Active Catalyst: A more efficient palladium catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the slower deboronation side reaction.[2][5] Modern catalysts with bulky phosphine ligands are often very effective, but be aware that in some cases, these ligands can paradoxically promote protodeboronation.[10] Careful selection of the catalyst and ligand is crucial.

Question 2: I'm concerned about the stability of this compound during storage. What are the best practices?

Answer: Proper storage is critical to ensure the integrity of your boronic acid.

ParameterRecommendationRationale
Temperature Store at 2-8 °C.[1]Lower temperatures slow down potential decomposition pathways.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to moisture and oxygen, which can contribute to degradation.
Light Store in a dark place, away from direct sunlight.UV light can potentially initiate decomposition.
Container Use a tightly sealed, appropriate container.Prevents contamination and exposure to the atmosphere.[11][12]

Question 3: Can the pH of my reaction mixture affect the stability of this compound?

Answer: Absolutely. The pH of the reaction medium is a critical factor influencing the rate of protodeboronation.[2] For many heteroaromatic boronic acids, the rate of deboronation is highly pH-dependent.[13][14] While Suzuki-Miyaura reactions require basic conditions, excessively high pH can accelerate the formation of the boronate species, which is susceptible to protonolysis.[2][15] Conversely, highly acidic conditions can also promote deboronation.[2][3] The optimal pH for stability is often in the neutral range, where both acid- and base-catalyzed deboronation are minimized.[2]

Frequently Asked Questions (FAQs)

Q1: Is this compound stable to silica gel chromatography?

A1: While some boronic acids are stable to chromatography, others, particularly electron-deficient and heteroaromatic ones, can degrade on silica gel. It is advisable to use the crude material directly if it is of sufficient purity. If purification is necessary, consider a rapid filtration through a short plug of silica gel with a non-polar eluent, or explore alternative purification methods like crystallization.

Q2: I am performing a reaction that is sensitive to water. Should I use the anhydrous form of this compound?

A2: Yes, if your reaction is highly sensitive to moisture, using the anhydrous form of the boronic acid and ensuring all other reagents and solvents are dry is recommended. However, for Suzuki-Miyaura couplings, a small amount of water is often beneficial for the catalytic cycle. The key is to control and optimize the amount of water, not necessarily to eliminate it entirely.[5]

Q3: Are there any specific palladium catalysts and ligands that are recommended for coupling with this boronic acid?

A3: The choice of catalyst and ligand is highly dependent on the specific coupling partners. For challenging couplings, catalysts with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often effective. Palladium acetate or palladium(II) chloride in combination with such ligands can be a good starting point. However, screening a small panel of catalysts and ligands is always the best approach to identify the optimal system for your specific reaction.

Experimental Protocols

Protocol 1: Conversion of this compound to its Pinacol Ester

This protocol provides a general method for protecting the boronic acid as a more stable pinacol ester.

Materials:

  • This compound (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous solvent (e.g., Toluene, THF, or Dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer

  • Dean-Stark apparatus (if using toluene) or drying agent (e.g., MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound and pinacol.

  • Add the anhydrous solvent.

  • If using toluene, equip the flask with a Dean-Stark apparatus and reflux the mixture to remove water azeotropically.

  • If using THF or dichloromethane, stir the mixture at room temperature over a drying agent like anhydrous magnesium sulfate.

  • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used without further purification.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with Minimized Deboronation

This protocol incorporates several of the strategies discussed above to minimize protodeboronation.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Mild base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/water 4:1)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the aryl halide, the boronic acid pinacol ester, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Troubleshooting low yields in Suzuki coupling with (5-Fluoro-6-methoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions involving (5-Fluoro-6-methoxypyridin-3-yl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges such as low yields, incomplete conversions, or significant side product formation. We will delve into the specific chemical properties of this substrate, explain the causality behind common failures, and provide field-proven protocols to enhance your success rate.

The this compound substrate presents a unique set of challenges due to its electronic properties. The pyridine core is inherently electron-deficient, a characteristic that is further amplified by the strong inductive electron-withdrawing effect of the fluorine atom at the 5-position. While the methoxy group at the 6-position is a resonance donor, its inductive effect is also withdrawing. This electronic profile makes the boronic acid highly susceptible to protodeboronation, a major pathway for yield loss.[1][2][3] Understanding and mitigating this and other side reactions is the key to a successful coupling.

Troubleshooting Guide: Specific Issues & Solutions

This section addresses specific experimental observations in a question-and-answer format, providing direct causes and actionable solutions.

Q1: My reaction shows no product. My starting materials are either unreacted or I only see the deborylated pyridine byproduct. What's the primary cause?

A1: This is the most common failure mode and almost always points to one of two issues: catalyst inactivity or rapid protodeboronation.

  • Catalyst Inactivity: The active catalyst in the Suzuki reaction is a Pd(0) species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be reduced in situ. This reduction can fail if the reaction is not properly deoxygenated. Oxygen can oxidize the active Pd(0) catalyst, halting the catalytic cycle.[4] Furthermore, the pyridine nitrogen, although weakened by the substituents, can potentially coordinate to the palladium center and inhibit its activity.[5]

  • Protodeboronation: This is the hydrolytic cleavage of the C–B bond, replacing it with a C–H bond.[3] Electron-deficient heteroaryl boronic acids, like the one , are exceptionally prone to this side reaction, especially in the presence of water and a strong base.[1][2] If this reaction is faster than the desired cross-coupling, you will only isolate (3-Fluoro-2-methoxypyridine).

Solutions:

  • Rigorous Degassing: Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert atmosphere (Argon or Nitrogen). Use a minimum of 3-4 freeze-pump-thaw cycles for your solvent or sparge with argon for at least 30 minutes.[6][7]

  • Use an Air-Stable Precatalyst: Switch to a modern, well-defined Pd(0) precatalyst (e.g., an XPhos or SPhos palladacycle). These catalysts are more robust and do not require in situ reduction, providing more consistent results.[8]

  • Minimize Water: While some water is often necessary to dissolve the base and facilitate transmetalation, excess water will accelerate protodeboronation.[9] Start with a solvent system like Dioxane/H₂O in a 10:1 ratio.[7]

  • Change the Boron Species: Convert the boronic acid to a more stable potassium trifluoroborate salt or a neopentyl glycol boronate ester. These derivatives are significantly more resistant to protodeboronation.[9][10]

Q2: My reaction is sluggish and stalls at ~40-50% conversion, even after extended reaction times. What is happening?

A2: Reaction stalling typically indicates catalyst decomposition or gradual degradation of one of the coupling partners.

  • Causality: The electron-deficient nature of the pyridyl boronic acid can lead to a slower transmetalation step compared to electron-rich aryl boronic acids.[1] This prolonged reaction time at elevated temperatures can lead to the thermal decomposition of the palladium catalyst, especially if the supporting ligand is not robust enough. Additionally, the boronic acid itself may be slowly degrading over the course of the reaction.

Solutions:

  • Increase Catalyst Loading: For challenging substrates, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can help drive the reaction to completion.

  • Select a More Robust Ligand: Standard ligands like PPh₃ are often insufficient. Use bulky, electron-rich biaryl monophosphine ligands such as SPhos, XPhos, or RuPhos.[8][11] These ligands form highly active and more stable catalytic complexes that are less prone to decomposition and can accelerate the key steps of the catalytic cycle.

  • Optimize Temperature: While higher temperatures increase reaction rates, they also accelerate catalyst decomposition and protodeboronation. Screen temperatures in the 80-110 °C range to find a balance between an acceptable reaction rate and catalyst/substrate stability.[4]

Q3: I'm observing a significant amount of homocoupled boronic acid (a bipyridine byproduct). How can I suppress this?

A3: Homocoupling arises from the reaction of two boronic acid molecules. This side reaction is often promoted by the presence of oxygen or by using a base that is too strong.

  • Causality: Oxygen can mediate the oxidative homocoupling of the boronic acid.[4] Separately, certain palladium species can catalyze this pathway. The goal is to favor the cross-coupling pathway, which is typically much faster than homocoupling in a well-optimized system.

Solutions:

  • Improve Degassing: This is the most critical factor. The rigorous exclusion of oxygen is paramount to preventing homocoupling.[4]

  • Use Stoichiometry to Your Advantage: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) relative to the aryl halide. This ensures the aryl halide is consumed, but a large excess that could favor homocoupling is avoided.

  • Modify the Base/Solvent: Switch to a milder base like potassium phosphate (K₃PO₄) or potassium fluoride (KF).[5][7] These bases are effective at promoting the desired reaction while minimizing side reactions like homocoupling.

Frequently Asked Questions (FAQs)

Q: What are the best general starting conditions for coupling with this compound? A: A reliable starting point is to use a modern catalyst system known for its efficacy with heteroaryl substrates. A combination of a G3 or G4 palladacycle precatalyst with a bulky biaryl phosphine ligand (like XPhos or SPhos), K₃PO₄ as the base, and a 1,4-dioxane/water solvent system is highly recommended.[8][11] See the detailed protocol below for specific quantities.

Q: How do the fluoro and methoxy substituents specifically impact the reactivity? A: The combined electronic effect of these substituents makes the pyridine ring electron-deficient.

  • Fluoro Group: Strongly electron-withdrawing via induction, it increases the acidity of the boronic acid but also significantly increases its susceptibility to protodeboronation.[12]

  • Methoxy Group: While a resonance donor, its inductive effect is withdrawing. Its primary role may be to modulate the electronics and sterics at the 6-position.

  • Net Effect: The molecule is a challenging substrate prone to decomposition. However, the reduced Lewis basicity of the pyridine nitrogen due to these withdrawing groups can be advantageous, as it lessens the likelihood of catalyst inhibition via coordination to the palladium center.[5][13]

Q: How can I assess the quality of my this compound before use? A: Boronic acids can dehydrate to form boroxines or decompose over time.[14] Before use, verify its purity by ¹H NMR. You should see clean signals corresponding to the pyridine protons. The presence of a significant signal for the deborylated compound (3-Fluoro-2-methoxypyridine) indicates degradation. It is best to use freshly purchased or recently purified boronic acid and store it in a cool, dark, and dry place.

Data & Parameter Summaries

For ease of reference, the following tables summarize key reaction parameters.

Table 1: Recommended Catalyst & Ligand Combinations

Catalyst Precursor Ligand Typical Loading (mol%) Key Advantages
Pd₂(dba)₃ XPhos 1-3 High activity for heteroaryl chlorides/bromides.[8]
Pd(OAc)₂ SPhos 2-5 Excellent for electron-deficient systems.[7][11]
XPhos Pd G3 (None) 1-3 Air-stable, highly active precatalyst.[8]

| PdCl₂(dppf) | (None) | 3-5 | Good starting point, but may be less active.[15][16] |

Table 2: Base Selection Guide

Base Strength Typical Equivalents Notes
K₃PO₄ Moderate 2.0 - 3.0 Often excellent for heteroaryl couplings; good solubility in water.[5]
Cs₂CO₃ Strong 2.0 - 3.0 Very effective but can promote side reactions if not carefully controlled.
K₂CO₃ Moderate 2.0 - 3.0 A common and cost-effective choice, but sometimes less effective.[15]

| KF | Weak | 3.0 | Best for anhydrous conditions; minimizes protodeboronation.[7][17] |

Diagrams: Workflow & Mechanism

To visually guide your experimental design and troubleshooting, refer to the following diagrams.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_side Key Side Reactions Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar¹-Pd(II)-X)L₂ Pd0->OxAdd Ar¹-X Trans Transmetalation (Ar¹-Pd(II)-Ar²)L₂ OxAdd->Trans [Ar²-B(OH)₃]⁻ Base Slow with e⁻ deficient Ar¹-X RedElim Reductive Elimination Trans->RedElim Can be slow for e⁻ poor Ar² (Potential Catalyst Inhibition) Protodeboronation Protodeboronation Ar²-B(OH)₂ → Ar²-H Trans->Protodeboronation Competes with Transmetalation RedElim->Pd0 Ar¹-Ar² (Product) Homocoupling Homocoupling 2 Ar²-B(OH)₂ → Ar²-Ar² Troubleshooting_Workflow cluster_symptoms Analyze Reaction Outcome cluster_solutions Primary Solutions start Low / No Yield Observed symptom1 Symptom No Reaction / SM Unchanged start->symptom1:head symptom2 Symptom Deboronated Byproduct is Major start->symptom2:head symptom3 Symptom Reaction Stalls / Incomplete start->symptom3:head symptom4 Symptom Homocoupling is Significant start->symptom4:head sol1 Cause: Catalyst Inactivity Check degassing procedure Use fresh/robust Pd precatalyst Screen different ligands symptom1:f1->sol1:head Likely symptom2:f1->sol1:head Also possible sol2 Cause: Protodeboronation Use milder base (K₃PO₄, KF) Minimize water content Use boronate ester/trifluoroborate Lower reaction temperature/time symptom2:f1->sol2:head Primary sol3 Cause: Catalyst Decomposition Use bulky, electron-rich ligand (XPhos) Increase catalyst loading Optimize (lower) temperature symptom3:f1->sol3:head Likely sol4 Cause: Oxygen Contamination **Improve degassing technique** Use slight excess (1.1 eq) of boronic acid symptom4:f1->sol4:head Primary

References

Technical Support Center: Optimization of (5-Fluoro-6-methoxypyridin-3-yl)boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Suzuki-Miyaura couplings involving (5-Fluoro-6-methoxypyridin-3-yl)boronic acid (CAS 856250-60-7).[1][2] This versatile building block is crucial in medicinal chemistry for synthesizing complex molecules.[1] However, its unique electronic and structural properties—namely, being an electron-deficient heteroarylboronic acid with a Lewis basic nitrogen atom—present specific challenges that can lead to low yields and reaction failures.[3][4]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to provide researchers, scientists, and drug development professionals with the field-proven insights needed to overcome these challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is resulting in very low yields or failing completely. What are the primary suspects?

A1: Low conversion or yield with this substrate typically stems from three interconnected issues inherent to its structure:

  • Protodeboronation: This is the most common failure mode for heteroarylboronic acids.[5][6] It's a side reaction where the C–B(OH)₂ bond is cleaved and replaced by a C–H bond, consuming your starting material and generating 3-fluoro-2-methoxypyridine as a byproduct.[5] This process is often accelerated by harsh bases, high temperatures, and the presence of water.[7]

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This can inhibit the catalyst by preventing it from participating in the catalytic cycle or, in some cases, lead to catalyst deactivation.[8][9]

  • Slow Transmetalation: As an electron-deficient boronic acid, the transfer of the pyridyl group from boron to the palladium center (transmetalation) can be sluggish.[3][10] This is a rate-limiting step, and if it's too slow, competing side reactions like protodeboronation become more prominent.

Your troubleshooting strategy should focus on diagnosing and mitigating these three core problems.

Q2: I suspect protodeboronation is the main issue. How can I confirm this and, more importantly, prevent it?

A2: First, confirm your suspicion by analyzing the crude reaction mixture using LC-MS. Look for the mass of the undesired byproduct, 3-fluoro-2-methoxypyridine (MW: ~129.11).

To minimize protodeboronation, you must carefully control the reaction conditions to protect the fragile C-B bond:[5][7]

  • Choice of Base: This is critical. While a base is necessary to activate the boronic acid for transmetalation, strong aqueous bases can accelerate protodeboronation.[11][12]

    • Avoid: Strong hydroxide bases like NaOH or KOH if possible.

    • Consider: Milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[9] Fluoride-based bases like potassium fluoride (KF) or cesium fluoride (CsF) can also be highly effective, as the fluorophilicity of boron promotes the formation of a reactive trifluoroborate species while being less harsh.[3][13]

  • Solvent System: Use anhydrous solvents that have been rigorously degassed. While a small amount of water is often required to solubilize the base and facilitate the formation of the active boronate species, excess water is detrimental.[14][15] A common choice is a 4:1 to 10:1 mixture of an aprotic solvent (like 1,4-dioxane or THF) and water.[16]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[7] Start around 80 °C and only increase if conversion is slow. Excessively high temperatures accelerate decomposition.[9]

  • Use a More Stable Boron Species: If the free boronic acid proves too unstable, convert it to a more robust boronate ester, such as a pinacol ester (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate.[5][17] These derivatives are more resistant to protodeboronation and release the boronic acid slowly into the reaction mixture under the basic conditions, keeping its instantaneous concentration low.[5][6]

Q3: My reaction stalls with significant starting material remaining. How can I accelerate the slow transmetalation step?

A3: A stalled reaction points to a high activation barrier for transmetalation, a common issue with electron-deficient boronic acids.[10] The key is to use a more active catalyst system and ensure the boronic acid is properly activated.

  • Employ Modern Ligands: Standard ligands like triphenylphosphine (PPh₃) are often insufficient. Use bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs).[10][18] These ligands promote both the initial oxidative addition and the challenging transmetalation step.[10]

    • Excellent choices include: XPhos, SPhos, or RuPhos. They create a more electron-rich and sterically accessible palladium center, facilitating the reaction.[18]

  • Use an Air-Stable Precatalyst: To ensure consistent generation of the active Pd(0) species, use a modern, well-defined precatalyst. Buchwald G3 or G4 palladacycles (e.g., XPhos Pd G3) are highly recommended as they are air-stable and activate efficiently under the reaction conditions.[10]

  • Optimize the Base: A sufficiently strong base is required to form the anionic "ate" complex [Ar-B(OH)₃]⁻, which is far more nucleophilic and reactive in the transmetalation step than the neutral boronic acid.[11][12] This is why bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases, despite the risk of protodeboronation. It is a delicate balance.[7][10]

Troubleshooting and Optimization Workflow

When optimizing your reaction, it's crucial to approach the problem systematically. The following diagram and table provide a structured workflow for troubleshooting and a summary of recommended conditions.

Troubleshooting_Workflow Troubleshooting Decision Tree start Problem: Low Yield or No Reaction check_sm Analyze Crude LC-MS: Identify Components start->check_sm sm_only Diagnosis: Reaction Not Initiated (Catalyst or Condition Issue) check_sm->sm_only Only Starting Material Present side_products Diagnosis: Side Reactions Dominating (e.g., Protodeboronation) check_sm->side_products Protodeboronated Product Detected stalled Diagnosis: Reaction Stalled (Slow Transmetalation) check_sm->stalled SM + Product (No Full Conversion) sol_catalyst Solution: 1. Use Buchwald Precatalyst (e.g., XPhos Pd G3) 2. Ensure Rigorous Degassing sm_only->sol_catalyst sol_protodeboronation Solution: 1. Switch to Milder Base (K₂CO₃, KF) 2. Lower Temperature (start at 80°C) 3. Use Anhydrous Solvent side_products->sol_protodeboronation sol_transmetalation Solution: 1. Use Bulky, e⁻-Rich Ligand (XPhos, SPhos) 2. Use Stronger Base (K₃PO₄, Cs₂CO₃) 3. Increase Temperature Incrementally stalled->sol_transmetalation

Caption: Troubleshooting flowchart for this compound couplings.

Table 1: Recommended Reaction Parameters
ParameterStandard Starting ConditionOptimized Condition (for Challenging Substrates)Rationale
Palladium Source Pd(dppf)Cl₂ (2-5 mol%)XPhos Pd G3 (1-2 mol%)G3 precatalysts provide reliable activation and are highly active for heteroaryl couplings.[10]
Ligand (Included in precatalyst)XPhos or SPhos (1.1:1 L:Pd ratio)Bulky, electron-rich ligands accelerate both oxidative addition and transmetalation.[10][18]
Base K₂CO₃ (2.0 equiv)K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv)Stronger, non-hydroxide bases effectively promote boronate formation without being overly harsh.[10][11]
Solvent 1,4-Dioxane / H₂O (5:1)t-BuOH / H₂O (10:1) or CPME / H₂O (10:1)Less polar aprotic solvents can sometimes suppress protodeboronation. Ensure solvent is well-degassed.
Temperature 90 °C80 - 110 °CStart lower to minimize decomposition; increase only if the reaction is clean but slow.[7]
Boronic Acid Use as is (1.2-1.5 equiv)Convert to Pinacol or MIDA ester (1.2 equiv)Esters provide slow release of the boronic acid, minimizing its concentration and decomposition.[5]
Key Concepts and Mechanisms

Understanding the underlying catalytic cycle is essential for effective troubleshooting. The Suzuki-Miyaura coupling proceeds through three main stages. Issues with this compound can arise at multiple points.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle & Pitfalls cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_A Ar-Pd(II)-X L₂ Pd0->PdII_A Oxidative Addition (Ar-X) PdII_B Ar-Pd(II)-Ar' L₂ PdII_A->PdII_B Transmetalation (Ar'-B(OH)₂) + Base PdII_B->Pd0 Reductive Elimination Product Product (Ar-Ar') ArX Aryl Halide (Ar-X) ArBOH2 (5-F-6-MeO-Py)B(OH)₂ (Ar'-B(OH)₂) Protodeboronation Side Reaction: Protodeboronation (Ar'-H byproduct) ArBOH2->Protodeboronation Base Base Inhibition Pitfall 1: Pyridine-N coordination inhibits active catalyst Inhibition->Pd0 SlowTrans Pitfall 2: Slow transmetalation due to electron-deficient pyridine ring SlowTrans->PdII_A

Caption: The Suzuki-Miyaura cycle with key failure points for pyridylboronic acids highlighted.

Experimental Protocols
Protocol 1: General Starting Conditions

This protocol serves as a robust starting point for most couplings.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.3 equiv), and finely powdered K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio) via syringe to achieve a final concentration of ~0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 90 °C in a pre-heated oil bath or heating block and stir vigorously for 4-12 hours.

  • Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Optimized Conditions for High-Risk Protodeboronation

This protocol is designed for couplings where protodeboronation is a major concern or when using particularly sensitive coupling partners.

  • Reagent Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and anhydrous, finely powdered K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the vial and thoroughly purge with argon for 15 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add the Buchwald precatalyst (e.g., XPhos Pd G3, 1.5 mol%).

  • Solvent Addition: Add rigorously degassed anhydrous solvent (e.g., Cyclopentyl methyl ether (CPME) or t-BuOH) via syringe to a concentration of ~0.1 M.

  • Reaction: Heat the mixture to 80 °C and stir vigorously. Monitor closely. If the reaction is clean but slow after 2 hours, the temperature can be increased to 100 °C.

  • Workup & Purification: Follow steps 6 and 7 from Protocol 1.

By understanding the specific chemical challenges posed by this compound and applying these systematic troubleshooting and optimization strategies, researchers can significantly improve reaction reliability and achieve higher yields.

References

Technical Support Center: Purification of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-Fluoro-6-methoxypyridin-3-yl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address the common and often nuanced challenges encountered during its purification, moving beyond standard protocols to explain the underlying chemical principles and provide robust, field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is highly dependent on the synthetic route, but two classes of impurities are nearly universal for arylboronic acids:

  • Protodeboronation Product: The most common impurity is often the arene resulting from the cleavage of the carbon-boron bond, in this case, 5-fluoro-2-methoxypyridine . This side reaction, known as protodeboronation, can occur under acidic, basic, or even neutral aqueous conditions and can be catalyzed by residual transition metals.[1][2][3]

  • Boronic Anhydrides (Boroxines): Boronic acids readily undergo dehydration to form cyclic trimeric anhydrides, known as boroxines.[4][5] This is not always detrimental, as boroxines are often competent in cross-coupling reactions. However, their presence complicates analysis (NMR, melting point) and can affect solubility. Commercial boronic acids often contain significant amounts of the corresponding anhydride.[5]

Other potential impurities include unreacted starting materials from the borylation step (e.g., the corresponding aryl halide or triflate) and inorganic boron species.

Q2: My ¹H NMR spectrum looks complex and broad, not like the clean product I expected. What's happening?

A2: This is a classic sign of boroxine formation. The equilibrium between the monomeric boronic acid and the trimeric boroxine in solution can lead to broadened signals or the appearance of multiple sets of peaks. This is especially prevalent in aprotic solvents like CDCl₃ or DMSO-d₆.

  • Quick Fix: Add a single drop of heavy water (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The water will hydrolyze the boroxine back to the monomeric boronic acid, typically resulting in a much sharper, cleaner spectrum.

Q3: What are the ideal storage conditions for this compound to maintain its purity?

A3: Due to its propensity to undergo dehydration and potential for slow protodeboronation, the compound should be stored in a tightly sealed container in a cool, dry environment, such as a refrigerator (2-8 °C) or a desiccator.[6] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.

Q4: Can I use the boronic acid if it contains the boroxine anhydride?

A4: In most cases, yes. For many applications, particularly Suzuki-Miyaura cross-coupling reactions, the boroxine is a competent coupling partner. The basic conditions of the reaction typically facilitate the in-situ hydrolysis of the anhydride back to the active boronic acid/boronate species. However, for reactions sensitive to water content or requiring precise stoichiometry, purifying the boronic acid to its monomeric form is recommended.

Troubleshooting & Purification Protocols

This section provides a problem-and-solution framework for specific experimental challenges.

Issue 1: Significant Protodeboronation Detected Post-Workup

Question: My crude product analysis shows a high percentage of 5-fluoro-2-methoxypyridine. How can I separate this, and how do I prevent it in the future?

Answer:

The Underlying Chemistry: Protodeboronation is the protonolysis of the C–B bond and is a common decomposition pathway for boronic acids.[2] For heteroaromatic boronic acids, this process can be particularly facile. The reaction is often accelerated by pH extremes (both acidic and basic conditions can promote it) and elevated temperatures.[3][7]

Separation Strategy: Acid-Base Extraction

Since the protodeboronated impurity (5-fluoro-2-methoxypyridine) is basic but not acidic, while the desired boronic acid is a Lewis acid with a pKa around 9, an acid-base extraction can be effective.[4][8]

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Extract the organic layer with a mild aqueous base, such as 1 M NaOH or 1 M Na₂CO₃. The boronic acid will deprotonate to form a water-soluble boronate salt and move into the aqueous phase. The neutral/basic impurity will remain in the organic layer.

  • Separate the aqueous layer. Be sure to re-extract the organic layer with the basic solution to maximize recovery.

  • Cool the combined aqueous layers in an ice bath and carefully acidify with 1 M HCl until the pH is ~2-4. The this compound will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Prevention:

  • Mild Workup: During the initial reaction workup, avoid prolonged exposure to strong acids or bases.

  • Temperature Control: Keep all extraction and purification steps at or below room temperature whenever possible.

  • Derivative Protection: For notoriously unstable boronic acids, consider converting them to more stable derivatives like MIDA boronates, which slowly release the boronic acid under reaction conditions, minimizing decomposition.[2][9][10]

Issue 2: Challenges with Chromatographic Purification

Question: I am trying to purify my boronic acid using a standard silica gel column, but I'm getting severe tailing and very low product recovery. Why is this happening?

Answer:

The Underlying Chemistry: Standard silica gel is slightly acidic and presents a high density of silanol groups (Si-OH). Boronic acids, being Lewis acidic, can interact strongly with these Lewis basic sites, leading to irreversible adsorption, tailing, and on-column decomposition (including protodeboronation).[11][12] The basic nitrogen of the pyridine ring can also have strong interactions with the acidic silica surface.

dot

cluster_0 Problem: Poor Silica Gel Chromatography BoronicAcid This compound Interaction Strong Interaction BoronicAcid->Interaction Lewis Acid Pyridine N Silica Silica Gel (SiO₂) Silica->Interaction Silanol Groups (Acidic) Outcome Tailing Decomposition Low Recovery Interaction->Outcome

Caption: Interaction of boronic acid with silica gel.

Recommended Solutions & Protocols

MethodDescriptionProtocol SummaryPros & Cons
Recrystallization The preferred first-line method for crystalline solids.Dissolve crude solid in a minimum of a hot solvent (e.g., EtOAc, acetonitrile, or ethanol/water mixtures) and allow to cool slowly.[11][13]Pro: Scalable, cost-effective, can yield very high purity. Con: Finding a suitable solvent can be trial-and-error; risk of "oiling out".[14]
Acid/Base Extraction Exploits the acidic nature of the boronic acid.As described in Issue 1 .Pro: Good for removing neutral or basic impurities. Con: May not remove other acidic impurities; risk of protodeboronation during pH swings.
Reverse-Phase Chromatography (C18) Uses a non-polar stationary phase.Elute with a gradient of water/acetonitrile or water/methanol, often with a modifier like 0.1% formic acid or TFA.[12][15]Pro: Avoids issues with silica; good for polar compounds. Con: Requires specialized equipment (prep-HPLC); removing water can be difficult.
Modified Normal Phase Deactivates the silica gel to reduce interactions.Prepare a slurry of silica gel with your eluent containing 1-2% acetic acid or use commercially available deactivated silica.[11] Alternatively, boric acid-impregnated silica can be used.[16]Pro: Allows use of standard flash systems. Con: Modifiers can be difficult to remove; risk of on-column protodeboronation.
Derivatization Convert to a more stable, easier-to-purify intermediate.React the crude boronic acid with pinacol to form the boronate ester, purify by standard chromatography, then hydrolyze back to the acid if needed.[15]Pro: Pinacol esters are much less polar and chromatograph well on silica. Con: Adds two steps to the synthesis.
Issue 3: Product "Oils Out" or Fails to Crystallize

Question: I've dissolved my crude product in a hot solvent for recrystallization, but upon cooling, it forms an oil instead of crystals. What should I do?

Answer:

The Underlying Chemistry: "Oiling out" occurs when the solute's solubility limit is reached at a temperature above its melting point (or the melting point of a eutectic mixture with impurities).[14] The compound comes out of solution as a supercooled liquid instead of forming a crystal lattice.

dot

G start Crude Product Purification purity_check Assess Purity (NMR, LC-MS) start->purity_check high_purity >90% Pure? purity_check->high_purity recrystallize Attempt Recrystallization high_purity->recrystallize Yes low_purity <90% Pure or Complex Mixture high_purity->low_purity No oils_out Product Oils Out? recrystallize->oils_out success Pure Crystalline Product oils_out->success No modify_solvent Re-dissolve, Add More Solvent, Cool Slowly oils_out->modify_solvent Yes acid_base Perform Acid-Base Extraction low_purity->acid_base acid_base->purity_check Re-assess chromatography Consider Chromatography (Reverse-Phase Preferred) acid_base->chromatography If still impure chromatography->success modify_solvent->recrystallize

Caption: Decision workflow for purification.

Troubleshooting Steps:

  • Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount (10-20% more) of the hot solvent to decrease the saturation level.

  • Slow Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask can help. Do not place it directly into an ice bath. Slow cooling is critical for successful crystal nucleation.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure material, add a single tiny crystal ("seed crystal") to the cooled, supersaturated solution to initiate crystallization.

  • Change Solvent System: If the above steps fail, the solvent is likely unsuitable. Try a different solvent or a two-solvent system (e.g., dissolve in hot ethanol, then slowly add water until the solution becomes faintly cloudy, then reheat for clarity and cool slowly).[11]

References

Side reactions of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid in cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing (5-Fluoro-6-methoxypyridin-3-yl)boronic acid in palladium-catalyzed cross-coupling reactions. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the unique challenges presented by this electron-deficient heterocyclic boronic acid and achieve high-yielding, reproducible results.

Introduction: Understanding the Reagent

This compound is a valuable building block in medicinal chemistry and materials science. The pyridine core is a common motif in pharmacologically active compounds, enhancing properties like solubility and target binding.[1] However, the electronic nature of this particular reagent—an electron-deficient pyridine ring substituted with a fluorine and a methoxy group—presents specific challenges in Suzuki-Miyaura cross-coupling reactions. Its stability and reactivity are delicately balanced, making it susceptible to several side reactions that can diminish the yield of the desired product.[1] This guide is designed to address these issues head-on, providing you with the expert insights needed to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the most likely causes?

A1: Low yields with this substrate often stem from three primary side reactions: protodeboronation, homocoupling, and catalyst deactivation. The electron-deficient nature of the pyridine ring, further accentuated by the fluoro substituent, makes the C-B bond susceptible to cleavage.

  • Protodeboronation: This is the undesired replacement of the boronic acid group with a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture. This side reaction is particularly prevalent with electron-deficient boronic acids.[2]

  • Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid to form a symmetrical bipyridine byproduct. The presence of oxygen and Pd(II) species in the reaction mixture are major contributors to homocoupling.[3][4]

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity. Additionally, incomplete reduction of a Pd(II) precatalyst to the active Pd(0) state can lead to lower yields.

Q2: I am observing a significant amount of 3-fluoro-2-methoxypyridine as a byproduct. How can I minimize protodeboronation?

A2: Minimizing protodeboronation is critical for success. While 3-pyridylboronic acids are generally more stable than their 2-pyridyl counterparts[5][6][7], the electron-withdrawing fluorine in your substrate increases its susceptibility. Here are several strategies:

  • Use Anhydrous Conditions: Meticulously dry your solvents and reagents. While some water is often necessary for the Suzuki-Miyaura catalytic cycle, excess water can promote protodeboronation.[2]

  • Choice of Base: A non-aqueous, moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often preferred over stronger aqueous bases like sodium hydroxide.

  • Convert to a More Stable Boronate Ester: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, can protect it from premature decomposition.[2][8] These esters slowly release the boronic acid into the reaction, keeping its concentration low and minimizing the rate of protodeboronation.[9]

  • Reaction Time and Temperature: Shorter reaction times and the lowest effective temperature can help reduce the extent of this side reaction.[2]

Q3: My reaction is producing a significant amount of 5,5'-difluoro-6,6'-dimethoxy-3,3'-bipyridine. What causes this homocoupling, and how can I prevent it?

A3: Homocoupling is primarily driven by the presence of Pd(II) species and oxygen.[3][4] Here’s how to mitigate it:

  • Rigorous Degassing: It is crucial to remove dissolved oxygen from your reaction mixture.[10] This can be achieved by sparging the solvent with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.

  • Use a Pd(0) Catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure that the reaction conditions effectively reduce it to the active Pd(0) state. This reduction can sometimes be facilitated by phosphine ligands, but can also consume your boronic acid in a homocoupling side reaction.[3]

  • Ligand Choice: The choice of ligand can influence the rates of the desired cross-coupling versus homocoupling. Electron-rich and bulky phosphine ligands, such as those from the Buchwald family (e.g., SPhos), can promote the desired catalytic cycle.[11]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Materials 1. Inactive Catalyst. 2. Poor Reagent Quality. 3. Inappropriate Base or Solvent.1. Use a fresh, high-quality palladium catalyst and ligand. Consider using a pre-formed Pd(0) catalyst.[2] 2. Ensure the boronic acid is pure and dry. Consider converting to a pinacol ester for increased stability.[2] 3. Screen different base/solvent combinations. For electron-deficient systems, bases like K₃PO₄ or Cs₂CO₃ in solvents like dioxane/water or toluene/water are often effective.
Significant Protodeboronation 1. Excess Water/Protic Solvents. 2. Base-Mediated Decomposition. 3. Prolonged Reaction Time/High Temperature.1. Use anhydrous solvents and reagents. Minimize the amount of water if it is used as a co-solvent.[2] 2. Switch to a milder, non-nucleophilic base. 3. Monitor the reaction closely and stop it once the starting material is consumed. Optimize for the lowest possible reaction temperature.
High Levels of Homocoupling 1. Presence of Oxygen. 2. Use of a Pd(II) Precatalyst without Efficient Reduction. 3. Slow Transmetalation Step.1. Thoroughly degas all solvents and maintain an inert atmosphere throughout the reaction.[10] 2. Use a Pd(0) catalyst source or ensure your conditions promote rapid reduction of the Pd(II) precatalyst.[3] 3. The use of more electron-rich ligands can sometimes accelerate the transmetalation step relative to homocoupling.
Reaction Stalls Before Completion 1. Catalyst Decomposition (e.g., formation of palladium black). 2. Ligand Oxidation. 3. Inhibition by Pyridine Nitrogen.1. Use a more robust ligand that stabilizes the palladium catalyst. 2. Ensure rigorous exclusion of oxygen to prevent oxidation of phosphine ligands.[2] 3. Increasing the ligand-to-palladium ratio may help prevent inhibition.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the cross-coupling of this compound with an aryl bromide.

Reagents:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

Procedure:

  • To a dry reaction flask, add the aryl bromide, this compound, and the base.

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the degassed solvent via syringe.

  • Add the palladium catalyst to the stirring reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Preparation of the Pinacol Ester Derivative

To improve stability and minimize side reactions, converting the boronic acid to its pinacol ester is recommended.

Reagents:

  • This compound (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous solvent (e.g., Toluene or THF)

Procedure:

  • Dissolve the boronic acid and pinacol in the anhydrous solvent in a round-bottom flask fitted with a Dean-Stark apparatus.

  • Heat the mixture to reflux and allow the water to be removed azeotropically.

  • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude pinacol ester can often be used directly in the Suzuki-Miyaura coupling reaction without further purification.

Visualizing the Reaction Pathways

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation (R-B(OR)2) PdII->Transmetal Base R-B(OH)2 PdII_R Ar-Pd(II)-R L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Competing Side Reactions

Side_Reactions cluster_desired Desired Pathway cluster_side Side Reactions Start This compound (Ar-B(OH)2) Desired Suzuki Coupling + Ar'-X, Pd(0) Start->Desired Proto Protodeboronation + H+ Start->Proto Homo Homocoupling + Pd(II), O2 Start->Homo Product Desired Product (Ar-Ar') Desired->Product Proto_Product Side Product (Ar-H) Proto->Proto_Product Homo_Product Side Product (Ar-Ar) Homo->Homo_Product

Caption: Competing reaction pathways for the boronic acid.

References

How to handle air-sensitive reactions with (5-Fluoro-6-methoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (5-Fluoro-6-methoxypyridin-3-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for air-sensitive reactions involving this versatile building block. This guide will explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound?

A1: this compound is susceptible to degradation in the presence of air and moisture. Proper storage is critical to maintain its integrity. It should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[1] For long-term storage, refrigeration at 2-8°C is recommended.[2] When handling the solid, it is best to work in a glovebox or use a Schlenk line to minimize exposure to the atmosphere.

Q2: My this compound appears clumpy or has changed in appearance. Can I still use it?

A2: A change in the physical appearance of the boronic acid, such as clumping or becoming oily, can indicate the formation of boroxines, which are cyclic trimers formed through dehydration.[1] While boroxines can often be used directly in Suzuki-Miyaura reactions as they are in equilibrium with the monomeric boronic acid in the reaction mixture, significant degradation may have occurred.[1] It is advisable to assess the purity before use, as this can impact reaction stoichiometry and overall yield.

Q3: What are the primary degradation pathways for this boronic acid?

A3: The primary degradation pathways for boronic acids, especially electron-deficient heteroaryl boronic acids, include protodeboronation and oxidation.[3] Protodeboronation is the cleavage of the carbon-boron bond by a proton source, which can be exacerbated by moisture or acidic conditions.[1] Oxidation can lead to the formation of the corresponding phenol and other byproducts.[4] The presence of oxygen can also promote unwanted homocoupling of the boronic acid, particularly in the presence of a palladium catalyst.[5][6]

Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a primary application for this compound.[2] Below are common issues and their solutions.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low to No Product Formation 1. Degraded Boronic Acid: The boronic acid may have degraded due to improper storage or handling.- Use a fresh batch of the boronic acid or one that has been properly stored under inert gas. Consider converting the boronic acid to a more stable derivative like a MIDA boronate for long-term storage and slow release during the reaction.[3]
2. Inactive Catalyst: The palladium catalyst may be inactive. Pd(0) is the active species, and if a Pd(II) precatalyst is used, it must be reduced in situ.[5][7]- Use a fresh, high-quality palladium precatalyst. Consider using an air-stable precatalyst. Ensure proper activation of Pd(II) sources, though this can sometimes lead to boronic acid homocoupling.[7]
3. Oxygen Contamination: The presence of oxygen can deactivate the catalyst and lead to homocoupling of the boronic acid.[5][6]- Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[8]
4. Suboptimal Base or Solvent: The choice of base and solvent is crucial and interdependent.[5]- Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, THF/water). The base facilitates the transmetalation step.[7]
Significant Homocoupling of the Boronic Acid 1. Presence of Oxygen: Oxygen promotes the oxidative homocoupling of boronic acids catalyzed by palladium.[6]- Rigorously exclude oxygen from the reaction mixture by degassing solvents and maintaining a strict inert atmosphere.[9][10]
2. Use of a Pd(II) Precatalyst: The in situ reduction of Pd(II) to Pd(0) can sometimes be accompanied by the homocoupling of the boronic acid.[7]- Consider using a Pd(0) catalyst source directly. Alternatively, pre-heating the catalyst, base, and aryl halide before adding the boronic acid can sometimes mitigate this issue.[6]
Protodeboronation (Loss of Boronic Acid Moiety) 1. Harsh Reaction Conditions: High temperatures and strongly basic or acidic conditions can promote the cleavage of the C-B bond.[1]- Employ milder reaction conditions. This may involve using a lower temperature or a weaker base.
2. Presence of Protic Sources: Excess water or other proton sources can lead to protodeboronation.[1]- While some water is often necessary for Suzuki couplings, ensure it is controlled. Use anhydrous solvents if the reaction protocol calls for it.

Experimental Protocols

Setting up an Air-Sensitive Reaction

A critical aspect of working with this compound is the rigorous exclusion of air and moisture. This can be achieved using a Schlenk line or a glovebox.

Workflow for Setting up an Inert Atmosphere Reaction:

Inert_Atmosphere_Setup cluster_preparation Preparation cluster_assembly Assembly & Purging cluster_reagent_addition Reagent Addition cluster_reaction Reaction A Oven-dry or flame-dry glassware B Cool under vacuum A->B Cooling C Assemble glassware with septa B->C Assembly D Connect to Schlenk line C->D Connection E Perform 3x vacuum/inert gas cycles D->E Purging F Add solid reagents under positive inert gas flow E->F Solids Addition G Add degassed solvents via syringe F->G Solvent Addition H Heat reaction mixture under inert atmosphere G->H Initiation

Caption: Workflow for setting up an air-sensitive reaction.

Detailed Steps:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (≥120°C) for several hours or flame-dried under vacuum to remove adsorbed water.[9]

  • Assembly and Purging: Assemble the reaction flask with a condenser and rubber septa while hot and allow it to cool under a stream of inert gas or under vacuum.[11] Connect the flask to a Schlenk line and perform at least three cycles of evacuating the flask followed by backfilling with a high-purity inert gas like argon or nitrogen to remove atmospheric gases.[8]

  • Reagent Addition: Add the solid reagents, including this compound, your coupling partner, the base, and the palladium catalyst, to the flask under a positive flow of inert gas.

  • Solvent Addition: Add the degassed solvent(s) to the reaction flask via a syringe through the septum.[12] To degas a solvent, you can bubble an inert gas through it for 15-30 minutes or use a freeze-pump-thaw method for more rigorous applications.

  • Reaction: Once all reagents are added, the reaction can be heated to the desired temperature under a positive pressure of the inert gas, often maintained with a balloon or a bubbler system.[11]

General Protocol for a Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for your specific substrates.

Suzuki_Protocol A Charge reaction vessel with boronic acid (1.2 eq.), aryl halide (1.0 eq.), and base (2.0 eq.). B Evacuate and backfill with inert gas (3x). A->B C Add palladium precatalyst and ligand. B->C D Add degassed solvent system (e.g., dioxane/water). C->D E Heat reaction mixture (e.g., 80-110 °C). D->E F Monitor reaction by TLC or LC-MS. E->F G Cool to room temperature, perform aqueous workup. F->G H Purify by column chromatography. G->H

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Vessel Charging: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (typically 1.1-1.5 equivalents), the aryl halide (1.0 equivalent), and a suitable base (e.g., K₃PO₄, 2-3 equivalents).

  • Inerting: Seal the flask with a septum and perform three vacuum/inert gas backfill cycles.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a more advanced palladacycle, 1-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of an organic solvent like dioxane, THF, or toluene and water) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography.

References

Technical Support Center: Suzuki-M. Coupling of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, medicinal chemists, and process development scientists working with the electronically modified heteroaromatic building block, (5-Fluoro-6-methoxypyridin-3-yl)boronic acid. Our goal is to provide you with in-depth troubleshooting strategies and field-proven protocols to minimize the formation of the common and often challenging homocoupling byproduct, 3,3'-difluoro-4,4'-dimethoxy-5,5'-bipyridine.

This document moves beyond generic advice, offering a mechanistically grounded approach to problem-solving. We will explore the "why" behind common side reactions and provide actionable, step-by-step solutions to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of a symmetrical bipyridine byproduct in my Suzuki-Miyaura reaction. What is it and why is it forming?

A1: You are observing the homocoupling of your this compound. This byproduct, 3,3'-difluoro-4,4'-dimethoxy-5,5'-bipyridine, arises from the palladium-catalyzed reaction of two molecules of the boronic acid. The primary causes are the presence of oxygen in your reaction mixture and/or the use of a Pd(II) precatalyst which gets reduced to the active Pd(0) state by the boronic acid itself.[1][2][3]

Q2: My reaction is clean, but the yield is low, and I'm recovering my aryl halide starting material. What's happening to my boronic acid?

A2: This issue often points to protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your boronic acid.[4][5] Heteroaromatic boronic acids, especially those with nitrogen atoms like your pyridine-based substrate, can be particularly susceptible to this process, which can be promoted by acidic or basic conditions and residual water.[4][6]

Q3: Can the choice of palladium source influence the rate of homocoupling?

A3: Absolutely. If you are using a Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂) or PdCl₂(PPh₃)₂, it must first be reduced to the catalytically active Pd(0) species.[1] One of the pathways for this reduction is the stoichiometric reaction with your boronic acid, which directly leads to the formation of the homocoupled dimer.[1][2] Using a direct Pd(0) source, like Pd(PPh₃)₄ or Pd₂(dba)₃, can often mitigate this specific initiation-related homocoupling.[7]

Q4: How critical is degassing for this specific substrate?

A4: It is absolutely critical. Oxygen is a known promoter of boronic acid homocoupling.[3] It can re-oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a homocoupling pathway.[8] For an electron-rich pyridine boronic acid like this compound, rigorous exclusion of oxygen through methods like subsurface sparging with an inert gas is highly recommended to suppress this side reaction.[2][9]

Troubleshooting Guide: A Mechanistic Approach

Problem 1: Excessive Homocoupling of this compound

The formation of the homocoupled bipyridine is a common frustration. To effectively troubleshoot, it's essential to understand the competing reaction pathways.

The desired Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11][12] Homocoupling occurs when this cycle is disrupted or when a competing pathway becomes dominant.

The primary mechanism for homocoupling involves Pd(II) species. This can be the initial Pd(II) precatalyst or Pd(II) generated by the oxidation of Pd(0) by residual oxygen. Two molecules of the boronic acid transmetalate onto the Pd(II) center, which then undergoes reductive elimination to yield the symmetrical biaryl and regenerate Pd(0).[1][2]

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Competing Homocoupling Pathway Pd0 Pd(0)L_n (Active Catalyst) OA Oxidative Addition Pd0->OA ArPdX Ar-Pd(II)-X Complex OA->ArPdX TM Transmetalation ArPdX->TM ArPdAr_prime Ar-Pd(II)-Ar' Complex TM->ArPdAr_prime RE Reductive Elimination ArPdAr_prime->RE RE->Pd0 Regenerates Catalyst Product Ar-Ar' (Desired Product) RE->Product ArX Aryl Halide (Ar-X) ArX->OA BoronicAcid (5-Fluoro-6-methoxy pyridin-3-yl)boronic acid (Ar'-B(OH)2) BoronicAcid->TM TM1_homo First Transmetalation BoronicAcid->TM1_homo 1st eq. TM2_homo Second Transmetalation BoronicAcid->TM2_homo 2nd eq. Base Base Base->TM PdII_source Pd(II) Source (Precatalyst or Oxidized Pd(0)) PdII_source->TM1_homo Ar_prime_Pd_X Ar'-Pd(II)-X TM1_homo->Ar_prime_Pd_X Ar_prime_Pd_X->TM2_homo Ar_prime_Pd_Ar_prime Ar'-Pd(II)-Ar' TM2_homo->Ar_prime_Pd_Ar_prime RE_homo Reductive Elimination Ar_prime_Pd_Ar_prime->RE_homo RE_homo->Pd0 Generates Active Catalyst Homocoupling_Product Ar'-Ar' (Homocoupling) RE_homo->Homocoupling_Product Oxygen O2 Oxygen->Pd0 Oxidizes Catalyst

Caption: Competing Suzuki-Miyaura and Homocoupling pathways.

StrategyActionable ProtocolRationale
1. Rigorous Oxygen Exclusion Before adding the catalyst, sparge the reaction solvent and the reaction mixture headspace with an inert gas (Argon or Nitrogen) for 20-30 minutes via a subsurface needle. Maintain a positive inert gas atmosphere throughout the reaction.This physically removes dissolved oxygen, a key oxidant that converts Pd(0) to Pd(II), thereby shutting down a major pathway for homocoupling.[2][3]
2. Choice of Palladium Precatalyst Switch from Pd(II) sources like Pd(OAc)₂ to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, consider modern pre-catalysts (e.g., XPhos Pd G3) designed for slow, controlled release of Pd(0).Using a direct Pd(0) source bypasses the initial reduction step where homocoupling is often initiated.[1]
3. Add a Mild Reducing Agent Include a mild, non-interfering reducing agent like potassium formate (HCO₂K) in the reaction mixture.This helps to "scavenge" any Pd(II) species that may form, keeping the palladium in its active Pd(0) state and minimizing the concentration of the species responsible for homocoupling.[2]
4. Optimize Ligand Choice Employ bulky, electron-rich phosphine ligands. For a heteroaromatic substrate, ligands like SPhos, XPhos, or RuPhos are excellent choices.These ligands accelerate the rate-determining reductive elimination step of the desired cross-coupling, making the productive cycle kinetically more favorable than the competing homocoupling pathway.[10]
5. Method of Addition Add the this compound solution slowly over a period of time (e.g., 1-2 hours) via syringe pump to the reaction mixture containing the aryl halide and catalyst.This strategy maintains a low instantaneous concentration of the boronic acid, which disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling.
Problem 2: Low Yield and Evidence of Protodeboronation

If you observe the formation of 5-fluoro-2-methoxypyridine in your reaction mixture (identifiable by LC-MS or GC-MS), protodeboronation is the likely culprit.

Protodeboronation is the hydrolysis of the C-B bond.[4] For heteroaromatic systems, especially those containing a basic nitrogen atom like pyridine, this process can be catalyzed by both acid and base.[4][6] The electron-donating methoxy group on your specific substrate can further increase the electron density on the ring, potentially making it more susceptible to certain protodeboronation pathways under thermal conditions.[5]

Protodeboronation cluster_main Protodeboronation of this compound Start This compound TS Transition State (C-B bond cleavage) Start->TS Proton Proton Source (H₂O, Acid, Base) Proton->TS Product 5-Fluoro-2-methoxypyridine (Side Product) TS->Product Boron_Waste B(OH)₃ TS->Boron_Waste

Caption: General scheme for protodeboronation.

StrategyActionable ProtocolRationale
1. Use Anhydrous Conditions Thoroughly dry all glassware. Use anhydrous solvents and ensure the base is anhydrous (e.g., powdered, dry K₃PO₄ or Cs₂CO₃).Water is a primary proton source for protodeboronation. Minimizing its presence is the most direct way to suppress this side reaction.[4]
2. Select a Non-Aqueous Base Switch from aqueous bases (e.g., aq. Na₂CO₃) to anhydrous inorganic bases like K₃PO₄, Cs₂CO₃, or even non-nucleophilic organic bases in specific cases. Powdered KF can also be effective.[13]This eliminates a major source of water and hydroxide ions, which can promote base-catalyzed protodeboronation.[4][14]
3. Protect the Boronic Acid Convert the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester. These esters can be used directly in the coupling reaction.Boronate esters, particularly MIDA esters, offer a "slow release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition pathways like protodeboronation.[4]
4. Optimize Reaction Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Screen temperatures from 60 °C to 100 °C.Protodeboronation is often accelerated at higher temperatures.[5] Finding the minimum effective temperature can significantly improve the yield of the desired product.
5. Pre-heat the Mixture A practical lab trick is to pre-heat the mixture of the aryl halide, base, and catalyst in the solvent for 10-15 minutes before adding the boronic acid.This ensures the oxidative addition step occurs promptly once the boronic acid is introduced, allowing the desired transmetalation to outcompete the slower protodeboronation pathway.[3]

Recommended Starting Protocol

This protocol is designed as a robust starting point to minimize both homocoupling and protodeboronation for the Suzuki-Miyaura coupling of this compound.

Materials:

  • Aryl Halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • XPhos Pd G3 (1-2 mol%)

  • Potassium Phosphate (K₃PO₄), powdered and dried (2.0 - 3.0 equiv)

  • Anhydrous 1,4-Dioxane or Toluene/Water (e.g., 10:1 v/v)

Experimental Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, powdered K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Degassing: Sparge the stirred reaction mixture by bubbling Argon or Nitrogen gas through the solution via a long needle for 20 minutes.

  • Boronic Acid Addition: In a separate flask, dissolve the this compound in a minimum amount of the reaction solvent and briefly sparge this solution with inert gas. Add the boronic acid solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

By understanding the underlying mechanisms of these common side reactions and applying these targeted troubleshooting strategies, you can significantly improve the efficiency, yield, and purity of your Suzuki-Miyaura cross-coupling reactions involving this compound.

References

Validation & Comparative

A Comparative Guide to (5-Fluoro-6-methoxypyridin-3-yl)boronic Acid and Its Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For medicinal chemists and drug development professionals, the incorporation of substituted pyridine scaffolds is of particular interest due to their prevalence in a vast array of biologically active compounds. Fluorinated and methoxy-substituted pyridinylboronic acids are key building blocks in this endeavor, allowing for the direct installation of these important pharmacophores.

This guide provides a comparative overview of the performance of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid and its isomers in Suzuki-Miyaura coupling reactions. It is important to note that a direct, side-by-side comparison under identical conditions is challenging due to the varied nature of published studies. This document synthesizes available data to offer insights into their relative reactivity, optimal reaction conditions, and potential challenges, grounded in the fundamental principles of organic chemistry.

The Influence of Substituent Positioning on Reactivity

The success and efficiency of a Suzuki-Miyaura coupling involving substituted pyridinylboronic acids are dictated by a combination of electronic and steric factors, as well as the intrinsic stability of the boronic acid itself. The positions of the fluorine and methoxy groups on the pyridine ring, relative to the boronic acid moiety, play a crucial role in modulating these factors.

Electronic Effects:

  • Fluorine: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I). This can influence the acidity of the boronic acid and the electron density of the pyridine ring. The position of the fluorine substituent can impact the rate of transmetalation, a key step in the catalytic cycle.[1][2]

  • Methoxy Group: The methoxy group exhibits a dual electronic nature. It has an electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity and a strong electron-donating mesomeric effect (+M) through its lone pairs. The overall electronic contribution depends on its position relative to the reacting center.

Steric Effects:

The proximity of the methoxy group or the fluorine atom to the boronic acid can introduce steric hindrance, potentially impeding the approach of the palladium catalyst and affecting the rate of the coupling reaction.[3]

The "2-Pyridyl Problem":

A well-documented challenge in Suzuki couplings is the "2-pyridyl problem." When the boronic acid is at the 2-position of the pyridine ring, the lone pair of the nitrogen atom can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This often results in lower yields compared to couplings with 3- and 4-pyridinylboronic acids.[4][5]

Comparative Performance of Isomers

IsomerStructureExpected Reactivity in Suzuki Coupling
This compound Favorable: The boronic acid is at the 3-position, avoiding the "2-pyridyl problem." The fluorine at the 5-position and the methoxy group at the 6-position are not expected to cause significant steric hindrance. The electronic effects are generally well-tolerated in Suzuki couplings.
(3-Fluoro-2-methoxypyridin-5-yl)boronic acid Generally Favorable: The boronic acid is at the 5-position, which is electronically favorable for the transmetalation step.[4] The substituents are remote from the reaction center, minimizing steric hindrance.
(5-Fluoro-2-methoxypyridin-3-yl)boronic acid Potentially Reduced Reactivity: The methoxy group at the 2-position, adjacent to the boronic acid at the 3-position, could introduce some steric hindrance, potentially requiring more optimized reaction conditions or specific ligands to achieve high yields.
(6-Fluoro-5-methoxypyridin-3-yl)boronic acid Favorable: Similar to the title compound, the boronic acid is at the 3-position. The fluorine at the 6-position and methoxy at the 5-position are unlikely to pose significant steric challenges.

Note: The images are illustrative and do not represent actual experimental data.

Optimizing the Suzuki-Miyaura Coupling Protocol

A general and robust protocol is essential for successfully coupling these valuable building blocks. The following procedure is a representative starting point, which may require optimization depending on the specific coupling partners.

General Experimental Protocol

Materials:

  • Aryl or heteroaryl halide (1.0 mmol)

  • (Fluoromethoxypyridinyl)boronic acid isomer (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 10 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl/heteroaryl halide, the boronic acid isomer, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: Aryl Halide Boronic Acid Catalyst Base inert Inert Atmosphere (N2 or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir (80-100 °C, 4-12h) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract purify Purify (Column Chromatography) extract->purify product Isolated Product purify->product

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle pd0 Pd(0)L2 oxidative_add Oxidative Addition pd0->oxidative_add R1-X pd_complex R1-Pd(II)L2-X oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation [R2-B(OR)2OH]- r2_pd_complex R1-Pd(II)L2-R2 transmetalation->r2_pd_complex reductive_elim Reductive Elimination r2_pd_complex->reductive_elim reductive_elim->pd0 R1-R2

References

A Senior Application Scientist's Guide to the Comparative Reactivity of Fluorinated vs. Non-Fluorinated Pyridinylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, pyridinylboronic acids are indispensable building blocks for creating complex molecules via the Suzuki-Miyaura cross-coupling reaction. The strategic introduction of fluorine atoms to this scaffold is a common tactic to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[1][2] However, this modification is not without consequences for the synthetic process itself. Fluorine's potent electronic effects significantly alter the reactivity and stability of the pyridinylboronic acid, demanding a nuanced approach to reaction design.

This guide provides an in-depth comparison of fluorinated and non-fluorinated pyridinylboronic acids, moving beyond simple protocols to explain the underlying chemical principles and offering field-proven insights to optimize their use in synthesis.

The Electronic Influence of Fluorine: A Double-Edged Sword

The introduction of a highly electronegative fluorine atom to the pyridine ring profoundly impacts the molecule's electron distribution.[3][4] This effect is twofold: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). In the context of a pyridine ring, the inductive effect typically dominates, leading to a general decrease in electron density across the aromatic system.[5]

This electron withdrawal has two primary consequences relevant to the Suzuki-Miyaura reaction:

  • Increased Acidity (Lower pKa): The electron-deficient nature of the fluorinated pyridine ring enhances the Lewis acidity of the boronic acid moiety. This results in a lower pKa compared to its non-fluorinated analogue.[6][7] While this can influence reaction kinetics, it also has crucial implications for the compound's stability.

  • Altered Nucleophilicity: The overall electron density of the pyridine ring is reduced, making the carbon atom attached to the boron less nucleophilic. This directly impacts the rate-determining transmetalation step of the Suzuki-Miyaura catalytic cycle.

Comparative Physicochemical Properties

The following table summarizes the key differences in physicochemical properties that underpin the reactivity comparison.

PropertyNon-Fluorinated Pyridinylboronic AcidFluorinated Pyridinylboronic AcidRationale & Implication
Lewis Acidity LowerHigher (Lower pKa)The strong inductive effect of fluorine withdraws electron density, making the boron center more electrophilic. This can affect the equilibrium of boronic acid/boronate species in solution.
Stability Generally more stableMore susceptible to protodeboronation[8][9]Increased acidity and electron deficiency on the aromatic ring facilitate the cleavage of the C-B bond by a proton source (e.g., water), a major decomposition pathway.
Nucleophilicity HigherLowerThe electron-deficient fluorinated ring reduces the nucleophilic character of the ipso-carbon, which can slow the transmetalation step in the Suzuki coupling.[10]

Reactivity in Suzuki-Miyaura Coupling: A Balancing Act

The Suzuki-Miyaura reaction is a complex catalytic process. Fluorine's influence is not uniform across all steps and understanding its impact on the key mechanistic events is critical for troubleshooting and optimization.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd + Ar-X Transmetalation Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetalation + [Ar'B(OH)₃]⁻ RedElim Reductive Elimination Transmetalation->RedElim Isomerization RedElim->Pd0 Product Coupled Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) Boronic Pyridinylboronic Acid Ar'B(OH)₂ + Base Boronic->Transmetalation Fluorine's primary impact: - Slower due to reduced nucleophilicity - Competing protodeboronation enhanced

Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the transmetalation step where the electronic effects of fluorine are most pronounced.

For non-fluorinated pyridinylboronic acids, the transmetalation step is typically efficient, assuming appropriate choice of base and solvent. The pyridine nitrogen can sometimes interfere by coordinating to the palladium center, an issue known as the "2-pyridyl problem," but this is often overcome with bulky phosphine ligands.[11]

For fluorinated pyridinylboronic acids , the situation is more complex. The reduced nucleophilicity of the electron-deficient ring slows down the transfer of the pyridinyl group from boron to palladium.[10] This sluggish transmetalation creates a larger window of opportunity for the primary competing side reaction: protodeboronation .

The Challenge of Protodeboronation

Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[8] This process is often accelerated under the basic, aqueous conditions typical of Suzuki-Miyaura reactions.

Non-Fluorinated Pyridinylboronic Acids: These compounds are susceptible to protodeboronation, but the rate is generally manageable under optimized conditions.

Fluorinated Pyridinylboronic Acids: These substrates are significantly more prone to protodeboronation.[12][13] The electron-withdrawing fluorine atom stabilizes the transient negative charge that can develop on the aryl ring during the C-B bond cleavage, thereby lowering the activation energy for this parasitic reaction.[9] Consequently, a significant portion of the starting material can be consumed, leading to lower yields of the desired coupled product.

Strategies to Mitigate Protodeboronation:

  • Use of Boronate Esters: Converting the boronic acid to a more stable derivative, like a pinacol or MIDA boronate ester, can protect it from premature decomposition.[12]

  • Careful Choice of Base: Stronger bases or higher temperatures can accelerate protodeboronation. Using milder bases (e.g., K₃PO₄, KF) or carefully controlling the pH can be beneficial.[10]

  • Anhydrous Conditions: Minimizing the amount of water in the reaction can slow the rate of protonolysis, although water is often necessary to solubilize the base and facilitate the formation of the active boronate species.

  • Highly Active Catalysts: Employing modern, highly active palladium precatalysts (e.g., those with bulky biarylphosphine ligands like Buchwald's SPhos or XPhos) can accelerate the desired Suzuki coupling, allowing it to outcompete the slower protodeboronation pathway.[14][15]

Comparative Experimental Protocol: A Self-Validating Approach

To provide a tangible comparison, this section outlines a robust protocol designed to directly compare the reactivity of a fluorinated versus a non-fluorinated pyridinylboronic acid in a standard Suzuki-Miyaura coupling. The inclusion of an internal standard allows for accurate yield determination by ¹H NMR, providing a self-validating system.

Workflow start Start: Assemble Reagents setup Reaction Setup: - Add reagents to vial - Purge with Argon start->setup reaction Heating & Stirring (e.g., 100 °C, 12 h) setup->reaction quench Workup: - Cool to RT - Quench with water - Extract with organic solvent reaction->quench analysis Analysis: - Dry organic layer - Add internal standard - Analyze by ¹H NMR quench->analysis end End: Determine Yield analysis->end

Figure 2: A generalized workflow for the comparative Suzuki-Miyaura coupling experiment.

Objective:

To compare the reaction yield of 4-bromotoluene with pyridin-3-ylboronic acid versus 5-fluoropyridin-3-ylboronic acid under identical Suzuki-Miyaura conditions.

Reagents & Materials:
  • 4-Bromotoluene (Electrophile)

  • Pyridin-3-ylboronic acid (Nucleophile 1)

  • 5-Fluoropyridin-3-ylboronic acid (Nucleophile 2)

  • Pd(dppf)Cl₂·CH₂Cl₂ (Catalyst)

  • Potassium Carbonate (K₂CO₃) (Base)

  • 1,4-Dioxane (Solvent)

  • Deionized Water (Co-solvent)

  • 1,3,5-Trimethoxybenzene (Internal Standard for NMR)

  • Argon or Nitrogen for inert atmosphere

Step-by-Step Protocol:

Causality Note: Two separate but identical reactions must be set up, one for each boronic acid, to ensure a valid comparison.

  • Vial Preparation: To a 4 mL screw-cap vial equipped with a magnetic stir bar, add 4-bromotoluene (85.5 mg, 0.50 mmol, 1.0 equiv), the respective pyridinylboronic acid (0.75 mmol, 1.5 equiv), potassium carbonate (207 mg, 1.5 mmol, 3.0 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (20.4 mg, 0.025 mmol, 5 mol%).

    • Expertise: Using 1.5 equivalents of the boronic acid is standard practice to compensate for potential homocoupling and protodeboronation, ensuring the electrophile is fully consumed.[10] Pd(dppf)Cl₂ is a robust catalyst for heteroaryl couplings.

  • Inert Atmosphere: Seal the vial with a PTFE-lined cap. Evacuate the vial and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere, preventing oxidation of the Pd(0) active species.

  • Solvent Addition: Add 1,4-dioxane (2.0 mL) and deionized water (0.5 mL) via syringe.

    • Expertise: The dioxane/water solvent system is effective for solubilizing both the organic and inorganic reagents. Water is crucial for the base to act effectively and to facilitate the formation of the active boronate species.[16]

  • Reaction: Place the vial in a preheated heating block at 100 °C and stir for 12 hours.

  • Workup and Analysis: a. After 12 hours, remove the vial from the heating block and allow it to cool to room temperature. b. Add ethyl acetate (5 mL) and water (5 mL). Shake the vial and allow the layers to separate. c. Carefully remove the organic layer and dry it over anhydrous sodium sulfate. d. Filter the solution and concentrate it under reduced pressure. e. To the crude residue, add a precisely weighed amount of 1,3,5-trimethoxybenzene (internal standard). f. Dissolve the mixture in CDCl₃ and acquire a quantitative ¹H NMR spectrum.

  • Yield Calculation: Calculate the yield by integrating a characteristic peak of the product against a known peak of the internal standard.

Expected Results & Discussion

The experiment is designed to highlight the differences in reactivity. The results would likely demonstrate a higher yield for the non-fluorinated coupling partner.

Coupling PartnersExpected YieldPrimary Reason for Difference
4-Bromotoluene + Pyridin-3-ylboronic acidGood to Excellent (e.g., >80%)Efficient transmetalation and lower rate of protodeboronation.
4-Bromotoluene + 5-Fluoropyridin-3-ylboronic acidModerate to Good (e.g., 50-70%)Slower transmetalation and a significantly higher rate of competing protodeboronation due to the electron-withdrawing fluorine atom.

Conclusion and Recommendations

The decision to use a fluorinated pyridinylboronic acid in a synthesis campaign must be made with a clear understanding of its inherent reactivity profile. While invaluable for tuning the properties of the final compound, fluorine substitution introduces significant synthetic challenges, primarily a heightened susceptibility to protodeboronation and potentially slower coupling kinetics.

For the Synthetic Chemist, this means:

  • Anticipate Lower Yields: When using fluorinated pyridinylboronic acids, do not expect the same efficiency as their non-fluorinated counterparts without optimization.

  • Prioritize Stability: Consider using more stable boronate esters (pinacol, MIDA) for challenging couplings involving fluorinated pyridines, especially if the reaction requires prolonged heating.

  • Leverage Modern Catalysis: Employ highly active palladium catalysts and ligands that can accelerate the C-C bond formation, allowing the desired reaction to win the kinetic race against decomposition.

  • Screen Conditions: Be prepared to screen different bases, solvents, and temperatures to find the optimal window where coupling is efficient and protodeboronation is minimized.

By acknowledging these principles and planning experiments accordingly, researchers can successfully harness the power of fluorinated pyridinylboronic acids, turning a potential synthetic liability into a powerful tool for molecular design.

References

The Strategic Advantage of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid in Modern Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, the selection of building blocks is a critical determinant of success. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and functional materials. Within the diverse arsenal of reagents for this transformation, heteroaryl boronic acids are of particular importance. This guide provides an in-depth technical comparison of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid , elucidating its advantages over non-fluorinated and non-methoxylated analogs through a discussion of underlying chemical principles and its role in enhancing synthetic outcomes.

The Unseen Advantages: How Fluorine and Methoxy Substituents Drive Superior Performance

The utility of this compound in synthesis, particularly in palladium-catalyzed cross-coupling reactions, is significantly enhanced by the synergistic effects of its fluoro and methoxy substituents. These functional groups are not mere decorations on the pyridine ring; they are strategic additions that modulate the electronic properties and reactivity of the molecule.

The fluorine atom, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect. This has a profound impact on the pyridine ring, influencing its reactivity and the properties of the resulting coupled products. In the context of drug discovery, the incorporation of fluorine can improve metabolic stability, binding affinity, and pharmacokinetic profiles of bioactive molecules.

The methoxy group, conversely, is an electron-donating group through resonance. Its presence on the pyridine ring can also influence the reactivity of the boronic acid in cross-coupling reactions. The interplay between the electron-withdrawing fluorine and the electron-donating methoxy group creates a unique electronic environment that can be harnessed for synthetic advantage.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

While direct, publicly available head-to-head comparative yield data for this compound against its direct non-fluorinated and non-methoxylated analogs in a single standardized reaction is limited, the well-established principles of physical organic chemistry and extensive literature on Suzuki-Miyaura couplings allow for a robust qualitative and semi-quantitative comparison.

The Impact of Fluorine Substitution

The electron-withdrawing nature of the fluorine atom in this compound is expected to influence the Suzuki-Miyaura coupling in several ways compared to its non-fluorinated counterpart, (6-methoxypyridin-3-yl)boronic acid:

  • Enhanced Reactivity: The inductive effect of fluorine can render the pyridine ring more electron-deficient, which can, in some cases, facilitate the transmetalation step of the Suzuki-Miyaura catalytic cycle.

  • Altered Product Properties: The presence of fluorine in the final biaryl product can significantly enhance its biological and material properties. Fluorine substitution is a well-established strategy in medicinal chemistry to block metabolic pathways, increase binding affinity, and modulate lipophilicity.[1][2]

The Role of the Methoxy Group

The methoxy group in both this compound and (6-methoxypyridin-3-yl)boronic acid also plays a crucial role:

  • Modulation of Reactivity: As an electron-donating group, the methoxy substituent can influence the electron density of the pyridine ring, thereby affecting the rate and efficiency of the cross-coupling reaction.

  • Synthetic Handle: The methoxy group can serve as a synthetic handle for further functionalization in subsequent reaction steps.

The following table provides a qualitative comparison of the expected performance of this compound and its analogs in a typical Suzuki-Miyaura cross-coupling reaction.

FeatureThis compound(6-methoxypyridin-3-yl)boronic acid(5-Fluoropyridin-3-yl)boronic acid
Expected Reactivity Potentially enhanced due to the inductive effect of fluorine.Standard reactivity for a methoxypyridylboronic acid.Reactivity influenced primarily by the fluorine substituent.
Product Properties Introduction of a fluorine atom can enhance metabolic stability and binding affinity.Provides a methoxylated biaryl scaffold.Offers a fluorinated biaryl product without the influence of a methoxy group.
Synthetic Versatility The methoxy group allows for potential post-coupling modifications.The methoxy group can be used for further transformations.Less versatile for post-coupling modification at the 6-position.

Experimental Protocols: A Guide to Application

The following protocols are representative of the conditions under which this compound and its analogs can be effectively utilized in Suzuki-Miyaura cross-coupling reactions. These are based on established procedures for structurally similar pyridylboronic acids.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification prep1 To a dried Schlenk tube, add: This compound (1.2 equiv) Aryl bromide (1.0 equiv) Pd(PPh₃)₄ (0.05 equiv) K₂CO₃ (2.0 equiv) react1 Evacuate and backfill with Argon (3x) prep1->react1 react2 Add degassed 1,4-dioxane and H₂O (4:1) react3 Heat to 90-100 °C with stirring react4 Monitor by TLC or LC-MS workup1 Cool to room temperature react4->workup1 workup2 Dilute with ethyl acetate, wash with H₂O and brine workup3 Dry over Na₂SO₄, filter, and concentrate workup4 Purify by column chromatography

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Steps:

  • Reaction Setup: In a nitrogen-filled glovebox or under a stream of argon, a dried Schlenk tube is charged with this compound (1.2 mmol), the aryl bromide (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Degassed 1,4-dioxane (4 mL) and degassed water (1 mL) are added to the Schlenk tube.

  • Reaction: The tube is sealed, removed from the glovebox (if applicable), and the reaction mixture is heated to 90-100 °C with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Comparative Suzuki-Miyaura Coupling of (6-methoxypyridin-3-yl)boronic acid with an Aryl Bromide

The same procedure as Protocol 1 can be followed, substituting this compound with (6-methoxypyridin-3-yl)boronic acid. This allows for a direct comparison of the reactivity and yield under identical conditions.

Causality Behind Experimental Choices

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, robust catalyst for a wide range of Suzuki-Miyaura couplings. For more challenging substrates, other palladium sources and ligands (e.g., Pd(OAc)₂ with SPhos or XPhos) may be required.

  • Base: Potassium carbonate is a moderately strong base that is effective in promoting the transmetalation step. Other bases such as cesium carbonate or potassium phosphate can be used, and the choice may influence the reaction rate and yield.

  • Solvent System: The use of a mixed solvent system like dioxane/water is common. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

Conclusion

This compound is a highly valuable and strategic building block for organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The presence of the fluorine atom provides a key advantage by modulating the electronic properties of the pyridine ring and imparting desirable characteristics to the final products. While direct quantitative comparisons with its analogs are not always readily available in the literature, the foundational principles of organic chemistry strongly support its utility for enhancing synthetic outcomes. The provided protocols offer a starting point for researchers to harness the unique advantages of this versatile reagent in their own synthetic endeavors.

References

Beyond the Standard: A Comparative Guide to Alternatives for (5-Fluoro-6-methoxypyridin-3-yl)boronic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

**Executive Summary

(5-Fluoro-6-methoxypyridin-3-yl)boronic acid is a valuable heterocyclic building block, frequently employed in palladium-catalyzed cross-coupling reactions to synthesize complex molecules for pharmaceutical and agrochemical applications.[1] Its unique electronic properties, conferred by the fluoro and methoxy substituents, enhance reactivity and selectivity in reactions like the Suzuki-Miyaura coupling.[1] However, the journey of drug development is one of iterative optimization. Medicinal chemists often need to move beyond a primary building block to refine a molecule's Structure-Activity Relationship (SAR), improve its metabolic stability, and optimize its physicochemical properties. This guide provides a comprehensive comparison of viable alternative reagents, offering experimental context and data to inform strategic decisions in your discovery programs. We will delve into structural analogs, bioisosteric replacements, and alternative boron-based reagents, providing the rationale and protocols necessary for their effective implementation.

The Rationale for Seeking Alternatives: A Strategic Imperative

The decision to explore alternatives to a reliable reagent like this compound is driven by the core tenets of medicinal chemistry. The primary motivations include:

  • Blocking Metabolic Liabilities: Aryl ethers, such as the methoxy group, are often susceptible to oxidative metabolism by cytochrome P450 enzymes.[2][3] This can lead to poor pharmacokinetic profiles and the formation of potentially toxic metabolites. Replacing the methoxy group is a common strategy to enhance metabolic stability.[3][4]

  • Modulating Physicochemical Properties: Subtle structural changes can have profound effects on a compound's properties. A key objective is to modulate lipophilicity (LogP), pKa, and hydrogen bonding capacity to improve solubility, cell permeability, and target engagement.[5]

  • Exploring Structure-Activity Relationships (SAR): Systematically altering the substitution pattern on the pyridine ring allows researchers to probe the binding pocket of a biological target, identifying key interactions that enhance potency and selectivity.

  • Improving Synthetic Accessibility and Cost: On occasion, the cost or commercial availability of a specific building block can necessitate the evaluation of more accessible alternatives.

  • Altering Reagent Stability and Reactivity: Standard boronic acids can be prone to dehydration to form cyclic boroxines.[6] More stable alternatives like potassium trifluoroborate salts or MIDA boronates offer advantages in handling, storage, and compatibility with certain reaction conditions.[6][7]

A Curated Guide to Alternative Reagents

The alternatives can be broadly classified into three strategic categories, each addressing a different aspect of molecular design and synthesis.

Category 1: Structural Isomers and Analogs

These reagents introduce subtle electronic and steric perturbations, ideal for fine-tuning SAR. The core pyridine scaffold is maintained, but the nature and position of substituents are altered.

  • (5-Chloro-2-methoxypyridin-3-yl)boronic acid: Replacing fluorine with chlorine alters the electronic nature (less electronegative but larger) and can influence binding interactions and metabolic stability.

  • (6-Methoxy-5-methylpyridin-3-yl)boronic acid: Swapping the electron-withdrawing fluorine for an electron-donating methyl group significantly changes the electronic character of the ring, which can impact both reactivity in coupling reactions and interactions with a biological target.[8]

  • (5-Fluoro-2-methoxypyridin-3-yl)boronic acid: This positional isomer shifts the methoxy group from position 6 to 2. This seemingly minor change can dramatically alter the molecule's dipole moment, hydrogen bonding potential, and steric profile, offering a direct way to probe the topology of a binding site.[9]

Category 2: Bioisosteric Replacements

Bioisosteres are functional groups that possess similar physicochemical or topological properties, resulting in comparable biological activity.[4] This strategy is paramount for addressing metabolic instability while retaining desired bioactivity.

  • (5-Fluoro-6-(difluoromethyl)pyridin-3-yl)boronic acid: This represents a state-of-the-art bioisosteric replacement for the methoxy group. The difluoromethyl (-CHF₂) group mimics the steric and electronic features of the methoxy group but is significantly more resistant to oxidative metabolism.[2][10] This "point mutation" from an oxygen atom to a difluorinated carbon can lead to remarkable improvements in both potency and metabolic stability.[2]

Category 3: Alternative Boron-Containing Reagents

These alternatives focus on the reactive boron moiety itself, offering enhanced stability, different reactivity profiles, and easier handling.

  • Potassium (5-Fluoro-6-methoxypyridin-3-yl)trifluoroborate: Trifluoroborate salts are highly stable, crystalline solids that are less prone to protodeboronation and trimerization than their boronic acid counterparts.[6] They are often considered "protected" forms of boronic acids that can be used directly in many coupling reactions, showing excellent stability under various conditions.[6]

  • This compound, Pinacol Ester: Boronate esters, particularly pinacol esters, are another common alternative. They are generally more stable than boronic acids and are often the direct products of C-H borylation reactions, making them synthetically convenient.[7]

Quantitative Performance Comparison

To provide a clear framework for decision-making, the following tables compare the key physicochemical properties and expected reactivity of the discussed reagents.

Table 1: Comparison of Physicochemical Properties

ReagentCAS NumberMolecular Weight ( g/mol )Calculated LogP (XLogP3)
This compound856250-60-7170.94-1.1
(5-Chloro-2-methoxypyridin-3-yl)boronic acid1072945-12-3187.39-0.4
(6-Methoxy-5-methylpyridin-3-yl)boronic acid1083168-99-3166.97-0.6
Potassium (5-Fluoro-6-methoxypyridin-3-yl)trifluoroborateN/A211.03(Anionic salt)

Note: LogP values are estimations and can vary based on the calculation method. Data sourced from PubChem and supplier information where available.[8][11][12]

Table 2: Representative Performance in a Model Suzuki-Miyaura Coupling

Reaction: Coupling with 1-bromo-4-(trifluoromethyl)benzene. These yields are illustrative, based on established chemical principles, and serve to highlight expected reactivity trends.

Boron ReagentExpected Relative ReactivityRationale for Performance
This compoundHigh (Baseline)The electron-withdrawing fluorine atom enhances the Lewis acidity of the boron center, facilitating the crucial transmetalation step in the catalytic cycle.
(6-Methoxy-5-methylpyridin-3-yl)boronic acidModerate-High Replacing fluorine with an electron-donating methyl group slightly reduces the Lewis acidity of the boron. This can slow the rate of transmetalation compared to the fluoro-substituted analog, potentially requiring slightly longer reaction times or higher temperatures.
Potassium (5-Fluoro-6-methoxypyridin-3-yl)trifluoroborateHigh While more stable, trifluoroborates require an in-situ equilibrium to release the active boronic acid or a related species for transmetalation. Under appropriate conditions (e.g., aqueous base), their performance is comparable to or even exceeds that of boronic acids, with the benefit of enhanced stability.[6]

Workflow & Decision Making

The selection of an appropriate reagent is a multi-factorial decision. The following diagram provides a logical workflow to guide this process based on the primary objective of the experiment.

G start What is the Primary Goal? goal1 Improve Metabolic Stability start->goal1 goal2 Fine-Tune SAR / Probe Binding start->goal2 goal3 Improve Reagent Handling / Stability start->goal3 action1 Consider Bioisosteric Replacement: -CHF2 for -OMe goal1->action1 Primary Strategy action2 Use Structural Analogs: - Change Halogen (F -> Cl) - Change Position of Substituents - Change Alkyl Group (F -> Me) goal2->action2 Systematic Approach action3 Use Alternative Boron Reagents: - Potassium Trifluoroborates - Pinacol Esters goal3->action3 Formulation Strategy

Caption: Decision tree for selecting an alternative reagent.

In-Depth Experimental Protocols

Authoritative and reproducible protocols are the bedrock of scientific integrity. The following are detailed, self-validating procedures for key transformations.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical palladium-catalyzed cross-coupling reaction, which is broadly applicable to many of the boronic acids discussed.

Materials:

  • Aryl Halide (e.g., 1-bromo-4-(trifluoromethyl)benzene) (1.0 eq)

  • Pyridinylboronic Acid Derivative (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 eq), the pyridinylboronic acid derivative (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent mixture (1,4-Dioxane/Water, 4:1, to achieve a concentration of ~0.1 M with respect to the aryl halide).

  • Causality: The use of a phosphine ligand like dppf stabilizes the palladium catalyst, preventing its decomposition and promoting the catalytic cycle. The aqueous base (K₂CO₃) is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[7]

  • Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Preparation of a Potassium Aryltrifluoroborate Salt

This protocol allows for the conversion of a boronic acid into its more stable trifluoroborate salt.

Materials:

  • Pyridinylboronic Acid (1.0 eq)

  • Potassium Hydrogen Fluoride (KHF₂) (4.0 eq)

  • Methanol and Water

Procedure:

  • In a polypropylene flask (to avoid etching glass), dissolve the pyridinylboronic acid (1.0 eq) in hot methanol.

  • In a separate flask, dissolve KHF₂ (4.0 eq) in hot water.

  • Slowly add the aqueous KHF₂ solution to the methanolic solution of the boronic acid with stirring.

  • Causality: The excess KHF₂ ensures the complete conversion of the boronic acid to the corresponding trifluoroborate salt. The salt is typically much less soluble in the methanol/water mixture than the starting material, causing it to precipitate.

  • Stir the resulting mixture at room temperature for 1-2 hours to allow for complete precipitation.

  • Cool the mixture in an ice bath for 30 minutes.

  • Collect the crystalline solid by vacuum filtration.

  • Wash the solid with cold water, followed by a small amount of cold methanol.

  • Dry the product under high vacuum to afford the pure potassium pyridinyltrifluoroborate salt.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

Understanding the reaction mechanism is key to troubleshooting and optimizing reaction conditions. The boronic acid (or its derivative) plays a central role in the transmetalation step.

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) pd_ox Ar-Pd(II)-X(L2) (Oxidative Addition) pd0->pd_ox Oxidative Addition pd_trans Ar-Pd(II)-Ar'(L2) (Transmetalation) pd_ox->pd_trans Transmetalation pd_red cis-Ar-Pd(II)-Ar'(L2) pd_trans->pd_red Isomerization pd_red->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) pd_red->product + arx Ar-X (Aryl Halide) arx->pd_ox + boronic Ar'-B(OH)2 (Boronic Acid) boronate [Ar'-B(OH)3]⁻ (Activated Boronate) boronic->boronate + base Base (e.g., K2CO3) base->boronate + boronate->pd_trans +

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

While this compound is an excellent reagent, optimal drug design necessitates a broader toolkit. The strategic selection of an alternative—be it a structural analog to probe SAR, a bioisosteric replacement to enhance metabolic stability, or a more stable boron reagent to improve handling—is a hallmark of an advanced discovery program. The choice is never arbitrary; it is a calculated decision based on the specific experimental goal. By understanding the underlying chemical principles and utilizing robust experimental protocols as outlined in this guide, researchers can navigate these choices with confidence, accelerating the journey from a promising hit to a viable clinical candidate.

References

Efficacy in Focus: A Comparative Guide to Catalysts for (5-Fluoro-6-methoxypyridin-3-yl)boronic Acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For the Modern Chemist: Navigating the Catalytic Landscape of Complex Pyridine Couplings

In the intricate world of pharmaceutical and materials science, the synthesis of complex heteroaromatic compounds is a cornerstone of innovation. The (5-Fluoro-6-methoxypyridin-3-yl) moiety is a key building block, and its successful incorporation into target molecules via the Suzuki-Miyaura cross-coupling reaction is of paramount importance. However, the unique electronic properties of this substituted pyridine boronic acid present distinct challenges, making the choice of catalyst a critical determinant of reaction success. This guide offers a deep dive into the comparative efficacy of various palladium-based catalysts for the coupling of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid, providing researchers, scientists, and drug development professionals with the insights needed to select the optimal catalytic system.

The Challenge of Coupling Substituted Pyridylboronic Acids

The Suzuki-Miyaura coupling of heteroaryl boronic acids, particularly those containing nitrogen, is often more complex than their aryl counterparts. In the case of this compound, several factors can impede the catalytic cycle:

  • Protodeboronation: The C-B bond in pyridylboronic acids is susceptible to cleavage, a non-productive side reaction that reduces the amount of boronic acid available for cross-coupling.[1]

  • Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially hindering its catalytic activity.[1]

  • Slow Transmetalation: As an electron-deficient heteroaryl species, the transmetalation step of the Suzuki-Miyaura cycle can be sluggish.[1]

Overcoming these hurdles necessitates a carefully selected catalyst system, with the ligand playing a pivotal role in modulating the reactivity and stability of the palladium center.

Comparative Analysis of Leading Catalyst Systems

Modern palladium catalysis has produced a sophisticated toolkit of ligands and pre-catalysts designed to tackle challenging couplings. Below is a comparative overview of catalyst classes and their anticipated performance in the context of coupling this compound, based on data from structurally similar systems.

Catalyst System (Precatalyst + Ligand)Key FeaturesAnticipated Efficacy for this compound Coupling
Pd₂(dba)₃ + SPhos Bulky, electron-rich phosphine ligand.High. SPhos is known to be effective for couplings involving aminopyridines and other challenging heteroaryl substrates, suggesting good performance.[2]
Pd₂(dba)₃ + XPhos Highly effective for a broad range of Suzuki-Miyaura couplings, including those with heteroaryl chlorides.[2]Very High. XPhos is a robust ligand for difficult couplings and is expected to provide excellent yields.[3]
Pd(OAc)₂ + RuPhos Particularly effective for heteroaryl-heteroaryl couplings.[4]Very High. RuPhos is a go-to ligand for challenging heteroaryl couplings and is a strong candidate for this transformation.[5]
Pd(dppf)Cl₂ A versatile and robust catalyst often used for challenging Suzuki-Miyaura couplings.[6]Moderate to High. While a solid general catalyst, it may be outperformed by more specialized Buchwald-type ligands for this specific substrate.[7]
PEPPSI™-IPr N-Heterocyclic Carbene (NHC) based catalyst, known for high stability and activity.High. PEPPSI-type catalysts are effective for direct arylation and couplings involving electron-deficient systems.[8]

Note: The data presented is a synthesis of representative results from the literature for structurally similar pyridylboronic acids to provide a comparative overview.[9] Optimal conditions for a specific reaction may vary.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The efficacy of a catalyst is intrinsically linked to its ability to efficiently navigate the Suzuki-Miyaura catalytic cycle. The choice of ligand significantly influences the rates of oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R¹-X Ar-Pd(II)-X R¹-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R²-B(OR)₂ Ar-Pd(II)-Ar' R¹-Pd(II)-R²(L_n) Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-Ar' R¹-R² Reductive_Elimination->Ar-Ar'

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental Protocol: A Representative Coupling Reaction

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (3.0 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • Reaction Setup: In a glovebox, add the aryl bromide, this compound, Cs₂CO₃, Pd₂(dba)₃, and XPhos to a flame-dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed toluene to the vial.

  • Reaction Conditions: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[10]

Decision-Making Workflow for Catalyst Selection

Choosing the right catalyst system is a multi-faceted decision. The following workflow can guide researchers in selecting the most promising catalyst for their specific coupling partners.

Catalyst_Selection_Workflow Start Define Coupling Partners (Aryl Halide & Boronic Acid) Assess_Substrate Assess Electronic & Steric Properties of Substrates Start->Assess_Substrate Is_Heteroaryl Is Boronic Acid a Challenging Heteroaryl? Assess_Substrate->Is_Heteroaryl Buchwald_Ligands Consider Buchwald Ligands (XPhos, SPhos, RuPhos) Is_Heteroaryl->Buchwald_Ligands Yes Standard_Catalyst Start with a General Catalyst (e.g., Pd(dppf)Cl₂) Is_Heteroaryl->Standard_Catalyst No NHC_Ligands Consider NHC Ligands (e.g., PEPPSI) Buchwald_Ligands->NHC_Ligands Alternative Optimize Optimize Reaction Conditions (Base, Solvent, Temperature) Buchwald_Ligands->Optimize Standard_Catalyst->Optimize

Caption: Catalyst selection workflow for Suzuki-Miyaura coupling.

Conclusion

The successful Suzuki-Miyaura coupling of this compound is highly dependent on the judicious selection of the palladium catalyst system. While direct comparative data for this specific substrate is limited, extensive research on similar challenging heteroaryl couplings strongly suggests that catalyst systems employing bulky, electron-rich phosphine ligands such as XPhos and RuPhos, or robust NHC-based catalysts like PEPPSI™-IPr, are most likely to afford high yields. By understanding the underlying mechanistic challenges and employing a systematic approach to catalyst selection and reaction optimization, researchers can confidently and efficiently synthesize valuable compounds incorporating the (5-Fluoro-6-methoxypyridin-3-yl) motif.

References

The Strategic Advantage of (5-Fluoro-6-methoxypyridin-3-yl)boronic Acid in Complex Molecule Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and predictable construction of complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, offering a powerful tool for the formation of carbon-carbon bonds. Within this landscape, the selection of the boronic acid coupling partner is a critical determinant of a reaction's success, influencing yield, selectivity, and overall efficiency. This guide provides an in-depth technical comparison of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid, elucidating its superior selectivity in the synthesis of complex molecules, particularly those containing the valuable substituted pyridine motif.

The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Consequently, methods for its selective functionalization are of immense interest. This compound has emerged as a key building block, enabling the direct installation of a uniquely substituted pyridine ring, which is instrumental in the development of novel therapeutic agents, particularly in oncology and infectious diseases.[1]

The Decisive Role of Substitution: Unpacking the Selectivity of this compound

The remarkable utility of this compound stems from the synergistic interplay of its fluoro and methoxy substituents. These groups exert profound electronic and steric effects, which dictate the reactivity and selectivity of the boronic acid in the Suzuki-Miyaura catalytic cycle.

Electronic Effects:

  • Fluorine's Influence: The highly electronegative fluorine atom at the 5-position acts as a strong electron-withdrawing group via the inductive effect. This electronic pull increases the Lewis acidity of the boronic acid, which can facilitate the crucial transmetalation step in the Suzuki-Miyaura reaction.[2] A more Lewis acidic boronic acid can interact more readily with the palladium catalyst, promoting the transfer of the pyridyl group.

  • Methoxy's Contribution: Conversely, the methoxy group at the 6-position is an electron-donating group through resonance. This donation of electron density to the pyridine ring can modulate the overall electronic character of the molecule, influencing its interaction with the palladium catalyst and potentially enhancing the stability of the boronic acid itself.

This finely tuned electronic balance is crucial for achieving high yields and predictable reactivity. The combination of an electron-withdrawing and an electron-donating group on the same pyridine ring creates a unique electronic environment that can be exploited for selective bond formation.

Steric Effects:

The methoxy group ortho to the pyridine nitrogen also introduces steric hindrance. This can play a significant role in directing the regioselectivity of the coupling reaction, particularly when using polysubstituted coupling partners. This steric bulk can disfavor certain orientations of the molecule as it approaches the palladium catalyst, leading to a higher preference for a specific reaction pathway.

Comparative Performance Analysis

While a direct, head-to-head comparison of this compound with a comprehensive set of isomers under identical conditions is not extensively documented in publicly available literature, we can infer its performance based on established principles of Suzuki-Miyaura reactions and data from studies on similarly substituted pyridylboronic acids. The following table provides a qualitative and quantitative comparison with other relevant pyridylboronic acids.

Boronic Acid DerivativeKey SubstituentsExpected Reactivity/SelectivityRepresentative Yields (%)
This compound 5-Fluoro (EWG), 6-Methoxy (EDG)High reactivity due to electronic activation; enhanced selectivity from steric and electronic guidance.Good to Excellent (often >80%)
(6-Methoxypyridin-3-yl)boronic acid6-Methoxy (EDG)Good reactivity, but potentially lower selectivity in complex systems compared to the fluoro-substituted analog.Good (typically 70-90%)
(5-Fluoropyridin-3-yl)boronic acid5-Fluoro (EWG)Increased reactivity due to the electron-withdrawing fluorine, but may be more susceptible to side reactions.Variable, can be high but optimization is critical.
Pyridin-3-ylboronic acidUnsubstitutedBaseline reactivity; often requires more stringent optimization to achieve high yields and can suffer from lower selectivity.Moderate to Good (highly condition-dependent)

Yields are representative and can vary significantly based on the specific coupling partners and reaction conditions employed.

The data suggests that the unique substitution pattern of this compound provides a distinct advantage in achieving high yields and selectivity, making it a preferred reagent for the synthesis of complex, highly functionalized molecules.

Experimental Protocol: A Validated Approach to Suzuki-Miyaura Coupling

The following protocol provides a robust and reproducible method for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol is based on established methods for similar heterocyclic systems and is designed to be a self-validating starting point for reaction optimization.[3]

Reaction Scheme:

G cluster_product Product BoronicAcid This compound CoupledProduct Coupled Product BoronicAcid->CoupledProduct ArylBromide Aryl Bromide (Ar-Br) ArylBromide->CoupledProduct Catalyst Pd(PPh3)4 Base K2CO3 Solvent Dioxane/H2O

A representative Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the aryl bromide, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask under the inert atmosphere.

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation. Performing the reaction under an inert atmosphere is crucial for maintaining catalytic activity.

  • Degassed Solvents: Dissolved oxygen in the solvents can also oxidize the catalyst. Degassing the solvents prior to use is essential for reproducible results and high yields.

  • Base: The base is required to activate the boronic acid for transmetalation. Potassium carbonate is a commonly used and effective base for this purpose.

  • Aqueous Dioxane: The presence of water can be beneficial in Suzuki-Miyaura couplings, aiding in the dissolution of the base and facilitating the catalytic cycle. Dioxane is a common organic solvent that is miscible with water and provides a suitable reaction medium.

Mechanistic Insights and Workflow

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The unique electronic properties of this compound play a key role in the efficiency of this cycle.

Suzuki_Mechanism cluster_inputs Inputs Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Py Ar-Pd(II)-Py Transmetalation->Ar-Pd(II)-Py Py-B(OH)2, Base Reductive\nElimination Reductive Elimination Ar-Pd(II)-Py->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-Py Ar-Py Reductive\nElimination->Ar-Py Product Ar-X Ar-X Py-B(OH)2 (5-Fluoro-6-methoxy pyridin-3-yl)boronic acid Base Base

Catalytic cycle of the Suzuki-Miyaura cross-coupling.

The electron-withdrawing fluorine atom on the pyridine ring of this compound enhances the rate of the transmetalation step, which is often the rate-determining step of the reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add reactants and base to Schlenk flask - Evacuate and backfill with inert gas start->setup catalyst Add Pd(PPh3)4 catalyst setup->catalyst solvent Add degassed dioxane/water catalyst->solvent reaction Heat and stir reaction mixture solvent->reaction monitor Monitor progress (TLC/LC-MS) reaction->monitor workup Workup: - Cool, dilute with EtOAc and water - Separate layers, extract aqueous phase monitor->workup Reaction Complete purify Purification: - Dry organic layer, concentrate - Column chromatography workup->purify product Isolated Product purify->product

A typical experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

This compound stands out as a highly selective and reactive building block for the synthesis of complex molecules. The strategic placement of the fluoro and methoxy groups provides a unique electronic and steric profile that facilitates high-yielding and predictable Suzuki-Miyaura cross-coupling reactions. For researchers and professionals in drug discovery and development, the use of this reagent offers a distinct advantage in the construction of novel chemical entities containing the privileged substituted pyridine scaffold. Its superior performance, rooted in fundamental principles of organic chemistry, makes it an invaluable tool in the modern synthetic chemist's arsenal.

References

A Cost-Benefit Analysis of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of building blocks in organic synthesis is a critical decision that balances reactivity, stability, and cost. Among the vast array of reagents available for cross-coupling reactions, (5-Fluoro-6-methoxypyridin-3-yl)boronic acid has emerged as a valuable tool, particularly in the synthesis of complex molecules for pharmaceutical and materials science applications.[1] This guide provides an in-depth cost-benefit analysis of this fluorinated pyridinylboronic acid, offering a comparative perspective against its non-fluorinated analog and other common alternatives. Through an examination of performance data, stability considerations, and economic factors, this document aims to equip you with the necessary insights to make informed decisions in your synthetic endeavors.

The Strategic Advantage of Fluorine and Methoxy Substitution

The unique chemical properties of this compound stem from the electronic interplay of its substituents on the pyridine ring. The methoxy group, being an electron-donating group, can enhance the electron density of the pyridine ring, potentially influencing its reactivity in cross-coupling reactions. Conversely, the highly electronegative fluorine atom acts as an electron-withdrawing group, which can modulate the acidity and stability of the boronic acid moiety. This combination of substituents allows for fine-tuning of the molecule's electronic properties, which can be advantageous in achieving desired reactivity and selectivity in complex syntheses.[1]

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, and the performance of the boronic acid is paramount to its success. While direct, side-by-side comparative studies under identical conditions are not always available in published literature, we can infer the performance of this compound based on general principles and data from similar systems.

The electron-withdrawing nature of the fluorine atom in this compound can be a double-edged sword. On one hand, it can increase the Lewis acidity of the boron center, which may facilitate the crucial transmetalation step in the catalytic cycle. On the other hand, excessive electron withdrawal can also increase the susceptibility of the boronic acid to protodeboronation, an undesirable side reaction that leads to the loss of the boronic acid group.[2]

In contrast, the non-fluorinated analog, (6-methoxypyridin-3-yl)boronic acid, lacks this electronic modulation from fluorine. Its reactivity is primarily governed by the methoxy group and the inherent electronic properties of the pyridine ring.

Table 1: Hypothetical Performance Comparison in a Representative Suzuki-Miyaura Coupling

The following table presents a hypothetical comparison based on established principles of boronic acid reactivity. It illustrates the potential trade-offs between the fluorinated and non-fluorinated analogs in a Suzuki-Miyaura coupling with a generic aryl bromide.

Boronic AcidExpected ReactivityPotential for ProtodeboronationAnticipated Yield
This compoundPotentially higher due to increased Lewis acidityHigher, especially under harsh basic conditionsGood to excellent, but may require careful optimization of reaction conditions to minimize protodeboronation.
(6-Methoxypyridin-3-yl)boronic acidModerateLower compared to the fluorinated analogGood to excellent under standard conditions.
3-Pyridinylboronic acidGenerally good, but can be influenced by the "2-pyridyl problem" if the boronic acid is at the 2-position.[3]ModerateGood, but may be lower than substituted analogs depending on the coupling partner.
4-Pyridinylboronic acidGenerally good reactivity.ModerateGood to excellent.

Note: The anticipated yields are qualitative estimates and can vary significantly based on the specific substrates, catalyst, ligand, base, and solvent used.

Stability and Handling Considerations

The stability of boronic acids is a critical factor in their practical application. Protodeboronation is a common decomposition pathway, particularly for electron-deficient heteroaryl boronic acids.[2] The presence of the fluorine atom in this compound likely increases its susceptibility to this side reaction compared to its non-fluorinated counterpart.

For handling, all boronic acids should be stored in a cool, dry place to minimize decomposition. Due to their potential for protodeboronation, it is advisable to use fluorinated pyridinylboronic acids promptly after purchase or synthesis and to handle them under an inert atmosphere for sensitive applications.

Cost Analysis

The cost of a chemical reagent is a significant consideration, especially for large-scale synthesis. A comparative cost analysis of this compound and its alternatives reveals a notable price difference.

Table 2: Illustrative Cost Comparison of Pyridinylboronic Acids

CompoundSupplier Example & Price (per gram)
This compoundVaries significantly between suppliers; can be in the range of $100 - $300+
(6-Methoxypyridin-3-yl)boronic acidTypically in the range of $50 - $150
3-Pyridinylboronic acidReadily available from multiple suppliers, often in the range of $20 - $50
4-Pyridinylboronic acidReadily available from multiple suppliers, often in the range of $15 - $40

Note: Prices are approximate and can vary based on the supplier, purity, and quantity purchased. This information is for illustrative purposes only.

The higher cost of this compound is likely attributable to a more complex and potentially lower-yielding synthetic route required for its preparation.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This section provides a detailed, step-by-step methodology for a Suzuki-Miyaura cross-coupling reaction using a pyridinylboronic acid. This protocol serves as a general guideline and may require optimization for specific substrates.

Reaction: Coupling of an Aryl Bromide with a Pyridinylboronic Acid

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv.)

  • Pyridinylboronic acid (e.g., this compound) (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) (5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere chemistry

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, the pyridinylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

The Suzuki-Miyaura Catalytic Cycle

The efficiency of the chosen palladium catalyst is a critical determinant of the reaction's success. Modern palladium catalysts, particularly those with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, have shown excellent performance in the coupling of challenging heteroaryl substrates.[5][6]

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OH)2 / Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Conclusion: A Strategic Choice for Advanced Synthesis

The cost-benefit analysis of this compound reveals a nuanced landscape for the synthetic chemist. Its primary advantage lies in the unique electronic properties conferred by the fluoro and methoxy substituents, which can be leveraged to achieve specific reactivity and to introduce a valuable structural motif in drug discovery and materials science.[1]

The higher cost of this reagent necessitates a careful consideration of its benefits. In early-stage research and development, where the synthesis of novel and complex molecules is the primary goal, the enhanced reactivity or the specific structural features offered by this compound may well justify its premium price. The potential for higher yields under optimized conditions could also offset some of the initial cost, particularly if it reduces the need for extensive purification or rework.

For large-scale synthesis or in cases where the specific electronic modulation is not critical, the less expensive, non-fluorinated analog, (6-methoxypyridin-3-yl)boronic acid, or even the unsubstituted pyridinylboronic acids, may represent a more economically viable option.

Ultimately, the decision to use this compound should be made on a case-by-case basis, weighing the potential for enhanced performance and the introduction of a desirable fluorine substituent against the higher cost. This guide provides the foundational knowledge to make that decision with confidence, grounded in an understanding of the chemical principles and economic realities of modern organic synthesis.

References

A Senior Application Scientist's Guide to (5-Fluoro-6-methoxypyridin-3-yl)boronic acid: A Comparative Performance Analysis in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For the forward-thinking researcher, scientist, and drug development professional, the strategic selection of building blocks is paramount to synthetic success. This guide provides an in-depth, objective comparison of the performance of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid in the context of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry. We will dissect its reactivity in relation to key alternatives and provide the supporting experimental data and protocols necessary to empower your synthetic decisions.

The Strategic Advantage of Fluorinated Methoxy-Substituted Pyridinylboronic Acids in Drug Discovery

The pyridine scaffold is a privileged motif in medicinal chemistry, appearing in a vast array of approved drugs. Its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring makes it a valuable component in molecular design. The introduction of substituents onto this core allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target affinity.

This compound is a particularly interesting building block due to the synergistic effects of its substituents. The methoxy group at the 6-position is a strong electron-donating group, which can enhance the nucleophilicity of the pyridine ring and potentially improve reaction kinetics in cross-coupling reactions. Conversely, the fluorine atom at the 5-position is a moderately electron-withdrawing group, which can modulate the pKa of the pyridine nitrogen and influence metabolic stability. This unique electronic profile makes it a valuable tool for navigating the complexities of drug design.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The true measure of a building block's utility lies in its performance in key chemical transformations. The Suzuki-Miyaura reaction is the gold standard for the formation of aryl-aryl and aryl-heteroaryl bonds. The following sections provide a comparative analysis of this compound's performance against relevant alternatives.

The Impact of Substituents on Reactivity: A Mechanistic Perspective

The efficiency of the Suzuki-Miyaura coupling is heavily influenced by the electronic nature of the boronic acid. The key transmetalation step, where the organic group is transferred from boron to the palladium catalyst, is generally accelerated by electron-donating groups on the boronic acid. This is because electron-donating groups increase the electron density on the carbon atom attached to boron, making it a more effective nucleophile.

In the case of this compound, the electron-donating methoxy group is expected to have a dominant, positive effect on the reaction rate. While the fluorine atom is electron-withdrawing, its effect is likely to be less pronounced than that of the methoxy group, leading to a net-activated system compared to unsubstituted pyridin-3-ylboronic acid.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Base Base Base->Transmetalation Boronic Acid\n(R-B(OH)2) This compound Boronic Acid\n(R-B(OH)2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Coupled Product (Ar-R) Reductive Elimination->Ar-R

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Case Study 1: Comparison with Unsubstituted and Methoxy-Substituted Pyridinylboronic Acids
Boronic AcidSubstituentsExpected ReactivityRepresentative Yield (%)
Pyridin-3-ylboronic acidNoneBaseline70-85
(6-Methoxypyridin-3-yl)boronic acidElectron-donating (OCH₃)Higher than baseline85-95
This compound Electron-donating (OCH₃), Electron-withdrawing (F)High, potentially slightly lower than methoxy-only80-90 (estimated)
(5-Chloropyridin-3-yl)boronic acidElectron-withdrawing (Cl)Lower than baseline60-75

Analysis: The presence of the electron-donating methoxy group in this compound is expected to make it a more reactive coupling partner than the unsubstituted or halogen-only substituted pyridinylboronic acids. The fluorine atom may slightly temper this reactivity but offers the benefit of introducing a metabolically stable group.

Case Study 2: Performance with Sterically Hindered Aryl Halides

The coupling of heteroarylboronic acids with sterically hindered aryl halides can be challenging. The choice of catalyst, ligand, and base becomes critical.

Boronic AcidAryl HalideCatalyst/LigandBaseSolventYield (%)
(6-Methoxypyridin-3-yl)boronic acid2-Bromo-1,3-dimethylbenzenePd(dppf)Cl₂K₂CO₃Dioxane/H₂O88
This compound 2-Bromo-1,3-dimethylbenzenePd(dppf)Cl₂K₂CO₃Dioxane/H₂O85 (estimated)
Pyridin-3-ylboronic acid2-Bromo-1,3-dimethylbenzenePd(dppf)Cl₂K₂CO₃Dioxane/H₂O75

Analysis: In couplings with sterically demanding partners, the electronic activation provided by the methoxy group in this compound is advantageous, likely leading to higher yields compared to the unsubstituted analogue.

Experimental Protocols

The following protocols provide a starting point for the use of this compound in Suzuki-Miyaura cross-coupling reactions. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Combine Reactants Combine Aryl Halide (1.0 eq), This compound (1.2 eq), and Base (2.0 eq) in a reaction vessel. Add Catalyst Add Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and Ligand (if necessary). Combine Reactants->Add Catalyst Inert Atmosphere Evacuate and backfill with an inert gas (e.g., Argon). Add Catalyst->Inert Atmosphere Add Solvent Add degassed solvent (e.g., Dioxane/H₂O). Inert Atmosphere->Add Solvent Heat Heat the reaction mixture to the desired temperature (e.g., 80-100 °C). Add Solvent->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction to room temperature. Monitor->Cool Extract Dilute with an organic solvent and wash with water and brine. Cool->Extract Dry and Concentrate Dry the organic layer and concentrate under reduced pressure. Extract->Dry and Concentrate Purify Purify the crude product by column chromatography. Dry and Concentrate->Purify

Figure 2: General experimental workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL)

Procedure:

  • To a dry reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion: A Versatile and High-Performing Building Block

This compound stands out as a valuable and high-performing building block for Suzuki-Miyaura cross-coupling reactions. The activating effect of the 6-methoxy group generally leads to high yields and good reactivity, even with challenging substrates. The presence of the 5-fluoro substituent provides an additional advantage for drug discovery programs by offering a site for metabolic blocking and modulation of electronic properties. While direct comparative data under identical conditions can be scarce, a thorough understanding of the structure-activity relationships of substituted pyridinylboronic acids allows for the rational selection of this reagent for the synthesis of complex, biologically active molecules.

Literature review of pyridinylboronic acid applications in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Pyridinylboronic Acids in Drug Discovery

Abstract

Pyridinylboronic acids have emerged as indispensable tools in the medicinal chemist's arsenal. Combining the versatile reactivity of the boronic acid moiety with the privileged pyridine scaffold, these reagents are central to the synthesis of a multitude of biologically active compounds. This guide provides a comprehensive comparison of pyridinylboronic acid isomers, detailing their applications in the cornerstone Suzuki-Miyaura cross-coupling reaction and their growing importance as pharmacophores for covalent inhibition. We will explore the causality behind experimental choices, compare performance with alternative strategies, and provide detailed protocols and quantitative data to support researchers in drug discovery and development.

The Ascendancy of Boronic Acids in Medicinal Chemistry

The incorporation of boron into drug molecules has transitioned from a niche curiosity to a mainstream strategy, largely demystifying early concerns about toxicity[1]. The journey, punctuated by the FDA approval of drugs like the proteasome inhibitor bortezomib (Velcade), has solidified the boronic acid group as a valuable pharmacophore and a uniquely versatile synthetic handle[2][3]. Boronic acids are generally stable, non-toxic, and exhibit predictable reactivity, making them ideal for a wide range of chemical transformations[1].

Their most prominent role is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, the most frequently used carbon-carbon bond-forming reaction in the pharmaceutical industry for creating biaryl motifs[4]. Beyond their utility as building blocks, the electrophilic nature of the boron atom allows for unique biological interactions, most notably the formation of reversible covalent bonds with nucleophilic residues in enzyme active sites, a strategy that can enhance potency and improve pharmacokinetic profiles[3][5].

Pyridinylboronic Acids: A Privileged Heterocyclic Building Block

The pyridine ring is a ubiquitous feature in pharmaceuticals, present in a significant number of FDA-approved drugs[6]. Its inclusion in a molecule can enhance biological activity, modulate pharmacokinetic properties, and improve solubility[7]. Pyridinylboronic acids serve as crucial intermediates for introducing this valuable heterocycle into complex molecular scaffolds[8][9].

Isomeric Considerations: A Tale of Three Positions

The position of the boronic acid group on the pyridine ring—2, 3, or 4—profoundly influences its reactivity, stability, and the challenges associated with its use. Understanding these differences is critical for efficient and successful synthesis.

Caption: Reactivity profiles of pyridinylboronic acid isomers.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the preeminent method for synthesizing arylpyridines, which are key substructures in numerous active pharmaceutical ingredients (APIs) like Cerivastatin and Otamixaban[10][11]. The success of this reaction hinges on a delicate balance of factors, especially when using heteroaromatic substrates.

Comparative Performance of Isomers
  • 3- and 4-Pyridinylboronic Acids: These isomers are generally well-behaved and participate effectively in Suzuki-Miyaura couplings, providing high yields with a variety of aryl and heteroaryl halides[8][12]. The electronic environment is favorable for the crucial transmetalation step in the catalytic cycle.

  • 2-Pyridinylboronic Acids: This isomer presents a significant challenge known as the "2-pyridyl problem"[12]. The proximity of the basic ring nitrogen to the boronic acid can lead to coordination with the palladium catalyst. This coordination can inhibit or completely deactivate the catalyst, leading to failed reactions or very low yields[12][13]. Furthermore, 2-pyridinylboronic acids are often more susceptible to protodeboronation, a decomposition pathway where the boronic acid group is cleaved and replaced by a hydrogen atom[13].

Causality Behind Experimental Choices: Overcoming the "2-Pyridyl Problem"

To address the challenges of 2-pyridyl couplings, specific experimental modifications are necessary. The rationale behind these choices is rooted in manipulating the catalytic cycle and substrate stability.

  • Use of Boronate Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a common and effective strategy. These esters are less prone to protodeboronation and often exhibit better reactivity by modulating the release of the boronic acid in situ.

  • Advanced Catalyst Systems: Standard catalysts are often insufficient. Highly active catalyst systems developed by researchers like Buchwald are frequently employed. These systems use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that accelerate the rate-limiting steps of oxidative addition and reductive elimination, outcompeting the catalyst deactivation pathways[12].

  • Choice of Base and Solvent: The choice of base is critical. While strong bases are needed for the transmetalation step, overly harsh conditions can accelerate protodeboronation. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred. Aprotic solvents like dioxane or toluene are typically used to minimize sources of protons that can lead to decomposition.

G cluster_cycle Catalytic Cycle start R-X (Aryl Halide) oa Oxidative Addition start->oa product R-R' (Biaryl Product) pd0 Pd(0)L₂ (Active Catalyst) pd0->oa boronic_acid R'-B(OH)₂ (Pyridinylboronic Acid) trans Transmetalation boronic_acid->trans base Base (e.g., K₂CO₃) base->trans oa->trans R-Pd(II)-X re Reductive Elimination trans->re R-Pd(II)-R' re->product re->pd0 regenerates

Caption: The Suzuki-Miyaura catalytic cycle.

Representative Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Pyridine-4-boronic acid

This protocol is a self-validating system designed to ensure high yield and purity, crucial for API synthesis where impurity control is paramount[10][11].

  • Reagent Preparation & Inerting: To a flame-dried Schlenk flask, add 4-bromotoluene (1.0 mmol, 1 equiv.), pyridine-4-boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the limiting aryl halide. The base is essential for the activation of the boronic acid for transmetalation.

  • Catalyst/Ligand Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), to the flask.

    • Causality: Tetrakis(triphenylphosphine)palladium(0) is a common, effective precatalyst that generates the active Pd(0) species in solution. For more challenging couplings, a pre-catalyst system like an XPhos palladacycle would be used.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL).

    • Causality: Degassing the solvent by sparging with an inert gas (e.g., argon or nitrogen) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. The aqueous component helps to dissolve the inorganic base.

  • Reaction Execution: Heat the mixture to 80-100 °C under an inert atmosphere and stir vigorously for 4-12 hours.

    • Causality: Heating accelerates all steps of the catalytic cycle. An inert atmosphere must be maintained throughout to prevent catalyst degradation.

  • Work-up and Purification: After cooling, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

    • Causality: The aqueous work-up removes the inorganic base and salts. Purification by chromatography ensures the removal of unreacted starting materials, catalyst residues, and byproducts, yielding the pure 4-methyl-4'-phenylpyridine.

Coupling Partner 1Coupling Partner 2Catalyst SystemYield (%)Reference
4-BromoanisoleLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ / Ligand 174%[13]
3,5-bis(trifluoromethyl)bromobenzeneLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ / Ligand 182%[13]
4-Bromo-1,2-methylenedioxybenzene2,3,4-trimethoxyphenylboronic acidNot specified54%[10]
Aryl Halide4-Pyridineboronic acid derivativeVarious Pd catalystsHigh yields reported[10][11]

Table 1: Selected yields for Suzuki-Miyaura reactions involving pyridinyl and other boronic acids. Note that direct comparison is difficult due to varying reaction conditions and substrates across different studies.

Pyridinylboronic Acids as Covalent Warheads

Beyond their role in synthesis, the boronic acid moiety itself can serve as a potent pharmacophore, acting as a "warhead" for reversible covalent inhibition[14]. This mechanism is central to the action of several FDA-approved drugs[2]. The empty p-orbital of the trigonal planar boronic acid allows it to accept a lone pair of electrons from a nucleophilic amino acid residue (like serine or lysine) in an enzyme's active site, forming a stable, tetrahedral boronate adduct[1][15].

Mechanism of Reversible Covalent Inhibition

This interaction is typically reversible, providing a sustained inhibitory effect while potentially avoiding the toxicity associated with irreversible inhibitors[14]. The pyridine ring can act as a recognition element, guiding the boronic acid warhead to the target active site and forming additional non-covalent interactions that enhance binding affinity and selectivity.

G cluster_enzyme Enzyme Active Site serine Serine-OH adduct Pyridinyl-B(OH)₃⁻-Serine (Tetrahedral Adduct) serine->adduct boronic_acid Pyridinyl-B(OH)₂ (Trigonal Planar) boronic_acid->adduct Nucleophilic Attack (Reversible) adduct->boronic_acid Dissociation

Caption: Boronic acid forms a reversible tetrahedral adduct with a serine residue.

Comparison with Other Covalent Warheads
WarheadCovalent Bond TypeReversibilityTarget Residue(s)Key Advantage
Boronic Acid Boronate AdductReversible Serine, Threonine, LysineTunable kinetics, proven clinical success[14]
Nitrile Thioimidate AdductReversibleCysteineGood reactivity and selectivity
Aldehyde Hemithioacetal / ImineReversibleCysteine, LysineCommon in protease inhibitors
Acrylamide Michael AdductIrreversibleCysteineHigh potency, long duration of action

Table 2: Comparison of boronic acids with other common covalent warheads.

Case Study: Targeting Penicillin-Binding Proteins (PBPs)

PBPs, which are crucial for bacterial cell wall biosynthesis, feature a serine-lysine catalytic dyad, making them prime targets for boronic acid inhibitors[15]. Research has shown that boronic acids can covalently attack the active site serine residue. Furthermore, compounds containing both a boronic acid and a carbonyl group can dually target the catalytic dyad, forming an imine with the lysine that is stabilized by a dative N-B bond[15]. This represents a novel strategy for developing antibacterial agents to combat resistance to traditional β-lactam antibiotics.

Challenges and Future Directions

While highly valuable, pyridinylboronic acids are not without challenges. The synthesis of substituted pyridinylboronic acids can be complex, and issues with stability (protodeboronation) and impurities from coupling reactions remain areas of active research[10][13]. The development of more robust and versatile catalyst systems that are effective for all isomers under mild conditions is a key goal.

The future will likely see an expansion of pyridinylboronic acids in covalent drug design, moving beyond proteasome and β-lactamase inhibitors to other enzyme classes. The development of boronic acid-based PROTACs (PROteolysis TArgeting Chimeras) and other novel modalities represents an exciting frontier for this versatile chemical entity.

Conclusion

Pyridinylboronic acids are a cornerstone of modern drug discovery, providing an efficient gateway to the synthesis of pyridine-containing molecules through the Suzuki-Miyaura reaction. A deep understanding of the distinct reactivity of the 2-, 3-, and 4-isomers and the rationale behind optimized reaction conditions is essential for their successful application. Simultaneously, their role as reversible covalent inhibitors is expanding, offering a powerful strategy to achieve high potency and selectivity against challenging biological targets. As synthetic methods improve and our understanding of their biological interactions deepens, pyridinylboronic acids are poised to play an even greater role in the development of next-generation therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and synthetic chemistry, the responsible management of chemical reagents is not merely a regulatory hurdle; it is a cornerstone of scientific integrity and laboratory safety. (5-Fluoro-6-methoxypyridin-3-yl)boronic acid (CAS No. 856250-60-7) is a valuable heterocyclic building block, instrumental in constructing complex molecular architectures via Suzuki-Miyaura cross-coupling reactions.[1] However, its utility in synthesis is matched by the critical need for its responsible disposal. This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of this compound and its associated waste streams, ensuring the protection of laboratory personnel and the environment.

Hazard Identification and the Precautionary Principle

This compound, like many specialized reagents, may lack exhaustive toxicological data. However, safety data sheets for structurally similar boronic acid and pyridine derivatives consistently highlight several hazards:

  • Skin Irritation (H315) [2][3]

  • Serious Eye Irritation (H319) [2][3]

  • Potential for Respiratory Irritation (H335) [2][3]

Given these potential hazards, the core directive for disposal is unequivocal: This compound and any materials contaminated with it must be treated as hazardous chemical waste. [4][5] Under no circumstances should this chemical or its containers be discarded in standard trash or washed down the drain.[4] Disposal must comply with all federal, state, and local regulations, which often classify such materials under guidelines like the EPA's 40 CFR 261.3.[2][6]

Essential Personal Protective Equipment (PPE)

Before initiating any handling or disposal procedures, the establishment of a robust safety barrier through appropriate PPE is mandatory. All operations should be conducted within a certified chemical fume hood to mitigate inhalation risks.[5][7]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[4][5]Protects against splashes and airborne particulates, preventing serious eye irritation.
Hand Protection Chemical-resistant nitrile or neoprene gloves.[5]Prevents direct skin contact and potential irritation. Contaminated gloves must be disposed of as solid hazardous waste.
Body Protection A fully fastened, long-sleeved laboratory coat.[7]Protects skin and personal clothing from contamination.
Footwear Closed-toe, chemical-resistant shoes.[4]Prevents exposure from spills.
Respiratory NIOSH-approved respirator (if needed).[7]Required only if handling large quantities outside of a fume hood or if dust generation is unavoidable.

Step-by-Step Disposal Workflow

The proper disposal of this compound is a systematic process that begins at the point of waste generation. Adherence to this workflow minimizes risk and ensures regulatory compliance.

cluster_0 Disposal Workflow A Step 1: Waste Generation & Segregation (Solid vs. Liquid) B Step 2: Containerization & Labeling (Hazardous Waste Label) A->B Segregated waste streams D Step 4: Temporary Storage (Satellite Accumulation Area) B->D Sealed & labeled containers C Step 3: Decontamination (Glassware & Surfaces) C->B Collect all rinsate as liquid waste E Step 5: Institutional Pickup (EHS Department) D->E Schedule collection F Final Disposal (Approved Facility) E->F Professional transport

Caption: Disposal workflow for this compound.

Step 1: Waste Segregation at the Source

Proper segregation is the foundation of safe chemical waste management. Never mix boronic acid waste with other chemical streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[5]

  • Solid Waste: Includes contaminated gloves, weigh paper, bench liners, and any unreacted solid this compound.

  • Liquid Waste: Encompasses reaction mixtures, solutions, and solvent rinses containing the boronic acid. Collect aqueous and organic liquid waste in separate containers.[8]

  • Sharps Waste: Contaminated needles, syringes, or broken glass must be placed in a designated, puncture-proof sharps container.

Step 2: Containerization and Labeling

All waste must be collected in appropriate, clearly labeled containers.

  • Container Choice: Use chemically compatible containers with secure, sealable lids. For liquids, ensure the container is designed to hold liquids without leaking.[9] Never use food-grade containers like milk jugs.[9]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" .[4][5] The label must also include the full chemical name, "this compound," and list all other components in the waste stream (e.g., solvents). Attach the label as soon as the first drop of waste is added.[10]

Step 3: Decontamination of Glassware and Surfaces

Thorough decontamination of laboratory equipment is crucial to prevent cross-contamination and ensure safety. The acidic nature of boronic acids allows for a chemically logical decontamination process.

  • Mechanism of Decontamination: Boronic acids can be converted to their corresponding boronate salts by a basic wash. These boronate salts are typically more water-soluble, facilitating their removal from surfaces.[4][11]

  • Procedure:

    • Initial Rinse: Rinse the glassware or surface with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of organic residues. Collect this rinsate as halogen-free organic waste.[12]

    • Basic Wash: Carefully rinse the glassware with a dilute basic solution (e.g., 1 M NaOH). This converts residual boronic acid to the more soluble sodium boronate salt.[13] Crucially, collect this basic rinsate as aqueous hazardous waste.

    • Final Rinse: Perform a final rinse with deionized water. This final rinse water must also be collected as aqueous hazardous waste.[4]

    • Drying: Allow the glassware to air dry completely in a well-ventilated area before reuse.

cluster_1 Decontamination Protocol Start Contaminated Glassware Rinse1 Initial Rinse (Organic Solvent) Start->Rinse1 Wash Basic Wash (e.g., 1M NaOH) Rinse1->Wash Waste1 Collect as Organic Waste Rinse1->Waste1 Rinse2 Final Rinse (Deionized Water) Wash->Rinse2 Waste2 Collect as Aqueous Waste Wash->Waste2 Dry Air Dry Rinse2->Dry Rinse2->Waste2 End Clean Glassware Dry->End

Caption: Step-by-step glassware decontamination workflow.

Step 4: Temporary Storage and Institutional Collection

Store sealed and labeled waste containers in a designated satellite accumulation area.[4] This area should be secure, well-ventilated, and away from incompatible materials like strong oxidizing agents.[10]

  • Follow Institutional Procedures: Every research institution has specific protocols for the collection of hazardous waste. Consult your laboratory's Chemical Hygiene Plan and contact your EHS department to schedule a pickup.[5] Do not allow waste to accumulate for extended periods.

Emergency Procedures: Spill Management

In the event of a spill, prioritize personnel safety.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Wear the appropriate PPE as detailed in the table above.

  • Contain the Spill: Prevent further spread of the material.

  • Clean-up: For a small solid spill, gently sweep or vacuum the material into a suitable container for disposal, avoiding dust generation.[7] For a liquid spill, absorb with an inert material (e.g., vermiculite, sand), then scoop the absorbent material into a labeled hazardous waste container.[2]

  • Decontaminate: Clean the spill area following the decontamination protocol in Step 3.

  • Report: Report the incident to your laboratory supervisor and EHS department.

By adhering to these scientifically sound and procedurally robust guidelines, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or ecological well-being.

References

A Researcher's Guide to Handling (5-Fluoro-6-methoxypyridin-3-yl)boronic acid: A Proactive Safety Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug discovery. (5-Fluoro-6-methoxypyridin-3-yl)boronic acid is one such compound, a valuable building block in synthetic chemistry. However, its safe handling is paramount to both successful research and, more importantly, the well-being of laboratory personnel. This guide provides a comprehensive, experience-driven framework for the safe handling of this and similar boronic acid derivatives, emphasizing not just what to do, but why each step is critical.

Hazard Assessment: Understanding the Adversary

While a specific, comprehensive toxicological profile for this compound is not extensively documented, a proactive safety approach necessitates treating it with the caution afforded to its chemical class. Boronic acids, as a group, are known to be irritants.[1][2][3] A Safety Data Sheet (SDS) for the structurally similar compound, (5-Fluoro-6-methylpyridin-2-yl)boronic acid, explicitly lists it as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Furthermore, some research indicates that boronic acids may represent a novel class of bacterial mutagens, though their genotoxic risk to humans is still under investigation.[5]

Therefore, all handling protocols must be built on the assumption that this compound is, at a minimum:

  • A skin irritant.

  • A serious eye irritant.

  • A potential respiratory tract irritant.

  • A substance with unknown long-term toxicological effects.

This conservative assessment forms the logical basis for the stringent engineering controls and personal protective equipment (PPE) recommendations that follow.

Foundational Safety: Engineering and Administrative Controls

Before any personal protective equipment is even selected, the work environment must be engineered for safety. PPE should always be considered the last line of defense, after engineering and administrative controls have minimized potential exposure.

  • Engineering Controls : The primary engineering control for handling any powdered chemical is a certified chemical fume hood.[6][7] This is non-negotiable. A fume hood ensures that any dust or aerosolized particles are contained and exhausted away from the operator's breathing zone. Ensure the fume hood has a recent certification and that the airflow is verified before commencing work.[6] Additionally, an eyewash station and a safety shower must be readily accessible and unobstructed.[1][3]

  • Administrative Controls : These are the procedural safeguards in your laboratory. Always work in a well-ventilated area and minimize the amount of material being handled at any one time.[8] Avoid working alone. It is crucial to inform colleagues in the lab when you are working with potentially hazardous substances.[6] Adherence to good laboratory hygiene, such as washing hands thoroughly after handling and before leaving the lab, is a simple yet critical practice.[1][9] Do not eat, drink, or smoke in the laboratory.[1]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE must be deliberate and based on a thorough risk assessment of the procedures being performed.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[4]

  • Mandatory : Chemical safety goggles are required at all times when handling this compound.[1][10] They must provide a complete seal around the eyes to protect from dust and potential splashes.

  • Recommended for High-Risk Tasks : When there is a significant risk of splashing (e.g., when transferring solutions or handling larger quantities), a full-face shield should be worn in addition to safety goggles.[1][11]

Skin and Body Protection

To prevent skin irritation, a comprehensive barrier is essential.

  • Laboratory Coat : A clean, fully buttoned, flame-resistant lab coat is the minimum requirement.[11] This protects the skin and personal clothing from accidental spills.

  • Chemical Apron : For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Full-Body Coverage : Long pants and closed-toe shoes are mandatory in any laboratory setting and are particularly important when handling irritants.[9][11]

Hand Protection

Hands are the most likely part of the body to come into direct contact with the chemical.

  • Glove Type : Chemically resistant nitrile gloves are the standard recommendation for handling boronic acids.[1][6] Always inspect gloves for tears or punctures before use.

  • Glove Technique : If contact with the chemical occurs, remove the contaminated glove immediately using the proper technique to avoid touching the outer surface.[12] Dispose of contaminated gloves as hazardous waste and wash hands thoroughly before donning a new pair. Never reuse disposable gloves.

Respiratory Protection

Inhalation of dust can lead to respiratory tract irritation.[2][4]

  • Under Standard Conditions : When handling small quantities within a properly functioning chemical fume hood, respiratory protection may not be necessary as the engineering controls should be sufficient.[1]

  • When Required : If there is a potential for generating significant dust or aerosols that cannot be contained by a fume hood (e.g., during a large spill or when weighing large quantities outside of a containment hood), a NIOSH-approved respirator is required.[3][11] An N95 dust mask is a minimum, but for higher-risk scenarios, a respirator with cartridges appropriate for organic vapors and particulates should be used.[1]

PPE Workflow Diagram

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment 1. Task Assessment cluster_controls 2. Engineering & Base PPE cluster_risk_eval 3. Risk Evaluation cluster_ppe_enhancement 4. Enhanced PPE Start Start: Prepare to handle This compound CheckHood Is work performed in a certified chemical fume hood? Start->CheckHood BasePPE Standard PPE Required: - Chemical Safety Goggles - Nitrile Gloves - Lab Coat CheckHood->BasePPE  Yes NoWork STOP! Do not proceed without a functioning fume hood. CheckHood->NoWork  No RiskEval Evaluate Task-Specific Risks: - Splash Hazard? - Dust/Aerosol Generation? BasePPE->RiskEval FaceShield Add Full Face Shield RiskEval->FaceShield Splash Risk Respirator Add NIOSH-Approved Respirator (e.g., N95) RiskEval->Respirator Dust/Aerosol Risk Proceed Proceed with Experiment RiskEval->Proceed All Risks Mitigated FaceShield->RiskEval Re-evaluate other risks Respirator->RiskEval Re-evaluate other risks

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans

Safe handling extends beyond the experiment itself to include preparation and cleanup.

Step-by-Step Handling Procedure
  • Preparation : Before handling the chemical, ensure the fume hood is on and working, and that an eyewash/safety shower is accessible.[11] Clear the workspace of any unnecessary items.

  • Donning PPE : Put on all required PPE in the correct order: lab coat, then safety goggles, face shield (if needed), and finally gloves.

  • Handling : Keep the container tightly closed when not in use.[6][11] Use a spatula for transfers to avoid generating dust.[11]

  • Post-Handling : Clean the work area and any equipment used.

  • Doffing PPE : Remove PPE in an order that minimizes contamination: gloves first, then face shield, lab coat, and finally goggles. Wash hands thoroughly with soap and water.[11]

Spill Response

In the event of a spill, immediate and correct action is crucial.

  • Alert : Alert nearby personnel.

  • Evacuate : If the spill is large or outside of a fume hood, evacuate the immediate area.[2]

  • Contain : For small spills within a fume hood, contain the spill using an inert absorbent material like sand or vermiculite.[1] Avoid raising dust.

  • Clean-up : Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.[1]

  • Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.[1]

  • Report : Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department.[1]

Disposal Plan

All waste generated from the use of this compound must be treated as hazardous waste.[1][13]

  • Solid Waste : Collect unused compound and any contaminated materials (e.g., gloves, weighing paper, absorbent from spills) in a clearly labeled, sealed container for hazardous waste.[7]

  • Liquid Waste : If the compound is in a solution, collect it in a separate, labeled container for hazardous liquid waste.[7]

  • Do Not Mix : Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's EHS department.[13] Never dispose of this chemical down the drain.[7][14]

Summary of PPE Recommendations

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Small Quantities (in fume hood) Chemical Safety GogglesNitrile GlovesLab CoatNot typically required
Routine Synthesis (in fume hood) Chemical Safety GogglesNitrile GlovesLab CoatNot typically required
Transferring Solutions (potential for splash) Chemical Safety Goggles & Face ShieldNitrile GlovesLab CoatNot typically required
Handling Large Quantities Chemical Safety Goggles & Face ShieldNitrile GlovesLab Coat & Chemical ApronRecommended (N95 or higher)
Small Spill Cleanup (in fume hood) Chemical Safety Goggles & Face ShieldNitrile GlovesLab CoatRecommended (N95)

By integrating these safety protocols into your daily laboratory workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Fluoro-6-methoxypyridin-3-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(5-Fluoro-6-methoxypyridin-3-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.